5,7-Dimethoxyisoflavone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxy-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-8-14(20-2)16-15(9-12)21-10-13(17(16)18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSYLTXYXEANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425119 | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26964-35-2 | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIMETHOXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE98V0XL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 - 123 °C | |
| Record name | 5,7-Dimethoxyisoflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Pathways of 5,7-Dimethoxyisoflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethoxyisoflavone, a naturally occurring isoflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the principal synthetic pathways for 5,7-dimethoxyisoflavone, designed for researchers and professionals in drug development and medicinal chemistry. The guide delves into the mechanistic intricacies and practical considerations of key synthetic strategies, including the classic Deoxybenzoin and Chalcone routes, as well as modern palladium-catalyzed approaches like the Suzuki-Miyaura coupling. Detailed experimental protocols, comparative analysis of pathway efficiencies, and characterization data are presented to equip scientists with the necessary knowledge for the efficient synthesis and exploration of this promising molecule.
Introduction: The Significance of 5,7-Dimethoxyisoflavone
Isoflavonoids are a class of polyphenolic compounds, primarily found in legumes, that are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. 5,7-Dimethoxyisoflavone, in particular, has demonstrated a range of biological effects, making it a molecule of interest for therapeutic development. The strategic placement of the methoxy groups at the 5 and 7 positions of the A-ring is crucial for its bioactivity. The ability to efficiently synthesize 5,7-dimethoxyisoflavone and its analogs is paramount for further investigation into its structure-activity relationships and therapeutic potential. This guide will explore the primary chemical synthesis routes to achieve this goal.
Core Synthetic Strategies
The synthesis of the isoflavone scaffold, and specifically 5,7-dimethoxyisoflavone, can be broadly categorized into several key approaches. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups.
The Deoxybenzoin Route: A Classic and Versatile Approach
The Deoxybenzoin route is a cornerstone in isoflavone synthesis, offering a reliable and adaptable method.[1] The general strategy involves the construction of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavone core.
Mechanism and Rationale:
The key to this pathway is the formation of the 2-hydroxy-4,6-dimethoxydeoxybenzoin intermediate. This is typically achieved through a Friedel-Crafts acylation of a suitably protected phloroglucinol derivative with a substituted phenylacetic acid or its equivalent. The subsequent cyclization introduces the C2 carbon of the isoflavone ring. A common and effective method for this cyclization is the use of a formylating agent, such as triethyl orthoformate, often in the presence of a base like piperidine or pyridine.[2] The Vilsmeier-Haack reaction, employing a reagent generated from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), is another powerful method for the formylation and subsequent cyclization of the deoxybenzoin intermediate.[3][4][5]
Diagrammatic Representation of the Deoxybenzoin Pathway
Caption: General scheme of the Deoxybenzoin route to 5,7-dimethoxyisoflavone.
The Chalcone Route: An Oxidative Rearrangement Strategy
An alternative and widely used method for isoflavone synthesis involves the oxidative rearrangement of a chalcone precursor.[1] This biomimetic approach mimics the natural biosynthetic pathway of isoflavonoids in plants.[6]
Mechanism and Rationale:
The synthesis begins with the Claisen-Schmidt condensation of a 2'-hydroxy-4',6'-dimethoxyacetophenone with an appropriate benzaldehyde to form a 2'-hydroxychalcone. This chalcone is then subjected to an oxidative rearrangement, typically using thallium(III) nitrate (TTN) or hypervalent iodine reagents, to induce a 1,2-aryl migration, leading to the formation of an α-formyldeoxybenzoin acetal intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the isoflavone. The choice of oxidizing agent is critical; while TTN is highly effective, its toxicity has led to the development of more environmentally benign alternatives like iodine in dimethyl sulfoxide (DMSO).[7]
Diagrammatic Representation of the Chalcone Pathway
Caption: General scheme of the Chalcone route to 5,7-dimethoxyisoflavone.
Direct Methylation of 5,7-Dihydroxyisoflavone (Genistein)
For syntheses where the precursor 5,7-dihydroxyisoflavone (genistein) is readily available, a straightforward approach is the direct methylation of the hydroxyl groups.
Mechanism and Rationale:
The selective methylation of the hydroxyl groups at positions 5 and 7 can be achieved using a suitable methylating agent in the presence of a base. Dimethyl sulfate (DMS) is a commonly employed and effective reagent for this transformation.[2][4] The choice of base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and solvent, typically acetone or DMF, is crucial for achieving high yields and minimizing side reactions.[8] The hydroxyl group at position 5 is often less reactive due to chelation with the C4 carbonyl group, which can sometimes allow for selective methylation at the 7-position under carefully controlled conditions. However, for the synthesis of the 5,7-dimethoxy derivative, conditions are chosen to ensure complete methylation of both hydroxyl groups.
Diagrammatic Representation of the Methylation Pathway
Caption: Direct methylation of genistein to 5,7-dimethoxyisoflavone.
Modern Synthetic Approaches: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of isoflavones, offering high efficiency and functional group tolerance.[9][10]
Mechanism and Rationale:
This approach typically involves the coupling of a 3-halo-5,7-dimethoxychromone (e.g., 3-iodo- or 3-bromo-5,7-dimethoxychromone) with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The key advantage of this method is the ability to introduce a wide variety of substituents on the B-ring by simply changing the boronic acid coupling partner. This allows for the rapid generation of diverse isoflavone libraries for structure-activity relationship studies.
Diagrammatic Representation of the Suzuki-Miyaura Pathway
Caption: Suzuki-Miyaura coupling approach to 5,7-dimethoxyisoflavone.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on various factors, including the desired scale, cost, and available expertise. The following table provides a comparative overview of the discussed pathways.
| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Deoxybenzoin Route | Phloroglucinol derivatives, Phenylacetic acids | BF₃·OEt₂, Triethyl orthoformate, POCl₃/DMF | Versatile, well-established, good for structural diversity on the A-ring. | Can require harsh conditions, multi-step. | 60-80% |
| Chalcone Route | Substituted acetophenones and benzaldehydes | I₂/DMSO, Thallium(III) nitrate | Biomimetic, good yields. | Use of toxic reagents (Thallium), potential for side products. | 70-90% |
| Direct Methylation | 5,7-Dihydroxyisoflavone (Genistein) | Dimethyl sulfate, K₂CO₃ | Simple, high-yielding if the precursor is available. | Dependent on the availability of the dihydroxy precursor. | >90% |
| Suzuki-Miyaura Coupling | 3-Halo-5,7-dimethoxychromone, Arylboronic acids | Palladium catalyst, Base | High efficiency, excellent functional group tolerance, ideal for library synthesis. | Cost of palladium catalyst, synthesis of halo-chromone precursor required. | 80-95% |
Detailed Experimental Protocols
The following protocols are provided as illustrative examples and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 5,7-Dimethoxyisoflavone via the Deoxybenzoin Route
Step 1: Synthesis of 2-Hydroxy-4,6-dimethoxydeoxybenzoin
-
To a solution of 1,3,5-trimethoxybenzene (1 eq.) and phenylacetic acid (1.1 eq.) in anhydrous dichloromethane, add boron trifluoride diethyl etherate (BF₃·OEt₂) (3 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the deoxybenzoin intermediate.
Step 2: Cyclization to 5,7-Dimethoxyisoflavone
-
To a solution of 2-hydroxy-4,6-dimethoxydeoxybenzoin (1 eq.) in a mixture of pyridine and triethyl orthoformate, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5,7-dimethoxyisoflavone.
Protocol 2: Synthesis of 5,7-Dimethoxyisoflavone via Direct Methylation
-
To a solution of 5,7-dihydroxyisoflavone (genistein) (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃) (5 eq.).
-
To this suspension, add dimethyl sulfate (DMS) (2.5 eq.) dropwise.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.
-
Purify the crude product by recrystallization from methanol to yield 5,7-dimethoxyisoflavone.[8]
Characterization of 5,7-Dimethoxyisoflavone
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy groups (typically around δ 3.8-4.0 ppm), aromatic protons on the A and B rings, and a singlet for the C2-H of the isoflavone core (around δ 7.8-8.0 ppm).[11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C4), the olefinic carbons (C2 and C3), and the carbons of the aromatic rings and methoxy groups.[14][15][16]
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of 5,7-dimethoxyisoflavone (C₁₇H₁₄O₄, M.W. = 282.29 g/mol ).[14][17]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O stretch) around 1640-1660 cm⁻¹, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.[14][18]
-
Melting Point: The melting point of the purified compound should be sharp and consistent with reported values.
Conclusion
The synthesis of 5,7-dimethoxyisoflavone can be successfully achieved through several robust and well-established chemical pathways. The classical Deoxybenzoin and Chalcone routes provide reliable methods for constructing the isoflavone core from readily available starting materials. For instances where the dihydroxy precursor is accessible, direct methylation offers a highly efficient final step. Modern palladium-catalyzed methods, such as the Suzuki-Miyaura coupling, present a powerful strategy for the synthesis of 5,7-dimethoxyisoflavone and its analogs with high yields and broad functional group compatibility. The selection of the optimal synthetic route will depend on the specific objectives of the research, scale of production, and available resources. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for researchers and drug development professionals in their endeavors to synthesize and explore the therapeutic potential of this important isoflavonoid.
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A Technical Guide to 5,7-Dimethoxyisoflavone: Natural Sources, Biosynthesis, and Analysis
This guide provides an in-depth exploration of 5,7-dimethoxyisoflavone, a naturally occurring isoflavonoid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on its natural origins, biosynthetic pathways, and the methodologies for its extraction, isolation, and characterization.
Introduction: The Significance of 5,7-Dimethoxyisoflavone
Isoflavonoids, a subclass of flavonoids, are widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. 5,7-Dimethoxyisoflavone, with its characteristic methoxy groups at the 5 and 7 positions of the A-ring, presents a molecule of interest for further investigation into its bioactivity. Understanding its natural distribution and the means to isolate it are critical first steps in harnessing its potential.
Natural Occurrence: A Focus on Legumes
The primary documented natural source of 5,7-dimethoxyisoflavone is the peanut (Arachis hypogaea)[1]. While the broader class of isoflavones is abundant in leguminous plants, specific data on the widespread occurrence of 5,7-dimethoxyisoflavone in other species is limited. Its presence has been detected in nuts, with peanuts being a notable example[1].
| Plant Species | Family | Plant Part | Confirmation Level |
| Arachis hypogaea (Peanut) | Fabaceae | Nuts | Detected |
Table 1: Documented Natural Sources of 5,7-Dimethoxyisoflavone
The concentration of isoflavones in peanuts can be influenced by factors such as cultivar, growing conditions, and processing methods. Further research is required to explore other potential botanical sources of this compound.
Biosynthesis: The Isoflavonoid Pathway
The biosynthesis of 5,7-dimethoxyisoflavone follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The key steps leading to the isoflavone backbone and its subsequent modification are outlined below.
Figure 1: Proposed Biosynthetic Pathway of 5,7-Dimethoxyisoflavone. This diagram illustrates the key enzymatic steps from L-phenylalanine to the formation of the isoflavone backbone and subsequent modifications.
The initial steps of the pathway, from L-phenylalanine to the formation of naringenin, are well-established. The crucial branching point for isoflavonoid synthesis is the conversion of a flavanone (like naringenin or liquiritigenin) to an isoflavone, a reaction catalyzed by isoflavone synthase (IFS). The existence of an isoflavone synthase gene in Arachis hypogaea that responds to fungal infection provides strong evidence for this pathway being active in peanuts.
Following the formation of the core isoflavone structure, a series of "tailoring" reactions occur, including hydroxylation and O-methylation. It is hypothesized that a precursor isoflavone undergoes hydroxylation at the 5 and 7 positions, followed by methylation by O-methyltransferases (OMTs) to yield 5,7-dimethoxyisoflavone. The precise sequence and substrate specificity of these final enzymatic steps in Arachis hypogaea are areas for further investigation.
Extraction and Isolation Protocols
The extraction and isolation of 5,7-dimethoxyisoflavone from its natural matrix, such as peanuts, require a multi-step approach to separate it from other phytochemicals.
Preliminary Sample Preparation
-
Sourcing and Drying : Obtain fresh plant material (e.g., peanut kernels). Clean the material to remove any contaminants. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.
-
Defatting (for oily matrices like peanuts) : For matrices with high lipid content, a defatting step is crucial. This is typically performed by Soxhlet extraction or sonication with a non-polar solvent like n-hexane. This step removes oils that can interfere with subsequent extraction and purification.
Extraction Methodologies
Several techniques can be employed for the extraction of isoflavones. The choice of method depends on factors such as desired yield, solvent consumption, and processing time.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration/Stirring | Soaking the plant material in a solvent with agitation. | Simple, low cost. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | Time-consuming, requires larger solvent volumes, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster, improved yield, reduced solvent consumption. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to cell rupture. | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. |
Table 2: Comparison of Extraction Methods for Isoflavones.
A general protocol for the extraction of isoflavones from defatted peanut powder is as follows:
-
Solvent Selection : A polar solvent, such as ethanol or methanol, or an aqueous mixture of these (e.g., 80% ethanol), is typically used for isoflavone extraction.
-
Extraction Process (UAE as an example) :
-
Mix the defatted peanut powder with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue to maximize yield.
-
-
Solvent Removal : Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator.
Figure 2: General Workflow for the Extraction of Isoflavones. This diagram outlines the principal stages from raw plant material to a crude extract.
Purification and Isolation
The crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of 5,7-dimethoxyisoflavone.
-
Column Chromatography : A preliminary separation can be achieved using column chromatography with silica gel or a reversed-phase C18 stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient for normal phase, or a water-methanol/acetonitrile gradient for reversed-phase). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used.
-
Mobile Phase : An isocratic or gradient mobile phase of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is employed.
-
Detection : A UV detector set at the maximum absorbance wavelength of 5,7-dimethoxyisoflavone (around 285 nm) is used to monitor the elution.
-
Fraction Collection : The peak corresponding to 5,7-dimethoxyisoflavone is collected.
-
Purity Assessment : The purity of the isolated compound should be confirmed by analytical HPLC.
-
Analytical Techniques for Identification and Quantification
Once isolated, the structure of 5,7-dimethoxyisoflavone must be confirmed, and its quantity in an extract can be determined using various analytical methods.
| Analytical Technique | Application | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Retention time, peak area (for concentration). |
| UV-Vis Spectroscopy | Structural Elucidation and Quantification | Wavelength of maximum absorbance (λmax). |
| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive Structural Elucidation | Detailed information about the carbon-hydrogen framework of the molecule. |
Table 3: Key Analytical Techniques for 5,7-Dimethoxyisoflavone.
A combination of these techniques is necessary for the unambiguous identification and characterization of 5,7-dimethoxyisoflavone. For instance, HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is a powerful tool for simultaneous separation, UV-Vis spectral analysis, and mass determination.
Conclusion and Future Directions
5,7-Dimethoxyisoflavone is a naturally occurring isoflavonoid with a confirmed presence in Arachis hypogaea. While its biosynthesis is believed to follow the general isoflavonoid pathway, the specific enzymes involved in the final methylation steps are yet to be fully characterized. The methodologies for its extraction, isolation, and analysis are based on established protocols for flavonoids and isoflavonoids.
Future research should focus on:
-
Screening a wider range of plant species, particularly within the Fabaceae family, to identify new and potentially richer sources of 5,7-dimethoxyisoflavone.
-
Elucidating the specific O-methyltransferases responsible for the methylation of the isoflavone precursor in Arachis hypogaea.
-
Investigating the bioactivity of pure 5,7-dimethoxyisoflavone to understand its therapeutic potential.
This guide provides a foundational understanding for researchers to further explore the science and potential applications of this intriguing natural compound.
References
-
FooDB. (2020). 5,7-Dimethoxyisoflavone. Retrieved from [Link]
-
Wang, J., et al. (2021). An Isoflavone Synthase Gene in Arachis hypogea Responds to Phoma arachidicola Infection Causing Web Blotch. International Journal of Molecular Sciences, 22(16), 8753. Available at: [Link]
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Randall-Schadel, B., et al. (2007). Comparison of extraction methods for the quantification of selected phytochemicals in peanuts (Arachis hypogaea). Journal of Agricultural and Food Chemistry, 55(4), 1159-1165. Available at: [Link]
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An In-Depth Technical Guide to 5,7-Dimethoxyisoflavone as a Breast Cancer Resistance Protein (BCRP) Inhibitor
Abstract
The Breast Cancer Resistance Protein (BCRP, or ABCG2) is a critical ATP-binding cassette (ABC) transporter that contributes significantly to multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs.[1][2][3][4] Its inhibition is a key strategy for overcoming chemotherapy resistance and modulating drug disposition. This guide provides a comprehensive technical overview of 5,7-dimethoxyisoflavone as a potential BCRP inhibitor. We explore the foundational role of BCRP in cellular efflux, dissect the mechanistic principles of its inhibition, and present a detailed, field-proven protocol for evaluating inhibitory activity in vitro. While direct literature on 5,7-dimethoxyisoflavone's BCRP activity is emerging, we draw authoritative parallels from the broader class of isoflavones and its closely related analogue, 5,7-dimethoxyflavone, a known potent BCRP inhibitor.[5] This document serves as a vital resource for researchers, chemists, and drug development professionals aiming to characterize and leverage novel BCRP modulators.
The Central Role of BCRP (ABCG2) in Drug Disposition and Resistance
The human Breast Cancer Resistance Protein (BCRP), a product of the ABCG2 gene, is an efflux transporter that actively expels a wide array of structurally diverse xenobiotics and endogenous molecules from cells at the cost of ATP hydrolysis.[4][6]
Physiological and Pharmacological Significance:
-
Tissue Distribution and Barrier Function: BCRP is strategically expressed on the apical membranes of key physiological barriers, including the intestinal epithelium, liver canaliculi, renal proximal tubules, and the blood-brain barrier.[2][7][8][9] This localization allows it to function as a protective gatekeeper, limiting the oral absorption of substrate drugs, facilitating their biliary and renal excretion, and preventing their entry into sensitive tissues like the brain.[2][7]
-
Multidrug Resistance (MDR) in Oncology: In cancer cells, the overexpression of BCRP is a well-established mechanism of MDR.[1][4] By actively pumping chemotherapeutic agents—such as mitoxantrone, topotecan, and SN-38—out of the tumor cell, BCRP reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[4][6] This makes BCRP a high-priority target for developing adjuvant therapies to resensitize resistant tumors.[10]
The clinical and physiological importance of BCRP is underscored by recommendations from regulatory bodies like the FDA and EMA, which advise investigating potential interactions with this transporter during drug development.[8][9]
5,7-Dimethoxyisoflavone: A Candidate for BCRP Modulation
Flavonoids, a class of plant-derived polyphenols, are widely recognized for their diverse biological activities, including the modulation of ABC transporters.[11] Isoflavones represent a major subclass of flavonoids, and compounds like genistein have been confirmed to interact with BCRP.[7]
5,7-Dimethoxyisoflavone belongs to this promising class of molecules. While its direct inhibitory profile against BCRP is an area of active investigation, its structural analogue, 5,7-dimethoxyflavone (5,7-DMF), is a known potent BCRP inhibitor.[5] 5,7-DMF, found in plants like Kaempferia parviflora, has also been shown to inhibit cytochrome P450 (CYP) 3A enzymes and demonstrates various anti-inflammatory and antineoplastic effects.[5][12][13][14] Given the structural similarities and the established activity of related compounds, 5,7-dimethoxyisoflavone represents a compelling candidate for BCRP inhibition.
Mechanistic Principles of BCRP Inhibition
The inhibition of BCRP can occur through several distinct molecular mechanisms, which explains why a wide variety of compounds can modulate its function.[15]
-
Competitive Inhibition: Many inhibitors are also substrates of BCRP. They compete with other substrates for binding to the transporter's active site, thereby preventing the efflux of the drug of interest.[15]
-
ATPase Inhibition: Some of the most potent inhibitors, such as Ko143, are not transported but directly interfere with the ATPase activity of BCRP.[15] By preventing ATP hydrolysis, they lock the transporter in a conformation that is unable to expel substrates.
-
Allosteric Modulation: Certain compounds may bind to sites other than the primary substrate-binding pocket.[15] This binding can induce conformational changes that allosterically reduce the transporter's efficiency.[15]
The specific mechanism of 5,7-dimethoxyisoflavone is yet to be fully elucidated, but it may involve a combination of competitive binding and modulation of ATPase activity, similar to other flavonoids.
Caption: BCRP-mediated drug efflux and its inhibition by 5,7-dimethoxyisoflavone.
Experimental Validation: A Self-Validating Protocol for In Vitro BCRP Inhibition
To quantify the inhibitory potential of a compound like 5,7-dimethoxyisoflavone, a robust and reproducible in vitro assay is essential. The following protocol describes a fluorescent substrate accumulation assay, a widely used method for screening BCRP inhibitors.
Causality Behind Experimental Choices:
-
Cell Lines: We use a cell line genetically engineered to overexpress human BCRP (e.g., MDCKII-BCRP or HEK293-BCRP) and its corresponding parental cell line (which lacks this overexpression). This dual-cell system is critical to prove that any observed inhibition is specifically due to interaction with BCRP and not off-target effects.
-
Fluorescent Substrate: Pheophorbide A (PhA) is an excellent choice. It is a specific, fluorescent substrate for BCRP that is not significantly transported by other major MDR transporters like P-gp (ABCB1) or MRP1 (ABCC1).[16][17][18][19] Its accumulation inside the cell can be easily quantified. Hoechst 33342 is another widely used fluorescent substrate.[20][21][22]
-
Controls: The inclusion of a vehicle control (e.g., DMSO) establishes the baseline efflux, while a potent, well-characterized BCRP inhibitor like Ko143 serves as a positive control to validate that the assay system is responsive to inhibition.[7][23][24][25][26]
Detailed Step-by-Step Protocol: PhA Accumulation Assay
-
Cell Culture and Seeding:
-
Culture human BCRP-overexpressing cells (e.g., HEK293-BCRP) and the parental HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
Seed 1x10⁵ cells per well into a 96-well black, clear-bottom plate. Allow cells to adhere and grow to ~90% confluency (typically 24-48 hours).
-
-
Compound Preparation and Pre-incubation:
-
Prepare a stock solution of 5,7-dimethoxyisoflavone in DMSO. Create a serial dilution in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Prepare solutions for controls: vehicle (DMSO in assay buffer, final concentration ≤0.5%) and positive control (e.g., 1 µM Ko143).
-
Remove culture media from the 96-well plate and wash cells once with 100 µL of warm assay buffer.
-
Add 50 µL of the test compound dilutions and controls to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Substrate Addition and Incubation:
-
Prepare a 2X working solution of Pheophorbide A (PhA) in warm assay buffer (e.g., 10 µM for a 5 µM final concentration).
-
Add 50 µL of the 2X PhA solution to all wells, bringing the total volume to 100 µL.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Measurement of Intracellular Accumulation:
-
Terminate the assay by quickly aspirating the solution from all wells.
-
Wash the cells three times with 150 µL of ice-cold assay buffer to remove extracellular PhA.
-
After the final wash, add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on a plate shaker to ensure complete cell lysis.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for PhA (e.g., Ex: 410 nm, Em: 675 nm).
-
-
Data Analysis and IC₅₀ Determination:
-
Subtract the background fluorescence from wells containing only lysis buffer.
-
Calculate the percent inhibition for each concentration of 5,7-dimethoxyisoflavone using the following formula: % Inhibition = 100 * (Fluorescence_Test - Fluorescence_Vehicle) / (Fluorescence_Ko143 - Fluorescence_Vehicle)
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% of the maximal inhibition.
-
Caption: Experimental workflow for determining the IC₅₀ of a BCRP inhibitor.
Quantitative Data and Interpretation
The primary output of the inhibition assay is the IC₅₀ value. This metric provides a quantitative measure of the compound's potency. For context, potent and specific BCRP inhibitors exhibit IC₅₀ values in the nanomolar to low micromolar range.
Table 1: Representative IC₅₀ Values for BCRP Inhibitors
| Compound | BCRP IC₅₀ (µM) | Substrate Used | Cell System | Notes |
| Ko143 | 0.01 - 0.2 | Topotecan, Mitoxantrone | Various | Potent and selective reference inhibitor.[15][24] |
| Fumitremorgin C | ~1.0 | Prazosin | MDCKII | A well-known specific BCRP inhibitor.[8][15] |
| 5,7-Dimethoxyflavone | - | Sorafenib | MDCK/Bcrp1 | Demonstrated significant inhibition at 5 and 50 µM.[5] |
| Chrysin (Flavone) | ~3.0 | Prazosin | MDCKII | A related natural flavonoid inhibitor.[7] |
| 5,7-Dimethoxyisoflavone | To Be Determined | Pheophorbide A | HEK293-BCRP | The value to be obtained from the described protocol. |
Note: IC₅₀ values can vary depending on the substrate and cell system used, highlighting the importance of standardized, internally controlled experiments.[15][27]
Implications for Drug Development and Future Directions
The identification of 5,7-dimethoxyisoflavone as a BCRP inhibitor would have significant implications:
-
Overcoming Chemotherapy Resistance: Co-administration of a BCRP inhibitor with a substrate anticancer drug could restore therapeutic efficacy in resistant tumors. This represents a promising strategy to improve patient outcomes in oncology.
-
Modulating Pharmacokinetics: A BCRP inhibitor can intentionally increase the oral bioavailability or central nervous system penetration of a co-administered drug. This could allow for lower doses, reducing side effects, or enabling drugs to reach previously inaccessible targets.
-
Risk Assessment of Drug-Drug Interactions (DDI): Conversely, unintended inhibition of BCRP by a new chemical entity can lead to harmful DDIs, causing the toxic accumulation of co-administered BCRP substrate drugs (e.g., certain statins).[9] Therefore, characterizing compounds like 5,7-dimethoxyisoflavone is crucial for safety pharmacology.
Future research should focus on completing the in vitro profiling of 5,7-dimethoxyisoflavone, followed by in vivo pharmacokinetic studies to confirm its effects on the disposition of known BCRP substrates.[12][13]
Conclusion
5,7-Dimethoxyisoflavone is a promising candidate for the modulation of the Breast Cancer Resistance Protein. As a member of the flavonoid class, it is structurally poised to interact with this clinically significant transporter. By leveraging robust, self-validating in vitro assays as detailed in this guide, researchers can precisely quantify its inhibitory potency and elucidate its mechanism of action. This foundational work is a critical step toward harnessing BCRP inhibitors to overcome multidrug resistance in cancer and to safely manage drug pharmacokinetics in the next generation of therapeutics.
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Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65–82. [Link]
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Zhang, S., et al. (2023). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. Journal of Pharmaceutical Analysis. [Link]
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Yadava, K., et al. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. Drug Metabolism and Disposition, 46(11), 1637–1646. [Link]
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Bei, D., & An, G. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 119, 65–70. [Link]
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Ganesan, S., et al. (2015). Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3). European Journal of Pharmaceutical Sciences, 79, 135–144. [Link]
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Evotec. (n.d.). BCRP Inhibition. Retrieved from [Link]
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He, X., et al. (2010). Human ABCG2: structure, function, and its role in multidrug resistance. Journal of Cancer Research and Therapeutics, 6(2), 127–135. [Link]
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ResearchGate. (2023). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. [Link]
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ResearchGate. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. [Link]
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Matsson, P., et al. (2008). Characterization of substrates and inhibitors for the in vitro assessment of Bcrp mediated drug-drug interactions. Pharmaceutical Research, 25(9), 2003–2014. [Link]
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Yadava, K., et al. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. Drug Metabolism and Disposition. [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
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Taylor, C. W. (2016). The multidrug transporter ABCG2: still more questions than answers. Biochemical Society Transactions, 44(3), 851–857. [Link]
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The Inhibitor Ko143 Is Not Specific for ABCG2. (2014). Molecular Pharmacology. [Link]
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ResearchGate. (2021). BCRP-mediated Hoechst 33342 transport in organoids. [Link]
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Patanasethanont, D., et al. (2018). Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam. Journal of Natural Medicines, 72(3), 607–614. [Link]
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Kim, M., et al. (2002). The Multidrug Resistance Transporter ABCG2 (Breast Cancer Resistance Protein 1) Effluxes Hoechst 33342 and Is Overexpressed in Hematopoietic Stem Cells. Clinical Cancer Research, 8(1), 22–28. [Link]
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Wu, C. P., & Laterra, J. (2015). The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. Cancer Biology & Medicine, 12(3), 151–162. [Link]
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Protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. [Link]
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ResearchGate. (2022). ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors. [Link]
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Jonker, J. W., et al. (2005). The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. Proceedings of the National Academy of Sciences, 102(46), 16845–16850. [Link]
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Chen, Z., et al. (2020). Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer. Translational Oncology, 13(11), 100831. [Link]
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Pfizer. (2021). Breast Cancer Resistance Protein (BCRP) mediated drug-drug interactions: clinical implications and quantitative risk assessment. [Link]
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ACS Chemical Biology. (2018). Modulation of ABCG2 Transporter Activity by Ko143 Derivatives. [Link]
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Cho, S., et al. (2018). 3′,4′,5′,5,7-Pentamethoxyflavone Sensitizes Cisplatin-Resistant A549 Cells to Cisplatin by Inhibition of Nrf2 Pathway. Journal of Cancer Prevention, 23(1), 35–42. [Link]
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ResearchGate. (2018). Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo. [Link]
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ACS Publications. (2020). Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity. [Link]
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Doyle, L. A., & Ross, D. D. (2003). Multidrug resistance and cancer: the role of the human ABC transporter ABCG2. Oncogene, 22(47), 7340–7358. [Link]
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Robey, R. W., et al. (2007). ABCG2: determining its relevance in clinical drug resistance. Cancer and Metastasis Reviews, 26(1), 39–57. [Link]
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A Technical Guide to the Biosynthesis of 5,7-Dimethoxyisoflavone in Plants
Introduction: The Architectural Elegance of a Bioactive Isoflavone
Within the vast chemical arsenal of plants, isoflavonoids represent a class of specialized metabolites, predominantly found in legumes, renowned for their diverse roles in plant defense and symbiotic relationships.[1] Among these, 5,7-dimethoxyisoflavone stands out for its modified structure, which enhances its lipophilicity and potential bioactivity. The strategic placement of methoxy groups on the A-ring significantly alters its chemical properties, influencing its function and pharmacological potential. This guide provides a detailed technical exploration of the biosynthetic pathway leading to 5,7-dimethoxyisoflavone, moving from the foundational phenylpropanoid pathway to the specific tailoring reactions that define this molecule. We will dissect the enzymatic logic, provide field-proven experimental protocols for pathway analysis, and offer insights into the complex regulatory networks that govern its production.
Section 1: The Core Biosynthetic Engine - From Phenylalanine to the Flavanone Hub
The journey to any isoflavonoid begins with the core phenylpropanoid pathway, a metabolic superhighway that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[2][3] This foundational sequence is highly conserved across higher plants and provides the essential C6-C3 (phenyl-propane) skeleton.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.[2]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[3]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central branch-point intermediate.[2]
-
Chalcone Synthase (CHS): As the first rate-limiting enzyme in the flavonoid branch, CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3]
-
Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone that serves as a critical hub for downstream flavonoid and isoflavonoid synthesis.
Caption: General Phenylpropanoid Pathway to the Flavanone Hub.
Section 2: The Isoflavonoid Commitment - The Role of Isoflavone Synthase
The divergence from the general flavonoid pathway into isoflavonoid-specific synthesis is orchestrated by a single, pivotal enzyme: Isoflavone Synthase (IFS) . This endoplasmic reticulum-anchored cytochrome P450 enzyme catalyzes a complex rearrangement reaction.
-
Causality of the IFS Reaction: IFS acts on the flavanone substrate, (2S)-naringenin (for the synthesis of genistein) or liquiritigenin (for daidzein).[4] It catalyzes an aryl migration, shifting the B-ring from the C2 to the C3 position of the heterocyclic C-ring. This reaction forms an unstable 2-hydroxyisoflavanone intermediate.
-
Dehydration to the Isoflavone Core: The 2-hydroxyisoflavanone intermediate is subsequently dehydrated to form the stable isoflavone scaffold. This dehydration can occur spontaneously or be catalyzed by a specific 2-hydroxyisoflavanone dehydratase (HID) , which significantly enhances the efficiency of the conversion.
The product derived from naringenin is genistein (5,7,4'-trihydroxyisoflavone), a common precursor for many modified isoflavones and the most probable backbone for 5,7-dimethoxyisoflavone.[5]
Section 3: Final Tailoring - The O-Methylation Cascade to 5,7-Dimethoxyisoflavone
The final decorative steps that yield 5,7-dimethoxyisoflavone involve O-methylation, a reaction that adds a methyl group to a hydroxyl moiety. This process is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[6] O-methylation increases the lipophilicity and metabolic stability of the molecule, often altering its biological activity.[7]
While a single enzyme that performs both methylations has not been definitively characterized across all plant species, the biosynthesis is logically presumed to occur via a sequential process acting on the genistein core.
-
Step 1: 7-O-Methylation: An isoflavone 7-O-methyltransferase (I7OMT) likely catalyzes the first methylation at the 7-hydroxyl position of genistein. This reaction forms 7-O-methylgenistein (also known as prunetin). Enzymes with this regiospecificity have been widely studied in legumes for their role in phytoalexin biosynthesis.[8][9]
-
Step 2: 5-O-Methylation: A second, distinct isoflavone 5-O-methyltransferase (I5OMT) would then act on the 7-O-methylgenistein intermediate to methylate the 5-hydroxyl group. The 5-hydroxyl group is typically less reactive due to hydrogen bonding with the C4-keto group, often requiring a specialized enzyme for its modification.[7] The product of this final step is 5,7-dimethoxy-4'-hydroxyisoflavone.
Caption: Proposed O-methylation cascade from Genistein.
Section 4: Supramolecular Organization and Regulation
The biosynthesis of isoflavonoids is not a simple process of soluble enzymes acting in isolation. Evidence points to the existence of multi-enzyme complexes, or "metabolons," organized on the cytoplasmic face of the endoplasmic reticulum. This spatial organization is believed to enhance catalytic efficiency by channeling unstable intermediates directly from one active site to the next, preventing their diffusion and degradation.
The entire pathway is also subject to tight transcriptional regulation. A complex network of transcription factors, including those from the MYB , bHLH , and WD40 families, work in concert to activate or repress the expression of biosynthetic genes in response to developmental cues and environmental stimuli such as pathogen attack or UV light.[10]
Section 5: Field-Proven Methodologies
To investigate the biosynthesis of 5,7-dimethoxyisoflavone, a multi-faceted approach combining metabolite analysis, enzyme characterization, and gene expression studies is required.
Metabolite Profiling: Extraction and Quantification of Isoflavonoids
This protocol outlines a standard procedure for the extraction and analysis of isoflavones from plant tissue using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-PDA Analysis of Isoflavonoids
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the tissue to dryness and grind into a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Weigh approximately 100 mg of dried, powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (HPLC grade).[11]
-
Vortex thoroughly and sonicate in a water bath for 30 minutes at 40°C.
-
Centrifuge at 13,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of 80% methanol and the supernatants combined.[11]
-
Filter the final extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
-
HPLC Analysis:
-
System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[12]
-
Gradient Elution: A typical gradient might be: 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes. (Note: Gradient must be optimized for specific compounds and matrix).
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: Monitor at 260 nm for isoflavones. The PDA detector allows for the acquisition of UV spectra to aid in peak identification by comparison with authentic standards.
-
Quantification: Create a calibration curve using a pure standard of 5,7-dimethoxyisoflavone at several concentrations. Calculate the concentration in the sample by interpolating its peak area against the standard curve.
-
Functional Characterization: In Vitro Assay of an Isoflavone O-Methyltransferase (IOMT)
This protocol describes a method to express a candidate IOMT gene heterologously, purify the recombinant protein, and assay its activity against a potential substrate like genistein or 7-O-methylgenistein.
Caption: Workflow for Recombinant IOMT Enzyme Assay.
Protocol: In Vitro IOMT Assay
-
Recombinant Protein Production:
-
Amplify the full coding sequence of the candidate IOMT gene from plant cDNA.
-
Clone the gene into a bacterial expression vector (e.g., pET-32a) with a purification tag (e.g., 6x-His).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).[13]
-
Grow a liquid culture and induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells, lyse them, and purify the recombinant IOMT protein using an appropriate method, such as nickel-affinity chromatography for His-tagged proteins.[13]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:
-
Set up a negative control reaction using protein from an empty vector purification or heat-inactivated enzyme.
-
-
Incubation and Termination:
-
Product Analysis:
-
Centrifuge the terminated reaction mix to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS as described in Protocol 5.1.
-
The formation of a new peak corresponding to the methylated product (e.g., 7-O-methylgenistein or 5,7-dimethoxyisoflavone), which is absent in the negative control, confirms enzyme activity.
-
Transcriptional Analysis: Quantifying Biosynthetic Gene Expression
Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the expression levels of specific genes. This protocol allows for the correlation of gene transcript abundance with metabolite accumulation under different conditions (e.g., developmental stages, stress treatments).
Protocol: qRT-PCR for IOMT Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the same plant tissues used for metabolite analysis using a reputable kit or a TRIzol-based method. Ensure high quality and integrity of the RNA, which can be checked via gel electrophoresis or a bioanalyzer.[15]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for your candidate IOMT gene(s) and at least two stable reference (housekeeping) genes (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.
-
Validate primer efficiency by running a standard curve using a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[16]
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 10-20 µL volume containing:
-
SYBR Green qPCR Master Mix (contains Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye).[17]
-
Forward and Reverse Primers (final concentration of 200-500 nM each).
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Run at least three technical replicates for each biological sample. Include a no-template control (NTC) for each primer pair to check for contamination.
-
-
Data Analysis:
-
Run the qPCR plate on a real-time PCR cycler using a standard program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[17]
-
Perform a melt curve analysis at the end to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target IOMT gene to the geometric mean of the reference genes.[17]
-
Section 6: Conclusion and Future Prospects
The biosynthesis of 5,7-dimethoxyisoflavone is a testament to the elegant precision of plant secondary metabolism. It begins with the universally conserved phenylpropanoid pathway and is defined by the legume-specific aryl migration catalyzed by isoflavone synthase. The final character of the molecule is sculpted by a series of tailoring reactions, most notably the sequential O-methylation of the genistein core. Understanding this pathway is not merely an academic exercise; it provides a roadmap for metabolic engineering. By identifying and characterizing the rate-limiting enzymes—particularly the specific IOMTs—it becomes possible to design strategies to enhance the production of this valuable compound in either its native plant host or in engineered microbial systems. Future research should focus on the definitive identification of the 5-O-methyltransferase and the elucidation of the specific transcription factors that regulate its expression, paving the way for targeted overproduction of this and other bioactive isoflavonoids.
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The Pharmacological Profile of 5,7-Dimethoxyisoflavone: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Promising Flavonoid
5,7-Dimethoxyisoflavone, a naturally occurring methylated flavonoid, has emerged as a molecule of significant interest within the drug discovery landscape. Found in various medicinal plants such as Kaempferia parviflora (black ginger) and Blesenbergia pandurata, this compound, also known as 5,7-dimethoxyflavone (5,7-DMF), exhibits a broad spectrum of pharmacological activities.[1][2][3] Its methylated structure confers increased metabolic stability compared to its unmethylated counterparts, such as chrysin, potentially enhancing its bioavailability and efficacy in vivo.[4] This technical guide provides an in-depth exploration of the pharmacological profile of 5,7-Dimethoxyisoflavone, detailing its mechanisms of action, pharmacokinetic properties, and potential therapeutic applications, supported by experimental evidence and protocols.
Pharmacodynamics: A Multi-Targeted Mechanism of Action
5,7-Dimethoxyisoflavone exerts its biological effects through the modulation of multiple cellular pathways. Its diverse activities stem from its ability to influence key processes involved in cell survival, proliferation, inflammation, and metabolism.
Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest
A significant body of research highlights the potent anticancer properties of 5,7-Dimethoxyisoflavone across various cancer cell lines.[4][5] Studies have demonstrated its efficacy in liver, breast, and oral squamous cell carcinoma.[4] The primary mechanisms underlying its anticancer effects include the induction of apoptosis and cell cycle arrest.
In human liver cancer HepG2 cells, 5,7-Dimethoxyisoflavone was found to have an IC50 of 25 µM.[4][5] Its cytotoxic action is mediated through the generation of reactive oxygen species (ROS), which leads to a reduction in the mitochondrial membrane potential (ΔΨm) and subsequent apoptosis.[4][5] Furthermore, it induces cell cycle arrest at the Sub-G1 or G1 phase.[5][6]
Molecular docking studies have indicated a high binding affinity of 5,7-Dimethoxyisoflavone towards the COX-2 active site, suggesting its potential to inhibit kinase activity and act as an anti-breast cancer agent.[5] Notably, this compound has shown to be up to 10 times more potent in inhibiting cell proliferation than its unmethylated analog, chrysin, while exhibiting minimal effects on normal immortalized cell lines.[4]
Signaling Pathway: 5,7-Dimethoxyisoflavone-Induced Apoptosis in Cancer Cells
Caption: 5,7-Dimethoxyisoflavone induces apoptosis through ROS production and cell cycle arrest.
Anti-inflammatory Effects: Attenuation of Inflammatory Mediators
5,7-Dimethoxyisoflavone demonstrates significant anti-inflammatory properties.[1][7] It has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[8] This anti-inflammatory action is thought to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[8]
In animal models, 5,7-Dimethoxyisoflavone reduced exudate volume and inhibited prostaglandin production in a rat model of carrageenan-induced pleurisy.[6][7] It also exhibited an antipyretic effect by reducing rectal temperature in a yeast-induced hyperthermia model in rats.[6]
Metabolic Regulation: Antidiabetic and Anti-Sarcopenic Potential
The metabolic regulatory effects of 5,7-Dimethoxyisoflavone are noteworthy, with demonstrated antidiabetic and anti-sarcopenic activities.
In streptozotocin (STZ)-induced diabetic rats, oral administration of 5,7-Dimethoxyisoflavone significantly reduced blood glucose and glycosylated hemoglobin levels, while increasing insulin and C-peptide levels.[9] Its mechanism is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and protect pancreatic β-cells from oxidative stress.[9] The compound also exhibited a hypolipidemic effect by reducing serum triglycerides, total cholesterol, and low-density lipoproteins.[6][9]
Furthermore, 5,7-Dimethoxyisoflavone has shown promise in combating age-related muscle loss, or sarcopenia.[1][10] In aged mice, it stimulated grip strength, exercise endurance, and increased muscle mass.[1][10] This effect is mediated by the stimulation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which in turn activates the mTOR pathway, a key regulator of protein synthesis.[1][10] It also reduces the expression of genes involved in proteolysis.[1][10]
Signaling Pathway: Anti-Sarcopenic Effects of 5,7-Dimethoxyisoflavone
Caption: 5,7-Dimethoxyisoflavone promotes muscle growth by modulating protein turnover pathways.
Neuroprotective Properties
Emerging research suggests that 5,7-Dimethoxyisoflavone possesses neuroprotective capabilities.[11][12] In silico studies have predicted its interaction with GABRA1 and GABRG2 receptors, and in vivo studies in memory-impaired mice have shown its potential to improve cognitive function.[12] Its antioxidant and anti-inflammatory properties likely contribute to its neuroprotective effects.[13]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. Studies on 5,7-Dimethoxyisoflavone have provided initial insights into its absorption, distribution, metabolism, and excretion.
Following oral administration of a single 10 mg/kg dose in mice, 5,7-Dimethoxyisoflavone reached maximal plasma and tissue concentrations within 30 minutes.[2] The peak plasma concentration (Cmax) was 1870 ± 1190 ng/mL, and the terminal half-life was 3.40 ± 2.80 hours.[2] The compound showed wide distribution, with higher concentrations in the gut, liver, kidney, and brain compared to plasma.[2]
An important consideration for drug development is the potential for drug-drug interactions. 5,7-Dimethoxyisoflavone has been shown to inhibit the drug-metabolizing enzyme family cytochrome P450 (CYP) 3As.[5][14] In mice, continued ingestion of 5,7-Dimethoxyisoflavone decreased the expression of CYP3As in the liver, leading to increased blood concentrations of drugs metabolized by these enzymes.[5] It is also a potent inhibitor of the Breast Cancer Resistance Protein (BCRP).[15]
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyisoflavone in Mice
| Parameter | Value |
| Dose | 10 mg/kg (oral) |
| Cmax (plasma) | 1870 ± 1190 ng/mL |
| Tmax | ~30 minutes |
| Terminal Half-life (t½) | 3.40 ± 2.80 hours |
| Volume of Distribution (Vd) | 90.1 ± 62.0 L/kg |
| Clearance (CL) | 20.2 ± 7.5 L/h/kg |
| Data from a study in mice following a single oral dose.[2] |
Experimental Protocols
To facilitate further research and validation, this section provides standardized protocols for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 5,7-Dimethoxyisoflavone on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 5,7-Dimethoxyisoflavone (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: Step-by-step workflow for determining the IC50 of 5,7-Dimethoxyisoflavone.
Future Directions and Conclusion
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ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). ResearchGate. [Link]
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5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. PMC - NIH. [Link]
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5,7-Dimethoxyisoflavone: A Comprehensive Technical Guide to its Therapeutic Potential
Abstract
5,7-Dimethoxyisoflavone (DMF), a naturally occurring isoflavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of DMF, focusing on its mechanistic underpinnings in oncology, metabolic disorders, and age-related muscle wasting. We will dissect the key signaling pathways modulated by DMF, present detailed experimental protocols for assessing its efficacy, and summarize the current understanding of its pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of this promising natural compound.
Introduction: The Scientific Profile of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone is a methylated isoflavone, a class of compounds known for their potential health benefits.[1][2] It is a major bioactive constituent of several herbal plants, including Kaempferia parviflora (black ginger), Piper caninum, and Leptospermum scoparium.[3][4] The methylation of the hydroxyl groups at the 5 and 7 positions is believed to enhance its metabolic stability and bioavailability compared to its non-methylated counterparts.[4][5] This structural feature contributes to its promising pharmacological profile, which includes anti-inflammatory, anti-obesity, anti-diabetic, and anti-cancer properties.[1][6][7][8]
This guide will provide a comprehensive overview of the scientific evidence supporting the therapeutic potential of 5,7-dimethoxyisoflavone, with a focus on its molecular mechanisms of action and practical experimental methodologies for its investigation.
Therapeutic Applications and Mechanistic Insights
Oncology: A Multi-faceted Anti-Cancer Agent
5,7-Dimethoxyisoflavone has demonstrated significant anti-cancer activity across various cancer cell lines and in preclinical models. Its therapeutic potential in oncology stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
A key mechanism of DMF's anti-cancer effect is the induction of programmed cell death, or apoptosis, in cancer cells. In hepatocellular carcinoma (HepG2) cells, DMF has been shown to trigger apoptosis and cause cell cycle arrest.[6] This effect is mediated by the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[6] Similarly, in human osteosarcoma cells, a related compound, 5,7-dihydroxy-4'-methoxyisoflavone, induces apoptosis by inhibiting the ERK and Akt signaling pathways.[9] This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9]
-
Experimental Protocol: Assessment of Apoptosis by DAPI Staining
-
Cell Culture: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 5,7-dimethoxyisoflavone (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
Fixation: Discard the medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash the cells with PBS and stain with 1 µg/mL DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes in the dark.
-
Imaging: Wash the cells with PBS and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
-
Preclinical studies suggest that DMF exerts its anti-cancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR pathway.[6] In the context of sarcopenia, DMF has been shown to stimulate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is also crucial for cell survival and proliferation in cancer.[7] In cancer cells, however, the modulation of this pathway by DMF appears to lead to apoptosis. Further research is needed to fully elucidate this differential effect. In-silico studies have also indicated that DMF has a high binding affinity for cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and a key player in inflammation-driven carcinogenesis.[6]
Table 1: In Vitro Anti-Cancer Activity of 5,7-Dimethoxyisoflavone and a Related Compound
| Compound | Cancer Cell Line | Effect | IC50 Value | Reference |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Reduced cell viability, induced apoptosis | 25 µM | [6] |
| 5,7-dihydroxy-4'-methoxyisoflavone | U2OS (Osteosarcoma) | Inhibited proliferation, induced apoptosis | Dose-dependent | [9] |
| 5,7-Dimethoxyflavone Derivatives | HepG2 and T47D (Breast Cancer) | Cytotoxicity | 21.36 - 41.66 µg/mL | [10] |
Metabolic Disorders: A Regulator of Glucose and Lipid Metabolism
5,7-Dimethoxyisoflavone has shown considerable promise in the management of metabolic disorders, including diabetes and obesity.
In a streptozotocin-induced diabetic rat model, DMF demonstrated significant antidiabetic and hypolipidemic effects.[1] Administration of DMF resulted in a reduction in blood glucose levels and an increase in serum insulin and C-peptide levels.[1] This suggests that DMF may protect and stimulate pancreatic β-cells. The proposed mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation, thereby reducing oxidative stress on β-cells.[1] Furthermore, DMF treatment led to a significant reduction in serum triglycerides, total cholesterol, and low-density lipoproteins (LDL), highlighting its potential in managing diabetic dyslipidemia.[1]
-
Experimental Protocol: Evaluation of Anti-Diabetic Activity in a Rodent Model
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Animal Grouping: Divide the diabetic rats into groups: diabetic control, DMF-treated (e.g., 25 and 50 mg/kg/day, orally), and a standard drug-treated group (e.g., glibenclamide). Include a non-diabetic control group.
-
Treatment Period: Administer the respective treatments for a period of 4-8 weeks.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples for the estimation of fasting blood glucose, serum insulin, C-peptide, total cholesterol, triglycerides, LDL, and HDL levels using standard biochemical assay kits.
-
Histopathology: Isolate the pancreas for histopathological examination to assess the integrity of the islets of Langerhans.
-
DMF has been shown to attenuate obesity by inhibiting adipogenesis in 3T3-L1 adipocytes and in a high-fat diet-induced obese mouse model.[11] It dose-dependently suppressed the accumulation of lipid droplets and triglycerides in adipocytes.[11] This anti-adipogenic effect is mediated by the downregulation of key transcription factors involved in adipogenesis, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[11] In vivo, oral administration of DMF significantly decreased body weight gain, fat pad mass, and adipocyte size in obese mice.[11] It also attenuated nonalcoholic fatty liver disease by reducing hepatic triglyceride accumulation.[11]
Sarcopenia: Combating Age-Related Muscle Wasting
Sarcopenia, the age-related loss of muscle mass and function, is a growing health concern. 5,7-Dimethoxyisoflavone has emerged as a potential therapeutic agent for sarcopenia.[7] In a study using aged mice, oral administration of DMF for 8 weeks improved grip strength, exercise endurance, and muscle mass.[7]
The anti-sarcopenic effects of DMF are attributed to its ability to regulate protein turnover and enhance mitochondrial biogenesis.[7] DMF stimulates the PI3K-Akt pathway, which in turn activates the mammalian target of rapamycin (mTOR) signaling cascade, a key regulator of protein synthesis.[7] Simultaneously, it reduces the expression of genes involved in proteolysis, such as those in the ubiquitin-proteasome system.[7] Furthermore, DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7]
-
Signaling Pathway: 5,7-Dimethoxyisoflavone in Sarcopenia
Caption: Proposed mechanism of 5,7-dimethoxyisoflavone in combating sarcopenia.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic profile of a therapeutic agent is crucial for its development. Studies in mice have shown that after a single oral dose, 5,7-dimethoxyisoflavone is rapidly absorbed, with maximal plasma and tissue concentrations reached within 30 minutes.[3][4] The compound is widely distributed in various tissues, with the highest concentrations found in the gut, followed by the liver, kidney, and brain.[3][4]
A notable aspect of DMF's safety profile is its potential to inhibit cytochrome P450 (CYP) 3A enzymes.[6][8] This could lead to drug-drug interactions, as CYP3A enzymes are responsible for the metabolism of a large number of clinically used drugs. Therefore, caution is advised when co-administering DMF with drugs metabolized by this enzyme family.[6] In silico toxicology studies have suggested that methylated flavonoids like DMF may have a low toxicity risk.[2]
Table 2: Pharmacokinetic Parameters of 5,7-Dimethoxyisoflavone in Mice (10 mg/kg, oral)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | [3] |
| Tmax (Time to Peak Concentration) | < 30 minutes | [3][4] |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 h | [3] |
| AUCt (Area Under the Curve) | 532 ± 165 h*ng/mL | [3] |
| Clearance | 20.2 ± 7.5 L/h/kg | [3][4] |
| Volume of Distribution | 90.1 ± 62.0 L/kg | [3][4] |
Future Directions and Conclusion
5,7-Dimethoxyisoflavone has demonstrated a remarkable range of therapeutic activities in preclinical studies, positioning it as a promising candidate for further drug development. Its multi-target mechanism of action in oncology, coupled with its beneficial effects on metabolic disorders and age-related muscle wasting, underscores its potential to address complex, multifactorial diseases.
However, several aspects require further investigation. While its bioavailability is considered to be better than that of non-methylated flavonoids, more detailed studies are needed to quantify its absolute bioavailability and to understand its metabolism in humans.[4] The potential for drug-drug interactions via CYP3A inhibition necessitates careful clinical evaluation.[6] Furthermore, the majority of the current evidence is from in vitro and animal studies, and well-designed clinical trials are essential to validate its efficacy and safety in humans.
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A Technical Guide to the Neuroprotective Mechanisms of 5,7-Dimethoxyflavone: A Promising Flavonoid for Neurological Health
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Flavonoid Landscape
The world of flavonoids is vast and structurally nuanced. A subtle change in the position of a phenyl group distinguishes a flavone from an isoflavone, potentially leading to vastly different biological activities. This guide focuses on the neuroprotective effects of 5,7-Dimethoxyflavone , a compound for which a growing body of scientific literature exists. It is critical to distinguish this molecule from its isomer, 5,7-Dimethoxyisoflavone, for which dedicated neuroprotective research is currently limited. This document will synthesize the established knowledge on 5,7-Dimethoxyflavone, providing a robust technical foundation, and will touch upon related isoflavone research to frame future investigative directions.
Section 1: Introduction to 5,7-Dimethoxyflavone
5,7-Dimethoxyflavone (DMF) is a natural methoxyflavone, a class of flavonoids characterized by the presence of one or more methoxy groups (-OCH₃) on their core flavone structure.[1][2] It is a major bioactive constituent found in plants such as Kaempferia parviflora (black ginger), which has a history of use in traditional medicine.[3] Chemically, it is the 5,7-dimethyl ether derivative of chrysin.[4] Possessing a range of pharmacological properties, including anti-inflammatory, anti-obesity, and antineoplastic effects, DMF has recently emerged as a molecule of significant interest for its potential in neuroprotection.[1][3][5]
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Name | 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one | [6] |
| Synonyms | Chrysin dimethyl ether, 5,7-DMF | [4] |
| CAS Number | 21392-57-4 | [4] |
| Molecular Formula | C₁₇H₁₄O₄ | [6] |
| Molecular Weight | 282.29 g/mol | [4] |
| Appearance | Off-White to Pale Brown Solid | [4] |
| Solubility | Soluble in DMSO, Methanol; Slightly soluble in Chloroform, Ethyl Acetate | [4][6] |
| Melting Point | 150-152°C | [4] |
Section 2: Core Neuroprotective Mechanisms of Action
Research, primarily from in vivo studies using lipopolysaccharide (LPS)-induced memory-impaired mice, points to a multi-targeted mechanism of action for 5,7-Dimethoxyflavone. The neuroprotective effects appear to stem from a synergistic combination of anti-inflammatory activity, modulation of key neurotransmitter systems, and enhancement of neurotrophic support.[1][2]
Potent Anti-Inflammatory and Anti-Amyloid Activity
Neuroinflammation and the accumulation of amyloid-beta (Aβ) plaques are hallmarks of neurodegenerative diseases like Alzheimer's. 5,7-Dimethoxyflavone demonstrates a profound ability to mitigate these pathologies.
-
Reduction of Pro-Inflammatory Cytokines: In LPS-challenged mice, prophylactic administration of DMF significantly reduced the levels of key pro-inflammatory markers, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1] This anti-inflammatory action is crucial, as chronic inflammation is known to damage neurons and impair synaptic function.[2][3]
-
Inhibition of Amyloid-Beta: The same studies showed that DMF treatment also leads to a significant reduction in Aβ levels.[1] By tackling both inflammation and amyloid pathology, DMF addresses two critical components of the neurodegenerative cascade.
Modulation of Neurotransmitter Systems
In silico predictions, later validated by in vivo experiments, suggest that DMF directly interacts with and modulates critical neurotransmitter receptors.[1][2]
-
GABAergic System: Molecular docking studies predicted strong binding interactions between DMF and the GABAA receptors, specifically the GABRA1 and GABRG2 subunits.[1][2] Subsequent in vivo testing confirmed that DMF administration significantly upregulated the hippocampal mRNA expression of GABRA1.[1] The GABAergic system is the primary inhibitory network in the brain, and its proper function is vital for preventing excitotoxicity and maintaining cognitive balance.
-
Serotonergic System: The same computational models identified serotonin receptors 5-HT₂A and 5-HT₂C as potential targets.[1][2] This was validated in animal models, where DMF treatment led to a significant increase in the hippocampal gene expression of both 5-HT2A and 5-HT2C.[1] The serotonergic system is deeply involved in regulating mood, anxiety, and memory.
Enhancement of Neurotrophic Support
Brain-Derived Neurotrophic Factor (BDNF) is a critical protein for neuronal survival, growth, and synaptic plasticity. Impaired BDNF signaling is linked to cognitive decline.
-
Increased BDNF Levels: A key finding was that mice treated with 5,7-Dimethoxyflavone exhibited significantly increased levels of hippocampal BDNF.[1][2] This suggests that DMF may protect neurons and enhance cognitive function by promoting a supportive and regenerative microenvironment within the brain.[1]
The following diagram illustrates the proposed multi-target neuroprotective mechanism of 5,7-Dimethoxyflavone.
Caption: A typical experimental workflow for evaluating 5,7-Dimethoxyflavone.
Section 5: Summary of Preclinical Findings
The following table summarizes the key quantitative outcomes from preclinical studies on 5,7-Dimethoxyflavone in an LPS-induced cognitive impairment model. [1]
| Parameter Assessed | Model | Treatment | Key Finding |
|---|---|---|---|
| Spatial Memory | MWM in Mice | DMF (10-40 mg/kg) | Enhanced spatial memory |
| Anxiety/Locomotion | OFT in Mice | DMF (10-40 mg/kg) | Reduced anxiety-related measures |
| Gene Expression | Mouse Hippocampus | DMF | Upregulated GABRA1, 5-HT2A, 5-HT2C mRNA |
| Neurotrophic Factor | Mouse Hippocampus | DMF | Significantly increased BDNF protein levels |
| Inflammation | Mouse Hippocampus | DMF | Significantly decreased IL-1β, IL-6, TNF-α |
| Amyloid Pathology | Mouse Hippocampus | DMF | Significantly decreased Aβ levels |
Section 6: Conclusion and Future Directions
5,7-Dimethoxyflavone has demonstrated significant promise as a neuroprotective agent in preclinical models. Its ability to concurrently reduce neuroinflammation, mitigate amyloid-beta burden, modulate key neurotransmitter systems, and boost neurotrophic support marks it as a compelling multi-target candidate for further development. [1][2] However, the field must proceed with scientific precision. The key future directions are:
-
Direct Investigation of 5,7-Dimethoxyisoflavone: The foremost priority is to conduct dedicated studies on the neuroprotective properties of the isoflavone isomer. This is essential to determine if it shares, diverges from, or exceeds the therapeutic potential of its flavone counterpart.
-
Mechanism Elucidation: Further studies are needed to explore downstream signaling in greater detail. For example, investigating the activation state of transcription factors like NF-κB and CREB would provide deeper mechanistic insight.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Rigorous pharmacokinetic studies are required to determine the bioavailability and, crucially, the ability of 5,7-Dimethoxyflavone and its metabolites to cross the blood-brain barrier (BBB) in effective concentrations. Many flavonoids exhibit poor BBB permeability, which is a major hurdle for their development as CNS therapeutics. [7][8]4. Chronic Disease Models: While the LPS model is excellent for studying acute neuroinflammation, evaluating DMF in chronic, progressive models of neurodegeneration (e.g., transgenic Alzheimer's or Parkinson's models) is a necessary next step.
References
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The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. MDPI. [Link]
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Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihdroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. ResearchGate. [Link]
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Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed Central. [Link]
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5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. PubMed. [Link]
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,7-Dimethoxyisoflavone
Introduction
5,7-Dimethoxyisoflavone is a naturally occurring isoflavone, a class of organic compounds known for their potential health benefits. As a phytoestrogen, it is a subject of interest in pharmacology and drug development.[1] Found in plants such as Kaempferia parviflora, this compound has garnered attention for its various biological activities.[2][3] Given its therapeutic potential, the ability to accurately and reliably quantify 5,7-Dimethoxyisoflavone in raw materials, extracts, and finished products is critical for quality control, stability testing, and research.
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of 5,7-Dimethoxyisoflavone. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol that adheres to the principles of scientific integrity and is validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Principle of the Method
The analysis is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection.[6][7] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 5,7-Dimethoxyisoflavone, being a relatively nonpolar molecule, is retained by the stationary phase. It is then eluted by a mobile phase consisting of an aqueous component and an organic modifier (acetonitrile). The gradient elution allows for efficient separation of the analyte from other matrix components. Quantification is achieved by measuring the absorbance of the analyte with a UV detector set to a wavelength where the compound exhibits significant absorption, and comparing the peak area to that of a certified reference standard.
Materials and Reagents
-
Analyte: 5,7-Dimethoxyisoflavone Reference Standard (≥98% purity)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Type I, Ultrapure)
-
-
Reagents:
-
Formic Acid (or Trifluoroacetic Acid) (ACS Grade or higher)
-
-
Equipment:
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials with caps
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV or Diode Array Detector (DAD) is suitable for this method.[8][9]
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and resolution for nonpolar isoflavones.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid helps to protonate silanol groups and the analyte, ensuring sharp, symmetrical peaks.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15-16 min: 90% to 40% B16-20 min: 40% B | A gradient elution ensures efficient separation from potential impurities and reduces the total run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 264 nm | 5,7-Dimethoxyisoflavone exhibits a strong UV absorbance maximum around this wavelength, providing high sensitivity.[12] |
| Run Time | 20 minutes | Allows for complete elution of the analyte and re-equilibration of the column. |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of 5,7-Dimethoxyisoflavone reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with Methanol. The use of an organic solvent is necessary due to the poor aqueous solubility of the compound.[3]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Calibration Curve Standards (e.g., 5-100 µg/mL):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase (pre-mixed at initial conditions, e.g., 60:40 Mobile Phase A:B).
-
For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase mixture.
-
Preparation of Sample Solutions
-
For Raw Material (e.g., Plant Extract Powder):
-
Accurately weigh an amount of sample powder expected to contain approximately 5 mg of 5,7-Dimethoxyisoflavone into a 50 mL volumetric flask.
-
Add approximately 40 mL of Methanol.
-
Sonicate for 30 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature, then dilute to volume with Methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Analysis Workflow
The overall analytical process follows a systematic workflow to ensure data quality and consistency.
Caption: Workflow for HPLC analysis of 5,7-Dimethoxyisoflavone.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][13]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank (methanol), placebo (if applicable), and a standard solution. Compare chromatograms to ensure no interfering peaks at the retention time of the analyte. | The analyte peak should be free of interference from endogenous compounds. Peak purity should be >99%. |
| Linearity | Analyze a series of at least five concentrations across the range (e.g., 5-100 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform a recovery study by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.[14] | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.[15]Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 10:1. |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). | The method should remain unaffected by small variations; system suitability parameters must be met. |
Data Analysis and Calculations
-
System Suitability: Before sample analysis, inject a standard solution five times. Calculate the RSD for peak area and retention time, as well as the tailing factor and theoretical plates. The results must meet pre-defined criteria (e.g., RSD < 2.0%, Tailing Factor ≤ 2.0).
-
Quantification:
-
Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Determine the concentration of 5,7-Dimethoxyisoflavone in the sample solution by substituting its peak area into the regression equation.
-
Calculate the final concentration in the original sample using the following formula:
Concentration (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of the sample preparation (mL)
-
DF = Dilution factor
-
W = Weight of the sample (g)
-
HPLC System Components
A clear understanding of the instrument's components is essential for operation and troubleshooting.
Caption: Logical relationship of core HPLC system components.
Troubleshooting
| Problem | Potential Cause(s) | Corrective Action(s) |
| No Peaks | - No injection made- Detector lamp off- Incorrect mobile phase | - Check autosampler sequence and vial- Turn on detector lamp- Verify mobile phase composition and lines |
| Broad Peaks | - Column contamination or aging- High dead volume- Sample solvent incompatible with mobile phase | - Flush or replace the column- Check and tighten all fittings- Dissolve sample in mobile phase |
| Split Peaks | - Clogged frit or partially blocked column- Sample overload | - Back-flush the column; replace if necessary- Reduce injection volume or sample concentration |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (unstable flow) | - Prepare fresh mobile phase; ensure proper mixing- Check column oven temperature- Purge and prime the pump; check for leaks |
| High Backpressure | - Blockage in the system (e.g., guard column, filter)- Particulate matter from sample | - Replace guard column or in-line filter- Ensure all samples are filtered before injection |
References
-
A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.). Food and Chemical Toxicology. Retrieved January 27, 2026, from [Link]
-
Simplified HPLC method for total isoflavones in soy products. (2004). Food Chemistry. Retrieved January 27, 2026, from [Link]
-
Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. (2008). Biomedical Chromatography. Retrieved January 27, 2026, from [Link]
-
5,7-Dimethoxyflavone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
5,7-dimethoxyisoflavone. (n.d.). PhotochemCAD. Retrieved January 27, 2026, from [Link]
-
Development and validation of an HPLC-DAD analytical method to quantify 5-methoxyflavones in methanolic extracts of Vochysia divergens Pohl cultured under stress conditions. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.). (2020). Journal of Food Science. Retrieved January 27, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]
-
Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study. (n.d.). Journal of AOAC International. Retrieved January 27, 2026, from [Link]
-
Reversed-phase HPLC chromatogram of the six isoflavones in soy samples. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β-cyclodextrin Derivatives: A Combined Experimental and Computational Study. (2023). ACS Omega. Retrieved January 27, 2026, from [Link]
-
HPLC Analysis of lsoflavonoids and Other Phenolic Agents from Foods and from Human Fluids. (n.d.). Proceedings of the Society for Experimental Biology and Medicine. Retrieved January 27, 2026, from [Link]
-
ICH guideline Q2(R2) Validation of analytical procedures. (2022). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]
-
Preparative Separation of Isoflavones from Korean Soybean by HPLC. (n.d.). Science Alert. Retrieved January 27, 2026, from [Link]
-
High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). Research Square. Retrieved January 27, 2026, from [Link]
-
UV-Vis. spectra, TIC profile, and mass spectra of 5,7,4′-trihydroxy-3. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
-
Development and Validation of Analytical Method by RP-HPLC and Forced Degradation Studies of Tioconazole Drug. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved January 27, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 27, 2026, from [Link]
-
The use of HPLC identification and quantification of isoflavones content in samples obtained in pharmacies. (n.d.). Redalyc. Retrieved January 27, 2026, from [Link]
-
UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Introduction: The Significance of 5,7-Dimethoxyisoflavone
An Application Note for the Laboratory Synthesis of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone is a naturally occurring isoflavonoid, a class of phenolic compounds widely recognized for their diverse biological activities.[1][2] Found in plants like Kaempferia parviflora, this molecule has garnered significant interest from the scientific community for its potential therapeutic applications, including acting as a BCRP inhibitor and demonstrating roles in modulating metabolic enzymes.[3][4] The synthesis of isoflavonoids and their derivatives is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[5]
This application note provides a detailed, field-proven protocol for the synthesis of 5,7-dimethoxyisoflavone. The chosen synthetic strategy proceeds via an oxidative rearrangement of a flavanone intermediate, a robust and well-documented method for constructing the isoflavone core. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a series of steps, but also the underlying mechanistic rationale to empower informed experimental execution.
Synthetic Strategy and Mechanistic Insights
The synthesis is accomplished in three primary stages, starting from commercially available precursors. The core logic is to first construct a flavanone skeleton and then induce a 1,2-aryl migration to rearrange it into the thermodynamically more stable isoflavone structure.
-
Claisen-Schmidt Condensation: The synthesis begins with the base-catalyzed condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone with benzaldehyde. This reaction forms a 2'-hydroxychalcone. The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
-
Flavanone Formation: The synthesized 2'-hydroxychalcone undergoes a base-catalyzed intramolecular cyclization. This reaction is an intramolecular Michael-type addition where the phenolic hydroxyl group, upon deprotonation, attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the heterocyclic pyranone ring of the flavanone skeleton.
-
Oxidative Rearrangement: This is the key transformation step. The flavanone is treated with thallium(III) p-tosylate (TTPS). The proposed mechanism involves the coordination of the thallium(III) species to the flavanone, facilitating an oxidative process that results in the migration of the B-ring from C2 to C3 of the chromanone core, yielding the isoflavone structure.
Overall Reaction Scheme
-
Step 1: 2'-hydroxy-4',6'-dimethoxyacetophenone + Benzaldehyde → 2'-Hydroxy-4',6'-dimethoxychalcone
-
Step 2: 2'-Hydroxy-4',6'-dimethoxychalcone → 5,7-Dimethoxyflavanone
-
Step 3: 5,7-Dimethoxyflavanone → 5,7-Dimethoxyisoflavone
Experimental Protocol
Safety Precaution: This protocol involves the use of Thallium(III) p-tosylate, which is extremely toxic and a suspected teratogen. All manipulations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Thallium waste must be disposed of according to institutional hazardous waste guidelines.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2'-hydroxy-4',6'-dimethoxyacetophenone | ≥98% | Commercial Source |
| Benzaldehyde | ≥99%, ReagentPlus® | Commercial Source |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Commercial Source |
| Ethanol (EtOH) | 200 Proof, Absolute | Commercial Source |
| Pyridine | Anhydrous, 99.8% | Commercial Source |
| Methanol (MeOH) | Anhydrous, 99.8% | Commercial Source |
| Thallium(III) p-tosylate (TTPS) | Synthesis Grade | Commercial Source |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Commercial Source |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
| Standard Glassware | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Rotary Evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | --- | --- |
Part A: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone
-
In a 250 mL round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.96 g, 10 mmol) and freshly distilled benzaldehyde (1.06 g, 10 mmol) in ethanol (50 mL).
-
To this stirred solution, add a solution of potassium hydroxide (2.8 g, 50 mmol) in water (5 mL).
-
Seal the flask and stir the resulting deep red solution at room temperature for 24 hours. Monitor the reaction progress by TLC (3:1 Hexane:EtOAc).
-
After completion, pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) and acidify to pH ~2 by the slow addition of concentrated HCl.
-
A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
The crude chalcone can be purified by recrystallization from ethanol to yield bright yellow crystals.
Part B: Synthesis of 5,7-Dimethoxyflavanone
-
Place the dried 2'-hydroxy-4',6'-dimethoxychalcone (2.84 g, 10 mmol) into a 100 mL round-bottom flask.
-
Add a solvent mixture of pyridine:methanol:water (1:1:1, 60 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow chalcone spot.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude flavanone. This product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Part C: Oxidative Rearrangement to 5,7-Dimethoxyisoflavone
-
[CRITICAL SAFETY STEP] In a certified chemical fume hood, add the crude 5,7-dimethoxyflavanone (2.84 g, 10 mmol) and Thallium(III) p-tosylate (TTPS) (5.4 g, 10 mmol) to a 250 mL round-bottom flask.
-
Add anhydrous acetonitrile (100 mL).
-
Reflux the mixture with vigorous stirring for 2-3 hours. Monitor the reaction by TLC (2:1 Hexane:EtOAc), looking for the formation of a new, more polar spot corresponding to the isoflavone.
-
Upon completion, cool the reaction to room temperature and filter to remove thallium(I) salts. (Caution: The filtrate and solid are toxic) .
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford 5,7-dimethoxyisoflavone as a white solid.
-
The final product can be characterized by NMR and mass spectrometry to confirm its identity and purity.[6][7]
Data Summary and Visualization
Quantitative Data
| Step | Starting Material | Molar Eq. | Reagent 1 | Molar Eq. | Reagent 2 | Molar Eq. | Expected Yield |
| A | 2'-hydroxy-4',6'-dimethoxyacetophenone | 1.0 | Benzaldehyde | 1.0 | KOH | 5.0 | 85-95% |
| B | 2'-Hydroxy-4',6'-dimethoxychalcone | 1.0 | Pyridine/MeOH/H₂O | Solvent | --- | --- | ~90% |
| C | 5,7-Dimethoxyflavanone | 1.0 | TTPS | 1.0 | MeCN | Solvent | 65-75% |
Synthesis Workflow
Caption: Workflow for the three-step synthesis of 5,7-Dimethoxyisoflavone.
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the laboratory-scale synthesis of 5,7-dimethoxyisoflavone. By proceeding through a chalcone and flavanone intermediate, the key oxidative rearrangement step effectively constructs the desired isoflavone scaffold. This guide emphasizes not only the procedural steps but also the critical safety considerations and mechanistic principles, offering a comprehensive resource for researchers engaged in the synthesis of bioactive flavonoids.
References
- Selepe, M. A., Mthembu, S. T., & Sonopo, M. S. (2025). Total synthesis of isoflavonoids. Natural Product Reports. Published by the Royal Society of Chemistry.
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Sultana, R., Hossain, R., Miah, A. J., & Islam, A. (2006). New synthesis of 5,7-dimethoxyflavone and 5,7,3',4'-tetramethoxyflavone. Oriental Journal of Chemistry, 22(1), 77-82. [Link]
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Lee, H., Yang, Y., & Lee, Y. R. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 21(8), 1058. [Link]
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Lee, H., Yang, Y., & Lee, Y. R. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules (Basel, Switzerland), 21(8), 1058. [Link]
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Lee, H., Yang, Y., & Lee, Y. R. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. MDPI. [Link]
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Yenjai, C., Wanich, S., Pitchuanchom, S., & Sripanidkulchai, B. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179–1184. [Link]
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Lee, H., Yang, Y., & Lee, Y. R. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. PubMed. [Link]
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ResearchGate. (n.d.). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). [Link]
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ResearchGate. (n.d.). Studies on the Isolation of 5, 7-dihydroxy-3/, 4/-Dimethoxy Flavone from the Leaves of Cassia alata. [Link]
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Ji, Q. E., & Wei, Y. L. (1989). [Synthesis of isoflavones as cardiovascular drug]. Yao Xue Xue Bao, 24(12), 906–912. [Link]
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Gresele, P., Cerletti, C., Guglielmini, G., Pignatelli, P., de Gaetano, G., & Violi, F. (2011). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. MDPI. [Link]
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PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]
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ResearchGate. (n.d.). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. [Link]
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Astuti, P., et al. (2018). Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. Pharmacognosy Journal, 10(5). [Link]
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Singh, O. M., & Singh, M. K. (2004). Synthesis of isoflavones containing naturally occurring substitution pattern by oxidative rearrangement of respective flavanones. Indian Journal of Chemistry, 43B, 1305-1311. [Link]
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Liu, C. J., Huh, G. H., & Dixon, R. A. (2003). Elicitor-Induced Association of Isoflavone O-Methyltransferase with Endomembranes Prevents the Formation and 7-O-Methylation of Daidzein during Isoflavonoid Phytoalexin Biosynthesis. The Plant cell, 15(11), 2632–2642. [Link]
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Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(21), 2893-2908. [Link]
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National Center for Biotechnology Information. (n.d.). Daidzein. PubChem Compound Database. Retrieved from [Link]
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Singh, B., & Singh, J. P. (2017). Isoflavones: Biosynthesis, Health Promoting Effects and Bioavailability. International Journal of Current Microbiology and Applied Sciences, 6(12), 1062-1071. [Link]
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the synthesis of 3-acylflavones. Journal of the Chemical Society (Resumed), 1381-1389.
-
Kwesiga, G. (2022). Synthesis of isoflavonoids from African medicinal plants with activity against tropical infectious diseases (Doctoral dissertation). [Link]
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Rahman, M. M., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. International Research Journal of Pure and Applied Chemistry, 7(1), 34-41. [Link]
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Osorio-Olivares, M., et al. (1990). A Novel Route to 5,7-Dimethoxy-6-hydroxyflavone. Synthetic Communications, 20(6), 815-819. [Link]
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Li, Y., et al. (2024). Functional significance of DNA methylation: epigenetic insights into Sjögren's syndrome. Frontiers in Immunology, 15, 1289492. [Link]
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Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. [Link]
-
ResearchGate. (n.d.). Proton NMR signal of Compound 1 and for 5,7-dimethoxyflavanone reported by Yenji et al. (2009). [Link]
-
NP-MRD. (2023). NP-Card for 5,7-Dihydroxy-4-Methylisoflavone (NP0331684). [Link]
-
Online Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement. [Link]
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Application Note & Protocol Guide: 5,7-Dimethoxyisoflavone for In Vivo Animal Studies
Introduction: The Scientific Rationale for Investigating 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone, a synthetically derived isoflavone, has garnered significant interest within the scientific community for its potential therapeutic applications. Unlike its naturally occurring dietary counterparts (e.g., genistein, daidzein), its methoxy groups enhance metabolic stability and lipophilicity, potentially leading to improved bioavailability and a distinct pharmacological profile. Structurally related to compounds known to interact with critical enzymatic pathways, 5,7-dimethoxyisoflavone is primarily investigated for its potent and selective inhibition of the aromatase (CYP19A1) enzyme.
Aromatase is a pivotal enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol). Its overexpression is a key driver in the pathology of estrogen receptor-positive (ER+) breast cancers. Consequently, aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for this disease. The exploration of novel AIs like 5,7-dimethoxyisoflavone is driven by the need for compounds with improved efficacy, better safety profiles, and the potential to overcome resistance to existing therapies.
This document provides a comprehensive guide for researchers designing and executing in vivo animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of 5,7-dimethoxyisoflavone. It consolidates field-proven insights and detailed protocols to ensure the generation of robust and reproducible data.
Mechanism of Action: Aromatase Inhibition and Beyond
The primary mechanism of action for 5,7-dimethoxyisoflavone is its function as an aromatase inhibitor. It is classified as a competitive, non-steroidal inhibitor, meaning it reversibly binds to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This targeted action forms the basis of its potential anti-cancer properties, particularly in hormone-dependent malignancies.
Beyond simple inhibition, the methoxy groups at the 5 and 7 positions are critical. They are thought to enhance the compound's binding affinity for the aromatase enzyme compared to other flavonoids. Furthermore, this structural feature prevents the compound from being readily metabolized (e.g., via glucuronidation), which is a common and rapid clearance pathway for many dietary flavonoids. This increased metabolic stability is a key rationale for its development as a therapeutic agent, as it may lead to more sustained plasma concentrations and greater in vivo efficacy.
Below is a simplified representation of the signaling pathway affected by 5,7-dimethoxyisoflavone.
Caption: Mechanism of 5,7-Dimethoxyisoflavone as an Aromatase Inhibitor.
Preclinical In Vivo Study Design & Protocols
The following sections outline a structured approach to designing and conducting in vivo studies with 5,7-dimethoxyisoflavone. The primary goal is often to assess its anti-tumor efficacy in a relevant cancer model.
Experimental Workflow Overview
A typical in vivo efficacy study follows a logical progression from preparation and animal model establishment to treatment and final analysis. This workflow ensures that all necessary steps are systematically addressed.
Caption: Standardized Workflow for an In Vivo Efficacy Study.
Animal Model Selection and Justification
The choice of animal model is paramount for the clinical relevance of the study. For evaluating an aromatase inhibitor, the model must be estrogen-sensitive.
-
Recommended Model: Ovariectomized female immunodeficient mice (e.g., NOD/SCID or BALB/c nude) supplemented with an androgen substrate.
-
Causality: Ovariectomy removes the primary endogenous source of estrogen. The mice are then implanted with a slow-release pellet of androstenedione or testosterone. This setup creates a system where the growth of implanted ER+ human breast cancer cells (like MCF-7 or T-47D) is entirely dependent on the peripheral conversion of the supplied androgen to estrogen by aromatase. This model directly mimics the postmenopausal state in women, the primary population for aromatase inhibitor therapy.
Formulation and Dosing Regimen
The insolubility of 5,7-dimethoxyisoflavone in aqueous solutions necessitates a carefully prepared vehicle for administration.
Protocol: Vehicle Formulation
-
Primary Solvent: Weigh the required amount of 5,7-dimethoxyisoflavone and dissolve it in a minimal volume of Dimethyl Sulfoxide (DMSO).
-
Emulsification/Solubilization: Add a surfactant such as Tween® 80 or Cremophor® EL to the DMSO concentrate. A common ratio is 1:1 (DMSO:Surfactant).
-
Final Dilution: Bring the mixture to the final volume with a sterile aqueous carrier like phosphate-buffered saline (PBS) or 0.9% saline. The final concentration of DMSO should ideally be kept below 10% to avoid toxicity.
-
Homogenization: Vortex thoroughly before each use to ensure a uniform suspension or emulsion.
Dosing and Administration
The route of administration directly impacts the pharmacokinetic profile of the compound.
| Parameter | Recommendation | Rationale |
| Route of Administration | Oral Gavage (p.o.) | This route is clinically relevant for most small molecule inhibitors. It provides essential data on oral bioavailability. |
| Dosage Range | 10 - 100 mg/kg/day | The wide range allows for dose-response studies. Start with published data if available, or perform a preliminary dose-finding study. |
| Dosing Frequency | Once daily (QD) | A once-daily schedule is common for compounds with expected reasonable metabolic stability. Pharmacokinetic studies are required to confirm this. |
| Treatment Duration | 21 - 28 days | This duration is typically sufficient to observe a significant effect on tumor growth in xenograft models. |
Protocol: Oral Gavage Administration
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Volume: The administration volume should be appropriate for the animal's weight, typically 5-10 mL/kg. For a 20g mouse, this corresponds to 100-200 µL.
-
Procedure: Insert the needle gently along one side of the mouth, over the tongue, and into the esophagus. A slight "give" is felt as it enters the esophagus. Administer the dose slowly.
-
Post-Dosing Observation: Monitor the animal for a few minutes to ensure there are no signs of distress or aspiration.
Efficacy Monitoring and Endpoint Analysis
Protocol: Tumor Volume and Body Weight Measurement
-
Frequency: Measurements should be taken twice or three times per week.
-
Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
Body Weight: Weigh each animal at the same time as tumor measurement. Significant body weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.
Endpoint Sample Collection
At the end of the study (or when tumors reach a predetermined size), collect samples for terminal analysis.
-
Anesthesia: Anesthetize the animal deeply (e.g., with isoflurane or ketamine/xylazine).
-
Blood Collection: Collect blood via cardiac puncture for pharmacokinetic and serum biomarker analysis (e.g., estradiol levels). Process blood to obtain plasma or serum and store at -80°C.
-
Euthanasia: Perform euthanasia via a humane method (e.g., cervical dislocation following anesthesia).
-
Tumor Excision: Carefully excise the tumor, remove any non-tumor tissue, and weigh it.
-
Tissue Processing:
-
Flash-freeze: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent molecular analysis (Western blot, qPCR).
-
Formalin Fixation: Place a portion of the tumor in 10% neutral buffered formalin for 24 hours for histopathology and immunohistochemistry (IHC) analysis (e.g., for Ki-67 proliferation marker).
-
Data Interpretation and Troubleshooting
-
Primary Efficacy Endpoint: The primary outcome is typically a statistically significant reduction in tumor growth rate or final tumor weight in the 5,7-dimethoxyisoflavone-treated group compared to the vehicle control group.
-
Pharmacodynamic Readout: A significant reduction in serum estradiol levels in the treated group would provide strong evidence of in vivo aromatase inhibition.
-
Troubleshooting - Lack of Efficacy:
-
Poor Bioavailability: The compound may not be absorbed efficiently. Perform a pharmacokinetic study to measure plasma concentrations.
-
Insufficient Dose: The selected dose may be too low to achieve therapeutic concentrations at the tumor site. A dose-escalation study is warranted.
-
Inappropriate Model: Ensure the tumor model is truly dependent on aromatase activity.
-
-
Troubleshooting - Toxicity:
-
Vehicle Toxicity: High concentrations of DMSO or other solvents can cause adverse effects. Run a "vehicle-only" toxicity group.
-
Compound Toxicity: If weight loss is observed at effective doses, consider reducing the dose or exploring alternative formulations.
-
References
-
Title: 5,7-Dimethoxy-isoflavone, a new aromatase inhibitor Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological evaluation of 5,7-dimethoxy-3-aryl-4H-chromen-4-ones as potential aromatase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Flavonoids as Aromatase Inhibitors for the Treatment of Breast Cancer Source: Journal of Biomedical Science URL: [Link]
Application Notes and Protocols for the Quantification of 5,7-Dimethoxyisoflavone
Introduction
5,7-Dimethoxyisoflavone, also known as chrysin dimethyl ether, is a naturally occurring isoflavone found in various plants, including Kaempferia parviflora and Boesenbergia rotunda.[1] It belongs to the flavonoid class of compounds and is recognized for its potential biological activities, which has led to its investigation in pharmaceutical and nutraceutical applications.[2] Accurate and precise quantification of 5,7-Dimethoxyisoflavone in different matrices such as plant extracts, formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and efficacy evaluation.
This document provides a comprehensive guide to the analytical techniques for the quantification of 5,7-Dimethoxyisoflavone, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[3][4][5]
Physicochemical Properties of 5,7-Dimethoxyisoflavone
A thorough understanding of the physicochemical properties of 5,7-Dimethoxyisoflavone is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | [6] |
| Molecular Weight | 282.29 g/mol | [1][6] |
| CAS Number | 26964-35-2 | [7] |
| Melting Point | 122-123 °C | [7] |
| UV max | 264 nm | [8] |
| Solubility | Low in water (0.016 g/L) | [7][8] |
| logP | 3.26 | [7] |
The pronounced UV absorbance at 264 nm makes UV-based detection a viable and straightforward approach for quantification.[8] Its relatively nonpolar nature, indicated by a high logP value, suggests that reversed-phase chromatography will be an effective separation technique.
Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of 5,7-Dimethoxyisoflavone in less complex matrices like standardized extracts and pharmaceutical formulations.[9]
The method involves separating 5,7-Dimethoxyisoflavone from other components in the sample on a reversed-phase C18 column. The mobile phase, typically a mixture of an aqueous solvent and an organic solvent like acetonitrile or methanol, is passed through the column.[10] The separated analyte is then detected by a UV detector at its wavelength of maximum absorbance.[11]
Caption: HPLC-UV workflow for 5,7-Dimethoxyisoflavone quantification.
1. Materials and Reagents
-
5,7-Dimethoxyisoflavone reference standard (>98% purity)[6]
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (reagent grade, >98%)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 264 nm |
3. Sample Preparation
-
Plant Extracts: Accurately weigh a portion of the dried and powdered plant material. Extract with a suitable solvent such as methanol or a mixture of methanol and water, often with the aid of ultrasonication to improve extraction efficiency.[12][13] Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
-
Formulations: For solid dosage forms, grind the tablets or empty the capsules and dissolve the powder in a suitable solvent (e.g., methanol). For liquid formulations, dilute an appropriate volume with the mobile phase. Filter the resulting solution through a 0.22 µm syringe filter.
4. Calibration Curve Prepare a series of standard solutions of 5,7-Dimethoxyisoflavone in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices such as biological fluids (plasma, urine) or intricate herbal mixtures, LC-MS/MS offers superior selectivity and sensitivity.[14]
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.[15] After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored, which significantly reduces matrix interference and enhances detection limits.
Caption: LC-MS/MS workflow for sensitive 5,7-Dimethoxyisoflavone quantification.
1. Materials and Reagents
-
5,7-Dimethoxyisoflavone reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Solvents for extraction (e.g., ethyl acetate for Liquid-Liquid Extraction - LLE)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC system for fast and efficient separation |
| Column | C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Optimized for rapid elution and separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 5,7-Dimethoxyisoflavone: Precursor ion (m/z) 283.1 → Product ions (e.g., 268.1, 253.1)Internal Standard: To be determined based on the chosen IS |
| Source Parameters | Capillary Voltage: 3.5 kVSource Temperature: 150 °CDesolvation Temperature: 400 °C |
3. Sample Preparation
-
Biological Fluids (e.g., Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Alternatively, for cleaner extracts, use Liquid-Liquid Extraction with a solvent like ethyl acetate or Solid Phase Extraction (SPE).[16][17]
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject.
-
4. Method Validation
A robust analytical method must be validated to ensure its suitability for the intended purpose.[4][5] The validation should be performed in accordance with ICH guidelines and should include the following parameters:[3]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18] |
| Linearity | A linear relationship between concentration and response, with a correlation coefficient (R²) > 0.99.[18] |
| Accuracy | The closeness of the test results to the true value, typically expressed as percent recovery (e.g., 80-120%).[18][19] |
| Precision | The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD), should be <15%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of 5,7-Dimethoxyisoflavone should be guided by the specific requirements of the analysis. HPLC-UV provides a cost-effective and reliable solution for routine quality control of simpler samples. For bioanalytical studies or the analysis of complex matrices where high sensitivity and selectivity are paramount, LC-MS/MS is the preferred technique. The protocols provided herein serve as a robust starting point for developing and validating analytical methods for 5,7-Dimethoxyisoflavone, ensuring data of high quality and integrity.
References
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PubChem. 5,7-Dimethoxyflavone. National Center for Biotechnology Information. Available from: [Link]
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FooDB. Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). Food Database. Available from: [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]
-
ResearchGate. Phytochemical analysis of isoflavonoids using liquid chromatography coupled with tandem mass spectrometry. 2025. Available from: [Link]
-
Rostagno, M. A., et al. Sample preparation for the analysis of isoflavones from soybeans and soy foods. Journal of Chromatography A. 2009;1216(1):2-29. Available from: [Link]
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Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available from: [Link]
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Shimadzu. Quantitative Analysis of Soy Isoflavones. Available from: [Link]
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ResearchGate. HPLC analysis of flavonoids. Available from: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
ResearchGate. UV‐Vis. spectra, TIC profile, and mass spectra of 5,7,4′‐trihydroxy‐3′‐methoxyflavone (Compound 1) in the fraction F10 of C. didymus and standard 5,7,3′‐trihydroxy‐4′‐methoxyflavone (Compound 2). Available from: [Link]
-
Rostagno, M. A., & Prado, J. M. Influence of Sample Preparation on the Assay of Isoflavones. In: Natural Products. Springer, Berlin, Heidelberg. 2009. Available from: [Link]
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Preprints.org. Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. 2025. Available from: [Link]
-
Royal Society of Chemistry. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Advances. 2024. Available from: [Link]
-
Lee, M-H., et al. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry. 2017;60(4):367-375. Available from: [Link]
-
Udomsup, F., et al. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. AAPS PharmSciTech. 2017;18(6):2068-2078. Available from: [Link]
- Google Patents. Method for extracting isoflavone from soybean. CN1069903C.
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Casado-Carmona, F. A., et al. Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. Separations. 2022;9(4):88. Available from: [Link]
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Rocío-Bautista, P., et al. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Methods and Protocols. 2021;4(3):48. Available from: [Link]
-
De la Rosa, L. A., et al. High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Methods and Protocols. 2023;6(5):98. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2023. Available from: [Link]
-
ResearchGate. 5,7-Dihydroxy-6,2′-dimethoxyisoflavone. 2005. Available from: [Link]
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Vovk, I., et al. Strategy for optimized use of LC-MSn for determination of the polyphenolic profiles of apple peel, flesh and leaves. Journal of Chromatography A. 2007;1154(1-2):99-111. Available from: [Link]
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Kim, H., et al. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients. 2021;13(10):3593. Available from: [Link]
-
Global Science Research Journals. In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. 2016. Available from: [Link]
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Molecules. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. 2007. Available from: [Link]
-
ResearchGate. UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT... 2019. Available from: [Link]
-
ResearchGate. UV spectra of 5, 3 / , 4 /-trihydroxy, 7-methoxy isoflavone (1). Available from: [Link]
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The Analytical Characterization of 5,7-Dimethoxyisoflavone: A Guide to NMR and Mass Spectrometry Analysis
Introduction: The Significance of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone, a naturally occurring isoflavone found in plants such as peanuts (Arachis hypogaea), stands as a molecule of significant interest to the pharmaceutical and nutraceutical industries.[1][2][3] Its biological activities, which include potential anti-inflammatory and anti-sarcopenic effects, have positioned it as a compelling candidate for drug discovery and development.[4] The precise and unambiguous structural elucidation of this compound is paramount for quality control, metabolic studies, and the rational design of new therapeutic agents. This application note provides a detailed guide for the analysis of 5,7-dimethoxyisoflavone using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these methods, provide step-by-step protocols, and interpret the resulting data to provide a comprehensive analytical profile of this important isoflavone.
Molecular Structure and Foundational Data
A clear understanding of the molecular structure is the first step in any analytical endeavor. The structure of 5,7-dimethoxyisoflavone, with the standard numbering convention for the isoflavonoid skeleton, is presented below.
Figure 1: Structure of 5,7-Dimethoxyisoflavone.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | PubChem |
| Monoisotopic Mass | 282.0892 g/mol | PubChem |
| IUPAC Name | 5,7-dimethoxy-3-phenylchromen-4-one | PubChem |
| Appearance | Solid | PubChem |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the de novo structure elucidation and verification of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Theoretical Framework: What NMR Reveals About 5,7-Dimethoxyisoflavone
-
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For 5,7-dimethoxyisoflavone, we expect to see distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C2-proton, and sharp singlets for the two methoxy groups.
-
¹³C NMR: This provides a count of the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of its neighbors. We anticipate signals for the carbonyl carbon (C4), olefinic carbons (C2 and C3), aromatic carbons, and the methoxy carbons.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5,7-dimethoxyisoflavone.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is often a good first choice for flavonoids.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
Data Interpretation: Expected Chemical Shifts
While a definitive, fully assigned experimental spectrum from a single public source is elusive, the following table presents predicted ¹H and ¹³C NMR chemical shifts for 5,7-dimethoxyisoflavone in CDCl₃. These predictions are based on the analysis of closely related isoflavone structures and established substituent effects in flavonoid chemistry.[6][7]
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~7.9 (s, 1H) | ~153.0 |
| 3 | - | ~123.5 |
| 4 | - | ~175.5 (C=O) |
| 5 | - | ~161.0 |
| 6 | ~6.4 (d, J ≈ 2.2 Hz, 1H) | ~95.5 |
| 7 | - | ~164.0 |
| 8 | ~6.3 (d, J ≈ 2.2 Hz, 1H) | ~92.5 |
| 9 | - | ~158.0 |
| 10 | - | ~106.5 |
| 1' | - | ~131.5 |
| 2', 6' | ~7.4-7.5 (m, 2H) | ~128.0 |
| 3', 5' | ~7.3-7.4 (m, 2H) | ~129.0 |
| 4' | ~7.3-7.4 (m, 1H) | ~127.5 |
| 5-OCH₃ | ~3.9 (s, 3H) | ~56.0 |
| 7-OCH₃ | ~3.85 (s, 3H) | ~55.5 |
Key Interpretive Points:
-
The downfield singlet at ~7.9 ppm is characteristic of the H-2 proton in the isoflavone core.
-
The two doublets with a small coupling constant (~2.2 Hz) at ~6.4 and ~6.3 ppm are indicative of the meta-coupled H-6 and H-8 protons on the A-ring.
-
The multiplet between 7.3 and 7.5 ppm integrates to 5 protons, corresponding to the unsubstituted B-ring.
-
The two sharp singlets around 3.8-3.9 ppm, each integrating to 3 protons, are the two methoxy groups.
-
In the ¹³C spectrum, the carbonyl carbon (C-4) is the most downfield signal. The carbons bearing the methoxy groups (C-5 and C-7) are also significantly downfield.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Theoretical Framework: Ionization and Fragmentation of 5,7-Dimethoxyisoflavone
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for flavonoids, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The fragmentation patterns of isoflavones are well-characterized and provide significant structural information. A key fragmentation pathway for isoflavones is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring.[8][9][10]
Experimental Protocol: Direct Infusion ESI-MS/MS
-
Sample Preparation:
-
Prepare a dilute solution of 5,7-dimethoxyisoflavone (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can enhance ionization.
-
-
Instrument Setup and Data Acquisition:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.
-
Ionization Mode: ESI, positive and negative modes.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated or deprotonated molecular ion.
-
MS2 (MS/MS) Scan: Select the molecular ion of interest (e.g., m/z 283.0965 for [M+H]⁺) as the precursor ion and acquire a product ion spectrum at various collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
-
Figure 2: Direct Infusion ESI-MS/MS Workflow.
Data Interpretation: Expected Mass Spectrum and Fragmentation
Based on the monoisotopic mass of 282.0892, the following ions are expected in high-resolution mass spectrometry:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 283.0965 |
| [M+Na]⁺ | 305.0784 |
| [M-H]⁻ | 281.0819 |
MS/MS Fragmentation (Positive Ion Mode):
The fragmentation of the protonated molecule (m/z 283.1) is expected to yield characteristic product ions. The most significant fragmentation pathway for isoflavones is the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring.
-
Key Fragments:
-
Loss of CO (Carbon Monoxide): A common fragmentation for flavonoids, leading to a fragment at m/z 255.
-
Loss of a Methyl Radical (•CH₃): From one of the methoxy groups, resulting in a fragment at m/z 268.
-
Retro-Diels-Alder (rDA) Fragmentation: This is a diagnostic fragmentation that cleaves the C-ring, providing information about the substitution on the A and B rings. For 5,7-dimethoxyisoflavone, this would lead to a characteristic fragment ion.
-
Figure 3: Predicted ESI-MS/MS Fragmentation of 5,7-Dimethoxyisoflavone.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive analytical toolkit for the unambiguous identification and structural characterization of 5,7-dimethoxyisoflavone. NMR provides detailed insights into the carbon-hydrogen framework, while high-resolution MS confirms the elemental composition and offers diagnostic fragmentation patterns. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers in natural product chemistry, quality control, and drug development, ensuring the accurate and reliable analysis of this promising bioactive compound.
References
- Turner, R. B., Lindsey, D. L., Davis, D. D., & Bishop, R. D. (1975). Isolation and identification of 5,7-dimethoxyisoflavone, an inhibitor of Aspergillus flavus from peanuts.
- Yenjai, C., et al. (2009). Proton NMR signal of Compound 1 and for 5,7-dimethoxyflavanone.
- PubChem. (n.d.). 5,7-Dimethoxyisoflavone. National Center for Biotechnology Information.
- LIPID MAPS. (2025). 5,7-Dimethoxyisoflavone. LIPID MAPS® Structure Database (LMSD).
- Hänsel, R., et al. (1995). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 73(8), 1211-1215.
- Nakata, R., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Bioscience, Biotechnology, and Biochemistry, 82(8), 1309-1315.
- Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
- Al-Mahmoud, M. S., et al. (1995). Unambiguous ¹H- and ¹³C-NMR Assignments of Isoflavones from Virola caducifolia. Journal of the Brazilian Chemical Society, 6(4), 349-352.
- Functional Biology and Molecular Mechanisms of Host-Pathogen Interactions for Aflatoxin Contamination in Groundnut (Arachis hypogaea L.) and Maize (Zea mays L.). (2020). Frontiers in Microbiology.
- Maul, R., et al. (2008). Fragmentation of isoflavanones in ESI-(−) MS/MS leading to two different cleavages of the C-ring by rDA fragmentation and non-rDA fragmentation. Analytical and Bioanalytical Chemistry, 391(5), 1735-1744.
- MassBank of North America. (n.d.). 5,7-DIMETHOXYISOFLAVONE.
- The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related P
- Retro Diels Alder (RDA)
- Journal of Food Protection™. (1977).
- A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. (2018). Taylor & Francis Online.
- Fig. 2 a Fragmentation of isoflavanones in ESI-(−) MS/MS leading to two... (2015).
- Seed coat mediated resistance against Aspergillus flavus infection in peanut. (2023). Murdoch University Research Portal.
Sources
- 1. scialert.net [scialert.net]
- 2. Frontiers | Functional Biology and Molecular Mechanisms of Host-Pathogen Interactions for Aflatoxin Contamination in Groundnut (Arachis hypogaea L.) and Maize (Zea mays L.) [frontiersin.org]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Western blot analysis for 5,7-Dimethoxyisoflavone treated cells
Application Note & Protocol
Quantitative Analysis of 5,7-Dimethoxyisoflavone's Cellular Impact: A Western Blotting Guide
Abstract
5,7-Dimethoxyisoflavone (DMF), a naturally occurring methylated isoflavone, has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-sarcopenic, and potent anti-cancer properties.[1][2] Mechanistic studies reveal that DMF exerts its effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular mechanisms of DMF. We will detail the rationale behind protocol choices, provide a robust, step-by-step workflow, and illustrate key signaling pathways affected by DMF treatment.
Introduction: The Mechanism of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone, also known as 5,7-dimethoxyflavone, is recognized for its superior bioavailability and metabolic stability compared to its unmethylated counterparts.[1] Its primary anti-neoplastic effects are attributed to its ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest in various cancer cell lines.[4] Understanding which proteins are modulated by DMF is critical to elucidating its therapeutic potential.
Western blotting is an indispensable technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and post-translational modifications (e.g., phosphorylation) in DMF-treated cells. Research has shown that DMF's activity is often mediated through the following key signaling cascades:
-
Inhibition of Pro-Survival Pathways: DMF has been demonstrated to suppress the phosphorylation, and thus the activity, of key kinases in the PI3K/Akt and MAPK/ERK pathways.[5][6] These pathways are central to promoting cell survival, proliferation, and resistance to apoptosis. Their inhibition is a hallmark of many effective cancer therapies.
-
Induction of Apoptosis: By inhibiting pro-survival signals, DMF shifts the cellular balance towards apoptosis. This is biochemically observed through the modulation of the Bcl-2 family of proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][7]
-
Generation of Reactive Oxygen Species (ROS): DMF treatment can lead to an increase in intracellular ROS, which can induce cellular stress and trigger apoptosis and cell cycle arrest.[1][4]
-
Endoplasmic Reticulum (ER) Stress: In some cell types, DMF has been shown to induce apoptosis by activating the ER stress pathway.[8]
This guide will focus on providing a validated protocol to measure changes in these key protein markers following DMF treatment.
Key Signaling Pathways Modulated by 5,7-Dimethoxyisoflavone
To effectively design a Western blot experiment, it is crucial to understand the molecular targets of DMF. The diagram below illustrates the primary signaling cascades affected by this compound, providing a conceptual framework for selecting appropriate antibodies.
Caption: Simplified diagram of signaling pathways affected by 5,7-Dimethoxyisoflavone.
Experimental Design and Workflow
A successful Western blot experiment relies on careful planning and execution. The workflow diagram below provides a high-level overview of the entire process, from cell culture to data interpretation. Each step is detailed in the subsequent protocol sections.
Caption: Overview of the Western blot experimental procedure.
Detailed Protocols
This section provides a step-by-step methodology for performing Western blot analysis on cells treated with 5,7-Dimethoxyisoflavone.
Cell Culture and Treatment
The choice of cell line is critical and should be based on the research question. For anti-cancer studies, cell lines such as HepG2 (liver carcinoma) or U2OS (osteosarcoma) have been shown to be responsive to DMF.[4][5]
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 100 mm dishes) and grow to 70-80% confluency in a suitable growth medium. This density ensures cells are in a logarithmic growth phase and receptive to treatment.
-
DMF Preparation: Prepare a stock solution of 5,7-Dimethoxyisoflavone (e.g., 50 mM in DMSO). Store at -20°C.
-
Treatment: Dilute the DMF stock solution in fresh culture medium to the desired final concentrations. An initial dose-response experiment (e.g., 0, 10, 25, 50 µM) is recommended to determine the optimal concentration and time point. The IC50 for DMF in HepG2 cells has been reported to be 25 µM.[4] Include a vehicle control (DMSO) at the same concentration as the highest DMF dose.
-
Incubation: Treat cells for a predetermined time (e.g., 24 or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
Protein Extraction (Cell Lysis)
The goal is to efficiently lyse cells and solubilize proteins while preventing their degradation.
-
Wash Cells: Place culture dishes on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). This removes residual media proteins.
-
Lysis: Add ice-cold RIPA (Radioimmunoprecipitation Assay) Lysis Buffer, supplemented with protease and phosphatase inhibitor cocktails, directly to the dish (e.g., 500 µL for a 100 mm dish).[9] RIPA buffer is effective for extracting cytoplasmic, membrane, and nuclear proteins.
-
Scrape and Collect: Use a cell scraper to detach the cells into the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate and Agitate: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarify Lysate: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C. This pellets insoluble cellular debris.[9]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet. This is your whole-cell lysate.
Protein Quantification
To ensure equal loading of protein for each sample onto the gel, the protein concentration of each lysate must be accurately determined.[10] The Bicinchoninic Acid (BCA) assay is a robust, detergent-compatible method.[11]
-
Prepare Standards: Prepare a series of protein standards of known concentration using Bovine Serum Albumin (BSA) as per the manufacturer's instructions (e.g., Thermo Fisher Scientific Pierce BCA Protein Assay Kit).[12]
-
Prepare Samples: Dilute a small aliquot of each cell lysate (e.g., 1:5 or 1:10) to fall within the linear range of the BSA standard curve.
-
Assay: Perform the BCA assay according to the kit's protocol, typically involving incubating samples and standards with the working reagent at 37°C for 30 minutes.[13]
-
Measure Absorbance: Read the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve from the BSA readings and determine the protein concentration of your unknown samples.
SDS-PAGE and Protein Transfer
-
Sample Preparation: In a microcentrifuge tube, mix a calculated volume of lysate (containing 20-40 µg of protein) with 4X or 6X Laemmli sample buffer. The buffer contains SDS to denature proteins and impart a uniform negative charge, and a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to complete denaturation.[14]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins. Run the gel in running buffer until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system (e.g., 100V for 60-90 minutes in a cold room) is highly reliable.
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful and even transfer across the membrane.[9] Destain with TBST before blocking.
Immunoblotting and Detection
-
Blocking: This step is crucial to prevent non-specific binding of antibodies to the membrane. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody specific to your target protein (e.g., anti-p-Akt, anti-Bcl-2) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation. This long incubation often improves signal strength.
-
Washing: Wash the membrane three times for 5-10 minutes each in TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time specified by the manufacturer. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Presentation and Interpretation
For robust, quantifiable results, it is essential to probe for both the protein of interest (and its phosphorylated form, if applicable) and a loading control.
-
Loading Control: A loading control, such as GAPDH, β-actin, or β-tubulin, is a housekeeping protein with stable expression levels. Probing for a loading control is essential to confirm that equal amounts of protein were loaded in each lane.
-
Densitometry: Use imaging software (e.g., ImageJ) to perform densitometry analysis. Quantify the band intensity for your target protein and normalize it to the intensity of the corresponding loading control band. For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.
-
Data Summary: Present the quantified data in tables and graphs to clearly show the dose-dependent effects of 5,7-Dimethoxyisoflavone.
Table 1: Example Antibody Dilution Parameters
| Target Protein | Host Species | Supplier (Cat. #) | Recommended Dilution | Blocking Buffer |
| Phospho-Akt (Ser473) | Rabbit | Example | 1:1000 | 5% BSA in TBST |
| Total Akt | Rabbit | Example | 1:1000 | 5% Milk in TBST |
| Bcl-2 | Mouse | Example | 1:1000 | 5% Milk in TBST |
| Bax | Rabbit | Example | 1:1000 | 5% Milk in TBST |
| GAPDH (Loading Control) | Mouse | Example | 1:5000 | 5% Milk in TBST |
| Anti-Rabbit IgG, HRP-linked | Goat | Example | 1:2000-1:5000 | 5% Milk in TBST |
| Anti-Mouse IgG, HRP-linked | Horse | Example | 1:2000-1:5000 | 5% Milk in TBST |
References
-
5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. PubMed.[Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate.[Link]
-
5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins. National Institutes of Health (NIH).[Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. National Institutes of Health (NIH).[Link]
-
5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling. PubMed.[Link]
-
The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. PubMed.[Link]
-
Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. National Institutes of Health (NIH).[Link]
-
The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. MDPI.[Link]
-
5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. National Institutes of Health (NIH).[Link]
-
General Protocol for Western Blotting. Bio-Rad.[Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed.[Link]
-
5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway. PubMed.[Link]
-
Western Blot Protocol. YouTube.[Link]
-
Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines. PubMed.[Link]
-
SDS-PAGE & Western Blotting Protocols. ResearchGate.[Link]
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol.[Link]
-
Western Blot Essentials: A Practical Guide to Protein Extraction and Key Considerations. Sino Biological.[Link]
Sources
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dimethoxyflavone induces apoptotic cell death in human endometriosis cell lines by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Assays for 5,7-Dimethoxyisoflavone
Introduction: The Therapeutic Potential of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone (5,7-DMF), a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse biological activities.[1] Primarily investigated for its potential as an anticancer agent, research has demonstrated its ability to inhibit the proliferation of various cancer cell lines.[2] Studies have shown that 5,7-DMF can induce cell cycle arrest, trigger the production of reactive oxygen species (ROS), and ultimately lead to programmed cell death, or apoptosis, in cancer cells.[3] This application note provides a detailed guide for researchers aiming to investigate the cytotoxic properties of 5,7-DMF, offering field-proven insights and robust, self-validating protocols for key in vitro assays.
A critical initial step in any in vitro study is ensuring the proper handling of the test compound. 5,7-Dimethoxyisoflavone is a lipophilic molecule that is practically insoluble in water.[4][5] Therefore, it is essential to first prepare a concentrated stock solution in an organic solvent, most commonly Dimethyl sulfoxide (DMSO).[4][5] This stock solution can then be serially diluted into the aqueous cell culture medium for experiments. Care must be taken to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.
Foundational Principles: Selecting the Right Cytotoxicity Assay
Evaluating the cytotoxic potential of a compound like 5,7-DMF requires a multi-faceted approach. No single assay can provide a complete picture of a compound's bioactivity. The choice of assay depends on the specific question being asked. We will focus on three fundamental and complementary assays:
-
MTT Assay (Metabolic Activity): This colorimetric assay is a primary screening tool to assess cell viability by measuring the metabolic activity of a cell population.[6] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. This provides a robust initial assessment of a compound's dose-dependent effect on cell proliferation and viability.[7][8]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that should be retained within healthy cells possessing an intact plasma membrane.[10] Its presence in the supernatant is a direct indicator of cell lysis and membrane damage.[10] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic inactivity.
-
Apoptosis Assays (Mechanism of Cell Death): Once general cytotoxicity is established, it is crucial to determine the mechanism of cell death. Many anticancer agents, including 5,7-DMF, induce apoptosis.[3][11] Apoptosis is a controlled, programmed cell death pathway characterized by distinct morphological and biochemical changes, such as chromatin condensation, nuclear fragmentation, and maintenance of membrane integrity in the early stages.[12][13] Assays using nuclear stains like DAPI (4′,6-diamidino-2-phenylindole) can visualize these nuclear changes, providing qualitative evidence of apoptosis.[3]
Mechanistic Insights: The Action of 5,7-Dimethoxyisoflavone
Research indicates that 5,7-DMF exerts its anticancer effects through a coordinated induction of cellular stress and activation of apoptotic pathways. In liver cancer cells (HepG2), treatment with 5,7-DMF leads to a dose-dependent increase in intracellular Reactive Oxygen Species (ROS).[1][3] This oxidative stress disrupts the mitochondrial membrane potential (ΔΨm) and triggers cell cycle arrest, primarily at the Sub-G1 phase.[3] The culmination of these events is the induction of apoptosis, leading to a reduction in cancer cell viability and colony-forming potential.[3]
Caption: Proposed mechanism of 5,7-DMF-induced cytotoxicity.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical metric representing the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro.[14] It is a standard measure of a compound's potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Liver Cancer | 25 | [3] |
Note: IC50 values can vary between studies depending on experimental conditions such as cell density and incubation time.
Experimental Workflow Overview
The following diagram illustrates a logical workflow for assessing the in vitro cytotoxicity of 5,7-Dimethoxyisoflavone.
Caption: A logical workflow for cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the dose-dependent effect of 5,7-DMF on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[6]
Materials:
-
5,7-Dimethoxyisoflavone
-
DMSO (Cell culture grade)
-
Selected cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of 5,7-DMF in DMSO. Create a series of working solutions by diluting the stock in complete culture medium to achieve final desired concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 5,7-DMF. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Self-Validation System:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest 5,7-DMF dose. This confirms that the solvent is not causing cytotoxicity.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cell membrane damage by quantifying LDH release.
Principle: The release of the stable cytosolic enzyme LDH into the culture supernatant is a direct measure of compromised cell membrane integrity and, thus, cytotoxicity.[10]
Materials:
-
Supernatant from 5,7-DMF-treated cells (from a parallel plate to the MTT assay)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plate
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Lyse vehicle-treated cells using the lysis buffer provided in the kit (or 1% Triton X-100) for 45 minutes before centrifugation. This represents 100% cytotoxicity.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: Following treatment with 5,7-DMF, centrifuge the 96-well plate at ~600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Self-Validation System:
-
The Spontaneous Release control establishes the baseline level of cell death in the culture.
-
The Maximum Release control establishes the upper limit of the assay signal.
-
The Background Control corrects for any absorbance from the culture medium itself.
Protocol 3: DAPI Staining for Apoptotic Morphology
This protocol allows for the visualization of nuclear changes characteristic of apoptosis.
Principle: The fluorescent stain DAPI binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation result in brightly stained, condensed, or fragmented nuclei, which can be visualized by fluorescence microscopy.[3]
Materials:
-
Cells cultured on glass coverslips in a 6-well plate
-
5,7-DMF at a pre-determined cytotoxic concentration (e.g., IC50 value)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 6-well plate and allow them to adhere. Treat the cells with 5,7-DMF (e.g., at its IC50 concentration) and a vehicle control for 24 hours.
-
Fixation: Wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution to each coverslip and incubate for 5-10 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS to remove excess DAPI.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Visualization: Observe the slides under a fluorescence microscope. Healthy cells will show large, uniformly stained nuclei, while apoptotic cells will display condensed, fragmented, and brightly fluorescent nuclei.
Self-Validation System:
-
Vehicle Control: Allows for comparison of normal nuclear morphology with treated cells.
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to confirm the assay is working correctly.
References
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Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine. Available at: [Link]
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Obi, C., et al. (2014). Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells. PMC. Available at: [Link]
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Yoon, H. J., et al. (2014). 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. Connective Tissue Research. Available at: [Link]
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Al-Dabbagh, B., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. Available at: [Link]
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Nath, M., et al. (2014). 5,7-Dihydroxy-6,2′-dimethoxyisoflavone. ResearchGate. Available at: [Link]
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Li, Y., & Sarkar, F. H. (2002). Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. National Institutes of Health. Available at: [Link]
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Yanagihara, K., et al. (1993). Antiproliferative effects of isoflavones on human cancer cell lines established from the gastrointestinal tract. PubMed. Available at: [Link]
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Willmann, L., et al. (2016). The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach. PMC. Available at: [Link]
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Sricharoen, P., et al. (2016). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. PMC. Available at: [Link]
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de Oliveira, A. M., et al. (2020). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. SciELO. Available at: [Link]
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Li, H., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. Available at: [Link]
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Active Concepts. (n.d.). ACB Bamboo Isoflavones PF Cell Proliferation Assay (MTT). Active Concepts. Available at: [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Available at: [Link]
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Park, C., et al. (2021). Effect of Soy Isoflavone on Prostate Cancer Cell Apoptosis Through Inhibition of STAT3, ERK, and AKT. MDPI. Available at: [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]
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Ujita, A., et al. (2020). The Cytotoxic Effect of Genistein, a Soybean Isoflavone, against Cultured Tribolium Cells. MDPI. Available at: [Link]
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Semantic Scholar. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Semantic Scholar. Available at: [Link]
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Yanagihara, K., et al. (1993). Antiproliferative Effects of Isoflavones on Human Cancer Cell Lines Established from the Gastrointestinal Tract. AACR Journals. Available at: [Link]
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Zarkavelis, G., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Cell viability of RAW264.7 cell line according to MTT assay. ResearchGate. Available at: [Link]
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Semantic Scholar. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). Semantic Scholar. Available at: [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell proliferation and cytotoxicity assays. Current Pharmaceutical Biotechnology. Available at: [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]
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ResearchGate. (n.d.). Soy isoflavones (24 h) cause a dose-dependent increase in cytotoxicity... ResearchGate. Available at: [Link]
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Bunchuay, T., et al. (2023). Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study. National Institutes of Health. Available at: [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Available at: [Link]
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Matuszak, Z., et al. (2011). Soy isoflavones augment the effect of TRAIL-mediated apoptotic death in prostate cancer cells. PubMed. Available at: [Link]
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Application Notes and Protocols for Gene Expression Analysis in Response to 5,7-Dimethoxyisoflavone
Introduction: Unveiling the Transcriptomic Impact of 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone, a naturally occurring isoflavone, has garnered significant attention within the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-sarcopenic properties.[1][2] Found in plants such as Kaempferia parviflora (black ginger), this methylated flavonoid demonstrates enhanced metabolic stability compared to its unmethylated counterparts, making it a promising candidate for therapeutic development.[3] The multifaceted effects of 5,7-Dimethoxyisoflavone are intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, alter gene expression profiles. Understanding these transcriptomic changes is paramount for elucidating its mechanism of action and identifying potential biomarkers for its efficacy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for investigating the effects of 5,7-Dimethoxyisoflavone on gene expression. We will delve into the mechanistic underpinnings of its activity, offer detailed, field-proven protocols for gene expression analysis, and provide insights into data interpretation.
Mechanistic Landscape: How 5,7-Dimethoxyisoflavone Modulates Gene Expression
5,7-Dimethoxyisoflavone exerts its biological effects by targeting key signaling cascades that regulate gene transcription. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[4][5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines and chemokines.[7][8] 5,7-Dimethoxyisoflavone has been shown to suppress the phosphorylation of NF-κB p65 and inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and downregulating the expression of its target genes.[4][7][9]
Furthermore, 5,7-Dimethoxyisoflavone has been demonstrated to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][10] The PI3K/Akt pathway is crucial for cell survival, proliferation, and protein synthesis.[5] In the context of sarcopenia, 5,7-Dimethoxyisoflavone stimulates the PI3K/Akt pathway, leading to the activation of downstream targets like the mammalian target of rapamycin (mTOR), which promotes protein synthesis.[1][5] Conversely, in cancer cells, it can inhibit the ERK and Akt signaling pathways, leading to the upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2.[10]
The following diagram illustrates the key signaling pathways modulated by 5,7-Dimethoxyisoflavone.
Sources
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Preparing 5,7-Dimethoxyisoflavone stock solutions
Application Note & Protocol
Topic: Preparation of 5,7-Dimethoxyisoflavone Stock Solutions for In Vitro Research
Abstract
5,7-Dimethoxyisoflavone is a naturally occurring flavonoid with a range of documented biological activities, including anti-inflammatory, antineoplastic, and neuroprotective effects.[1][2][3] Its utility in preclinical research is significant; however, its lipophilic nature and consequential poor aqueous solubility present a critical challenge for experimental design.[4] Direct dissolution in aqueous buffers or cell culture media is impractical and leads to compound precipitation, resulting in inaccurate and irreproducible data. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and use of 5,7-Dimethoxyisoflavone stock solutions. We will explain the causality behind solvent selection and handling procedures to ensure the integrity and validity of your experimental results.
Physicochemical Properties: The "Why" Behind the Protocol
Understanding the fundamental properties of 5,7-Dimethoxyisoflavone is essential for designing a successful solubilization strategy. The compound's molecular structure lends it a high degree of hydrophobicity, making it practically insoluble in water.[4][5] This necessitates the use of an organic solvent for initial dissolution to create a high-concentration primary stock.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | [6] |
| Molecular Weight | 282.3 g/mol | [6] |
| Appearance | Solid, white powder | [6][7] |
| Water Solubility | ~0.016 g/L (Predicted) | [5] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Methanol | [6] |
| CAS Number | 26964-35-2 | [5] |
Essential Materials and Equipment
-
5,7-Dimethoxyisoflavone powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials (e.g., 1.5 mL or 2.0 mL)
-
Analytical balance (readability to 0.01 mg)
-
Calibrated micropipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Critical Safety Precautions
Before handling, researchers must consult the Safety Data Sheet (SDS) provided by the specific supplier of the compound.
-
Handling: Handle 5,7-Dimethoxyisoflavone powder in a well-ventilated area or a chemical fume hood to minimize inhalation.[7] Avoid generating dust.
-
Contact: The compound may cause skin and eye irritation.[7][8] In case of contact, flush the affected area with copious amounts of water.[9]
-
PPE: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
The objective is to create a concentrated, stable primary stock that can be stored long-term and used for subsequent dilutions. DMSO is the recommended solvent due to its high solvating capacity for lipophilic compounds like isoflavones.[4][6]
Step-by-Step Methodology:
-
Calculation: Determine the mass of 5,7-Dimethoxyisoflavone powder required to achieve the desired stock concentration. The most common high-concentration stock is 10 mM.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example for a 10 mM stock in 1 mL: Mass (mg) = 0.010 mol/L × 0.001 L × 282.3 g/mol × 1000 = 2.823 mg
-
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.
-
Expert Insight: Weighing directly into the final vial minimizes material loss that can occur when transferring powder from a weigh boat.
-
-
Solubilization: a. Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1.0 mL of DMSO. b. Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. c. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing. Do not overheat, as this can degrade the compound.
-
Aliquoting and Storage: a. To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. b. Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots protected from light.[1] Recommended storage conditions are:
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the critical step of diluting the high-concentration DMSO stock into your final aqueous medium (e.g., cell culture medium, phosphate-buffered saline) for experiments. The primary goal is to achieve the desired final concentration while keeping the DMSO concentration at a non-toxic level (typically ≤0.1% v/v).
Workflow for Preparing a Working Solution
Caption: Workflow for preparing the final working solution from a DMSO stock.
Step-by-Step Methodology:
-
Thaw: Remove one aliquot of the primary stock solution from the freezer and thaw it completely at room temperature.
-
Calculation: Determine the volume of stock solution needed.
-
Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1
-
Example for a 10 µM working solution in 1 mL of medium from a 10 mM stock: V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Dilution (Critical Step): a. Pipette the final volume of aqueous medium (e.g., 999 µL) into a sterile tube. b. While vortexing the medium at a medium speed, add the calculated volume of the DMSO stock (1 µL) directly into the liquid.
-
Trustworthiness Check: Adding the concentrated DMSO stock to the vortexing aqueous solution is a self-validating step. This technique promotes rapid dispersion and minimizes localized high concentrations of the compound, which is the primary cause of precipitation. Never add the aqueous medium to the concentrated DMSO stock.
-
-
Final DMSO Concentration Check:
-
Formula: % DMSO = (Volume of DMSO stock / Total Volume) × 100
-
Example: (1 µL / 1000 µL) × 100 = 0.1% . This is generally well-tolerated by most cell lines.
-
-
Use Immediately: Working solutions should be made fresh for each experiment and used immediately, as the stability of 5,7-Dimethoxyisoflavone in aqueous media is not well characterized and it may precipitate over time.
Biological Context: A Relevant Signaling Pathway
5,7-Dimethoxyisoflavone has been shown to modulate key cellular pathways involved in protein synthesis and metabolism. One such pathway is the PI3K/Akt/mTOR cascade.[2] Proper stock solution preparation is the first step to reliably studying these effects.
PI3K/Akt/mTOR Pathway Modulation
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Application Notes & Protocols: In Vivo Delivery of 5,7-Dimethoxyisoflavone
Authored by: Gemini, Senior Application Scientist
Introduction
5,7-Dimethoxyisoflavone, a naturally occurring flavonoid, is the subject of growing interest in preclinical research due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-sarcopenic effects.[1] A significant challenge in translating these promising in vitro findings to in vivo models is the compound's lipophilic nature and consequently poor water solubility.[2][3] Effective delivery of 5,7-dimethoxyisoflavone is critical for achieving adequate bioavailability and generating reliable, reproducible data.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides detailed, field-proven protocols for the in vivo delivery of 5,7-dimethoxyisoflavone, focusing on the scientific rationale behind each methodological choice to ensure experimental success and integrity.
Physicochemical Properties & Solubility Profile
A thorough understanding of the physicochemical characteristics of 5,7-dimethoxyisoflavone is the foundation for designing a successful in vivo delivery strategy.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₁₇H₁₄O₄ | Essential for accurate dose calculations. |
| Molecular Weight | 282.29 g/mol | Used to determine molarity and concentration of dosing solutions.[4] |
| Appearance | Solid | The compound is typically supplied as a powder.[4] |
| Water Solubility | 0.016 g/L (Predicted) | Extremely low aqueous solubility necessitates specialized formulation approaches.[2] |
| Organic Solvent Solubility | Soluble in DMSO and Methanol | Useful for preparing concentrated stock solutions, but these solvents must be diluted to non-toxic levels for in vivo administration.[5] |
| Predicted LogP | 3.26 | This value indicates high lipophilicity, suggesting good potential for crossing biological membranes but also challenges with aqueous formulation.[2] |
PART 1: Oral Delivery Strategies
Oral administration is a preferred route due to its ease of application and clinical relevance. However, the hydrophobicity of 5,7-dimethoxyisoflavone requires the use of appropriate vehicles to ensure consistent dosing.[6][7]
Protocol 1: Oral Gavage Suspension in Carboxymethylcellulose (CMC)
This is a widely accepted and reliable method for administering poorly soluble compounds to rodents.
Scientific Rationale: A suspension is often necessary when a true solution cannot be achieved at the desired concentration.[8] Sodium carboxymethylcellulose (CMC) is a commonly used, non-toxic suspending agent that increases the viscosity of the vehicle.[6][7] This viscosity slows the sedimentation of the insoluble particles, allowing for the administration of a more uniform dose. The addition of a small amount of a surfactant, such as Tween 80, can aid in wetting the compound, further promoting a homogenous suspension.[9]
Materials:
-
5,7-Dimethoxyisoflavone powder
-
Sodium Carboxymethylcellulose (Na-CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate animal gavage needles
Step-by-Step Protocol:
-
Vehicle Preparation:
-
To prepare a 0.5% (w/v) Na-CMC solution, slowly add 0.5 g of Na-CMC to 100 mL of sterile water while the water is being vigorously stirred.
-
Gently heat the solution to facilitate the complete dissolution of the Na-CMC.
-
Allow the solution to cool to room temperature.
-
Add Tween 80 to a final concentration of 0.1% (v/v) to act as a wetting agent.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of 5,7-dimethoxyisoflavone.
-
Place the powder in a mortar and add a small amount of the prepared vehicle to create a paste.
-
Triturate the paste thoroughly to ensure the powder is uniformly wetted.
-
Gradually add the remaining vehicle while continuing to mix to form a homogenous suspension.
-
-
Administration:
-
It is crucial to vortex the suspension immediately before each gavage to re-suspend any settled particles and ensure dose accuracy.
-
Administer the calculated dose based on the animal's most recent body weight.
-
Experimental Workflow for Oral Gavage Suspension:
Caption: Workflow for the preparation of a 5,7-dimethoxyisoflavone suspension for oral gavage.
Protocol 2: Dietary Admixture
For chronic studies, incorporating the compound into the diet can be a less stressful alternative to repeated gavage.
Scientific Rationale: This method allows for continuous, voluntary administration of the compound. However, it requires careful monitoring of food consumption to ensure accurate dosing. The stability of 5,7-dimethoxyisoflavone within the food matrix under standard animal housing conditions should be confirmed.
Materials:
-
5,7-Dimethoxyisoflavone powder
-
Powdered rodent chow
-
A suitable solvent for pre-dissolving (e.g., ethanol)
-
A large mixing apparatus (e.g., V-blender)
-
Fume hood
Step-by-Step Protocol:
-
Dose Calculation:
-
Determine the target dose in mg/kg/day.
-
Based on the average daily food intake of the animals, calculate the required concentration of the compound in the chow (mg of compound per kg of chow).
-
-
Preparation:
-
Dissolve the total required amount of 5,7-dimethoxyisoflavone in a minimal volume of ethanol.
-
In a fume hood, slowly add the ethanol solution to the powdered chow while mixing.
-
Continue to mix until the compound is evenly distributed.
-
Spread the medicated chow in a thin layer to allow for the complete evaporation of the solvent.
-
-
Validation:
-
It is best practice to send a sample of the prepared diet for analytical testing (e.g., HPLC) to verify the final concentration and homogeneity of 5,7-dimethoxyisoflavone.[10]
-
PART 2: Parenteral Delivery Strategies
Parenteral routes bypass the gastrointestinal tract and first-pass metabolism, which can lead to higher bioavailability.
Protocol 3: Intraperitoneal (IP) Injection
IP injection is a frequently used route for systemic administration in preclinical models.
Scientific Rationale: The large surface area of the peritoneal cavity facilitates rapid absorption. Due to the poor aqueous solubility of 5,7-dimethoxyisoflavone, a co-solvent system is typically necessary to achieve a clear, injectable solution.
Materials:
-
5,7-Dimethoxyisoflavone powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials, syringes, and needles (25-27 G is typical for mice).[11]
Step-by-Step Protocol:
-
Formulation:
-
A commonly used co-solvent vehicle consists of DMSO, PEG 400, and saline. A typical ratio is 10:40:50 (v/v/v).
-
First, dissolve the 5,7-dimethoxyisoflavone in DMSO to create a concentrated stock.
-
Add the PEG 400 to the DMSO solution and mix thoroughly.
-
Slowly add the saline dropwise while continuously mixing to prevent precipitation.
-
-
Administration:
Critical Considerations for IP Injections:
-
Vehicle Toxicity: The concentration of organic solvents like DMSO should be minimized as they can cause local irritation and have systemic effects. A vehicle-only control group is essential.
-
Solution Stability: Always visually inspect the solution for any signs of precipitation before each injection.
-
Animal Welfare: Monitor animals for any signs of discomfort or adverse reactions post-injection.
Experimental Workflow for IP Injection Formulation:
Caption: Workflow for the preparation of a 5,7-dimethoxyisoflavone solution for intraperitoneal injection.
PART 3: Key In Vivo Study Considerations
-
Dose Selection: Published studies have used oral doses of 25-50 mg/kg/day in mice for evaluating effects on sarcopenia and doses of 50-100 mg/kg in rats for anti-diabetic studies.[1][12] In a rat model of pleurisy, doses of 75-150 mg/kg were effective.[5] These ranges provide a starting point for dose-finding studies in your specific model.
-
Pharmacokinetics: If the absorption, distribution, metabolism, and excretion (ADME) profile of 5,7-dimethoxyisoflavone is critical to your research question, a pilot pharmacokinetic study is highly recommended to inform the dosing regimen for your main efficacy studies.
-
Control Groups: Always include a vehicle-only control group to differentiate the effects of the compound from those of the delivery vehicle.
Conclusion
The lipophilic nature of 5,7-dimethoxyisoflavone presents a solvable challenge for in vivo research. The choice of delivery method—whether an oral suspension in CMC or a parenteral solution using a co-solvent system—should be guided by the scientific objectives of the study, the required duration of administration, and a commitment to animal welfare. By adhering to the detailed protocols and understanding the underlying rationale presented in this guide, researchers can enhance the quality and reliability of their in vivo data.
References
-
PubChem. (n.d.). 5,7-Dimethoxyflavone. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Kim, Y. S., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 13(11), 3804. [Link]
-
FooDB. (2020). Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). Retrieved January 27, 2026, from [Link]
-
Uchiyama, T., et al. (2020). Regulatory Effects of Soy Isoflavones and Their Metabolites in Milk Production via Different Ways in Mice. Metabolites, 10(6), 225. [Link]
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Li, M., et al. (2024). In Vivo Delivery Processes and Development Strategies of Lipid Nanoparticles. Pharmaceutics, 16(1), 133. [Link]
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ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques? Retrieved January 27, 2026, from [Link]
-
Ahmad, A., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Acta Poloniae Pharmaceutica, 74(3), 951-958. [Link]
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Pari, L., & Srinivasan, S. (2010). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Journal of Medicinal Food, 13(2), 383-389. [Link]
-
Widyastuti, A., et al. (2024). Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis. Brazilian Journal of Biology, 84, e288642. [Link]
-
Singh, R., et al. (2007). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 51(2), 779-781. [Link]
-
MDPI. (2024). Diet, Inflammation, and Metabolic Complications. Retrieved January 27, 2026, from [Link]
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Wolfrum, C., et al. (2007). Mechanisms and optimization of in vivo delivery of lipophilic siRNAs. Nature Biotechnology, 25(10), 1149-1157. [Link]
-
Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. [Link]
-
ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved January 27, 2026, from [Link]
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Lindsey, J. S., et al. (n.d.). FL059. 5,7-dimethoxyisoflavone. PhotochemCAD. Retrieved January 27, 2026, from [Link]
-
Li, H., et al. (2020). Soy isoflavones improve the oxidative stress induced hypothalamic inflammation and apoptosis in high fat diet-induced obese male mice through PGC1-alpha pathway. Journal of Neuroinflammation, 17(1), 147. [Link]
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UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Retrieved January 27, 2026, from [Link]
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Wagle, S. R. (2020). Nano-delivery of secondary-lipophilic drug system: In vitro and ex vivo studies. International Research Journal of Gastroenterology and Hepatology, 3(1), 1-10. [Link]
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Brown, V. A., et al. (2006). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. Journal of Chromatography B, 832(2), 163-168. [Link]
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Kim, M. S., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Plants, 13(1), 123. [Link]
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Reddit. (2023). Mice p.o. application drug solubility problem? Retrieved January 27, 2026, from [Link]
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ResearchGate. (2024). Solubility of Flavonoids in Pure Solvents. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024). Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers. Retrieved January 27, 2026, from [Link]
-
de Oliveira, A. M., et al. (2021). In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. Brazilian Journal of Medical and Biological Research, 54(1), e10222. [Link]
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ResearchGate. (2022). What is the best way to administer glyburide or any water insoluble drugs to rats by oral gavage ? Retrieved January 27, 2026, from [Link]
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Science.gov. (n.d.). daily intraperitoneal injection: Topics. Retrieved January 27, 2026, from [Link]
-
Larsen, S. W., et al. (2016). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. The AAPS Journal, 18(5), 1145-1155. [Link]
-
Kim, Y. S., et al. (2024). 5,7-Dimethoxyflavone Attenuates Sarcopenic Obesity by Enhancing PGC-1α–Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice. International Journal of Molecular Sciences, 25(11), 5801. [Link]
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The Enigmatic Potential of 5,7-Dimethoxyisoflavone: A Guide to Its Exploration in Drug Discovery
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5,7-Dimethoxyisoflavone in drug discovery. While this specific isoflavone remains a relatively under-explored molecule, this guide provides a framework for its investigation, drawing upon established principles of isoflavone research and outlining detailed protocols for its characterization and evaluation.
Introduction: Distinguishing 5,7-Dimethoxyisoflavone from its Flavonoid Cousin
It is crucial to distinguish isoflavones from their structural isomers, flavones. Both are classes of flavonoids, but the position of the B-ring attachment to the C-ring differs. In flavones, the B-ring is attached at the C2 position, whereas in isoflavones, it is at the C3 position. This structural variance significantly impacts their biological activities and mechanisms of action.
The subject of this guide, 5,7-Dimethoxyisoflavone, should not be confused with the more extensively studied 5,7-Dimethoxyflavone. While both possess a dimethoxy substitution pattern on the A-ring, their core scaffold determines their interaction with biological targets.
Key Structural Difference:
Figure 1: Chemical structures of 5,7-Dimethoxyflavone and 5,7-Dimethoxyisoflavone.
Pharmacological Landscape of Isoflavones: A Predictive Outlook for 5,7-Dimethoxyisoflavone
Given the limited direct research on 5,7-Dimethoxyisoflavone, its potential therapeutic applications can be extrapolated from the well-documented activities of other isoflavones. The primary areas of interest for isoflavone research in drug discovery include:
-
Oncology: Many isoflavones exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
-
Inflammation: Isoflavones are known to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines and enzymes.
-
Neuroprotection: Emerging evidence suggests that isoflavones may offer protection against neurodegenerative diseases by mitigating oxidative stress and inflammation in the central nervous system.
-
Hormone-related Conditions: Due to their structural similarity to estrogen, isoflavones can act as selective estrogen receptor modulators (SERMs), making them relevant for conditions like postmenopausal symptoms and osteoporosis.
Synthesis and Characterization of 5,7-Dimethoxyisoflavone
The availability of pure 5,7-Dimethoxyisoflavone is a prerequisite for its biological evaluation. While not as readily available as some other flavonoids, its synthesis can be achieved through established methods in organic chemistry.
A plausible synthetic route starts from 2,4-dihydroxy-6-methoxyacetophenone, which can be elaborated through a series of reactions including deoxybenzoin formation and subsequent cyclization to form the isoflavone core.
Table 1: Physicochemical Properties of 5,7-Dimethoxyisoflavone
| Property | Predicted/Calculated Value |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Data sourced from PubChem.
Protocol 1: General Guidelines for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts for the methoxy groups and aromatic protons should be carefully analyzed.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound, confirming its elemental composition.
-
-
Purity Assessment:
-
Employ High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase gradient to assess the purity of the synthesized 5,7-Dimethoxyisoflavone. A purity of >95% is recommended for biological assays.
-
In Vitro Evaluation: Protocols for Assessing Biological Activity
The following protocols are foundational for the initial screening of 5,7-Dimethoxyisoflavone's bioactivity.
Anticancer Activity
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Culture:
-
Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5,7-Dimethoxyisoflavone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Figure 2: Workflow for MTT Assay.
Anti-inflammatory Activity
Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 5,7-Dimethoxyisoflavone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of 5,7-Dimethoxyisoflavone on NO production.
-
Figure 3: Hypothesized Anti-inflammatory Mechanism.
Neuroprotective Activity
Protocol 4: Neuroprotection against Oxidative Stress-induced Cell Death
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of 5,7-Dimethoxyisoflavone for 24 hours.
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a further 24 hours.
-
-
Cell Viability Assay:
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
-
Data Analysis:
-
Determine the protective effect of 5,7-Dimethoxyisoflavone by comparing the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.
-
In Vivo Evaluation: Preclinical Animal Models
Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy and safety of 5,7-Dimethoxyisoflavone in animal models.
Protocol 5: General Considerations for In Vivo Studies in Mice
-
Compound Formulation:
-
Prepare a suitable vehicle for administration (e.g., corn oil, carboxymethylcellulose). The solubility and stability of 5,7-Dimethoxyisoflavone in the chosen vehicle must be confirmed.
-
-
Dosing and Administration:
-
Based on in vitro potency and literature on similar compounds, determine an appropriate dose range for oral gavage or intraperitoneal injection.
-
-
Pharmacokinetic Studies:
-
Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5,7-Dimethoxyisoflavone.
-
-
Efficacy Studies:
-
Select an appropriate animal model for the disease of interest (e.g., xenograft model for cancer, LPS-induced systemic inflammation model, MPTP model for Parkinson's disease).
-
Administer 5,7-Dimethoxyisoflavone according to a pre-defined schedule and monitor relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).
-
-
Toxicity Studies:
-
Conduct acute and sub-chronic toxicity studies to assess the safety profile of the compound. Monitor for changes in body weight, organ function (histopathology and blood chemistry), and overall health.
-
Figure 4: In Vivo Study Workflow.
Conclusion and Future Directions
5,7-Dimethoxyisoflavone represents an intriguing yet understudied molecule with potential applications in drug discovery. By leveraging the extensive knowledge base of isoflavone pharmacology and employing the systematic protocols outlined in this guide, researchers can effectively explore its therapeutic potential. Future investigations should focus on elucidating its specific molecular targets and mechanisms of action, which will be critical for its potential translation into novel therapeutic agents. The methylation pattern of this isoflavone may confer advantageous pharmacokinetic properties, such as increased metabolic stability and bioavailability, which warrants further investigation.[1]
References
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- An, G., Morris, M. E., & Hu, M. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 118, 251–256.
- Yenjai, C., Sripontan, S., & Sriprajun, P. (2009). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Chiang Mai Journal of Science, 36(3), 393-400.
- Singh, M., Singh, N., & Bhalla, Y. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Iranian Journal of Pharmaceutical Research, 16(3), 1171–1181.
- Panthong, A., Kanjanapothi, D., Tassaneeyakul, W., & Reutrakul, V. (1989). Anti-inflammatory Activity of 5,7-dimethoxyflavone. Planta Medica, 55(02), 133–136.
- Walle, T. (2009). Methylated flavonoids as anticancer agents: a review. Current medicinal chemistry, 16(16), 2037–2051.
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Caring Sunshine. (n.d.). Relationship: Inflammation and 5,7-Dimethoxyflavone. Retrieved from [Link]
- Walle, T., Walle, U. K., & Sedmak, J. J. (2007). Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish. Biochemical pharmacology, 73(9), 1438–1446.
- Kim, J., Kim, H., Park, J., Kim, J. H., Ku, S. K., & Cho, I. J. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Molecules (Basel, Switzerland), 25(8), 1829.
- Yenjai, C., Sripontan, S., Sriprajun, P., & Laphookhieo, S. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of pharmacal research, 32(9), 1239–1244.
- Singh, M., Singh, N., & Bhalla, Y. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Iranian journal of pharmaceutical research : IJPR, 16(3), 1171–1181.
- Ward, H. A., & Kuhnle, G. G. (2010). A mouse model for studying nutritional programming: effects of early life exposure to soy isoflavones on bone and reproductive health. The Journal of nutritional biochemistry, 21(5), 335–342.
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ResearchGate. (n.d.). General schematic procedure for determination of isoflavones in food samples. Retrieved from [Link]
- Ofosu, F. K., & An, R. (2017). Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study.
- Cima, F., Pocar, P., & Fischer, B. (2020). Impact of Dietary Isoflavones in Standard Chow on Reproductive Development in Juvenile and Adult Female Mice with Different Metabolic Phenotypes. Nutrients, 12(10), 3028.
-
ResearchGate. (n.d.). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). Retrieved from [Link]
- Hsieh, C. Y., Santell, R. C., Haslam, S. Z., & Helferich, W. G. (1998). Soy isoflavone extracts stimulate the growth of nude mouse xenografts bearing estrogen-dependent human breast cancer cells (MCF-7). Cancer research, 58(17), 3833–3838.
- Islam, A., & Razzaque, A. (2012). New Synthesis of 5,7 – Dimethoxyflavone and 5,7,3′, 4′ – Tetramethoxyflavone. Journal of the Bangladesh Chemical Society, 25(1), 85-90.
- Gryn, M., & Siger, A. (2022). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. Molecules, 27(21), 7249.
-
PubChem. (n.d.). 5,7-Dimethoxyflavone. Retrieved from [Link]
- Kim, H., Kim, J., Park, J., Kim, J. H., Ku, S. K., & Cho, I. J. (2021). 5,7-Dimethoxyflavone Attenuates Sarcopenic Obesity by Enhancing PGC-1α–Mediated Mitochondrial Function in High-Fat-Diet-Induced Obese Mice. International Journal of Molecular Sciences, 22(16), 8758.
- Calarco, A., Iannuzzi, C., & De Risi, C. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2697.
- Jefferson, W. N., Patisaul, H. B., & Williams, C. J. (2012). Effect of Exposure to High Isoflavone-Containing Diets on Prenatal and Postnatal Offspring Mice. Journal of Toxicology and Environmental Health, Part A, 75(8-10), 447–459.
- Lee, H. J., Lee, J. H., & Kim, J. S. (2012). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Bulletin of the Korean Chemical Society, 33(10), 3469-3472.
-
NP-MRD. (2023). Showing NP-Card for 5,7-Dihydroxy-4-Methylisoflavone (NP0331684). Retrieved from [Link]
- Courant, F., Le Bizec, B., & Monteau, F. (2018). Development of an Assay for Soy Isoflavones in Women's Hair. Metabolites, 8(3), 52.
- Usman, I. M., Adebisi, S. S., & Iliya, I. A. (2022). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S.
- Setchell, K. D., Brown, N. M., & Zimmer-Nechemias, L. (2014). Soy isoflavone phase II metabolism differs between rodents and humans: implications for the effect on breast cancer risk. The American journal of clinical nutrition, 100 Suppl 1(1), 387S–94S.
- Torrenegra-Guerrero, M., Granados-Guzman, G., & Leon-Mendez, G. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Expert Insights: Sourcing 5,7-Dimethoxyflavone for Anti-Inflammatory Formulations. Retrieved from [Link]
- ArunaDevi, R., Lata, S., & Bhadoria, B. K. (2010). Neuroprotective effect of 5,7,3',4',5'-pentahydroxy dihdroflavanol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, a polyphenolic compound in focal cerebral ischemia in rat. European journal of pharmacology, 627(1-3), 130–137.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 5,7-Dimethoxyisoflavone
Welcome to the technical support center for 5,7-Dimethoxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for challenges related to the aqueous solubility of this compound.
Introduction
5,7-Dimethoxyisoflavone is a flavonoid compound with demonstrated biological activities.[1][2][3][4] However, its utility in aqueous experimental systems is often hampered by its low water solubility.[1] This guide provides a comprehensive overview of strategies to improve the aqueous solubility of 5,7-Dimethoxyisoflavone, along with detailed protocols and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of 5,7-Dimethoxyisoflavone and why is it so low?
A1: 5,7-Dimethoxyisoflavone is a lipophilic molecule, characterized by a high logP value (a measure of lipophilicity) and a lack of ionizable groups.[1] Its chemical structure, rich in nonpolar aromatic rings and methoxy groups, leads to a low affinity for water, a highly polar solvent. The predicted aqueous solubility is approximately 0.016 g/L.[1] This poor solubility can lead to challenges in achieving desired concentrations in aqueous buffers and cell culture media, potentially impacting experimental outcomes.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of 5,7-Dimethoxyisoflavone into my aqueous buffer. What can I do?
A2: This is a common issue when working with poorly soluble compounds. The final concentration of 5,7-Dimethoxyisoflavone in your aqueous medium has likely exceeded its solubility limit, even if the DMSO concentration is low. To address this, consider the following:
-
Decrease the final concentration: If your experimental design allows, lowering the final concentration of the isoflavone may prevent precipitation.
-
Increase the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significant cytotoxicity. Always perform a vehicle control to assess the effect of DMSO on your experimental system.
-
Utilize a solubility-enhancing technique: The following sections of this guide detail several methods to improve the aqueous solubility of 5,7-Dimethoxyisoflavone.
Troubleshooting Guide: Strategies to Enhance Aqueous Solubility
This section provides a detailed exploration of various techniques to improve the aqueous solubility of 5,7-Dimethoxyisoflavone.
Co-solvency
Principle: Co-solvency involves the addition of a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar solute.[5][6] The co-solvent works by reducing the polarity of the aqueous environment, thereby making it more favorable for the dissolution of hydrophobic compounds like 5,7-Dimethoxyisoflavone.[5]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 400
-
Glycerin
Experimental Protocol: Screening for an Optimal Co-solvent System
-
Prepare stock solutions of 5,7-Dimethoxyisoflavone in various co-solvents (e.g., 10 mg/mL in ethanol, propylene glycol, and PEG 400).
-
Create a series of aqueous buffers containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a small aliquot of the 5,7-Dimethoxyisoflavone stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Vortex the solutions thoroughly and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the dissolved isoflavone in the supernatant using a suitable analytical method like HPLC.[7]
Troubleshooting:
-
Precipitation still occurs: The concentration of the co-solvent may be too low. Gradually increase the percentage of the co-solvent while being mindful of its potential impact on your experimental system.
-
Toxicity concerns: High concentrations of co-solvents can be detrimental to cells. It is crucial to determine the maximum tolerable concentration of the chosen co-solvent system in your specific cell line or assay.
Caption: Effect of pH on Solubility.
Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [8]They can encapsulate poorly soluble molecules, like 5,7-Dimethoxyisoflavone, within their cavity, forming an inclusion complex. [9]This complex has a higher aqueous solubility than the free drug molecule. [10][11]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex
-
Phase Solubility Study:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of 5,7-Dimethoxyisoflavone to each solution.
-
Agitate the mixtures until equilibrium is reached.
-
Filter and analyze the supernatant to determine the concentration of the dissolved isoflavone.
-
Plot the isoflavone concentration against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Solid Complex (Kneading Method):
-
Weigh out the appropriate molar ratio of 5,7-Dimethoxyisoflavone and the cyclodextrin.
-
Add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature.
-
Grind the dried complex into a fine powder.
-
-
Evaluation of the Complex:
-
Determine the aqueous solubility of the prepared complex and compare it to that of the free isoflavone.
-
Troubleshooting:
-
Low complexation efficiency: The size of the cyclodextrin cavity may not be optimal for 5,7-Dimethoxyisoflavone. Consider screening different types of cyclodextrins.
-
Instability of the complex: The complex may dissociate upon dilution. The stability of the complex can be influenced by factors such as pH and temperature.
Caption: Cyclodextrin Inclusion Complex Formation.
Use of Surfactants
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [12][13]The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively increasing their apparent solubility. [14][15]
Common Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
-
Sodium lauryl sulfate (SLS)
Experimental Protocol: Surfactant-based Solubilization
-
Prepare a series of aqueous solutions of the chosen surfactant at concentrations both below and above its CMC.
-
Add an excess amount of 5,7-Dimethoxyisoflavone to each surfactant solution.
-
Agitate the mixtures until equilibrium is reached.
-
Filter the samples and analyze the supernatant for the concentration of the dissolved isoflavone.
Troubleshooting:
-
Cell toxicity: Surfactants can be toxic to cells, so it is essential to determine the non-toxic concentration range for your specific application.
-
Interference with assays: Surfactants may interfere with certain biological assays. It is important to run appropriate controls to account for any potential effects of the surfactant itself.
Advanced Formulation Strategies
For more significant and stable improvements in solubility, advanced formulation techniques can be employed, particularly in the context of drug development.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. [16][17][18][19]This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion. The resulting product can enhance the dissolution rate and bioavailability of the drug.
-
Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. [20][21][22][23]The reduction in particle size leads to an increase in the surface area, which in turn enhances the dissolution velocity and saturation solubility.
These advanced techniques typically require specialized equipment and expertise but can offer substantial benefits for overcoming solubility challenges.
Data Summary Table
| Technique | Principle of Action | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous medium. [5] | Variable, depends on co-solvent and concentration. | Potential for toxicity at high concentrations. [6] |
| pH Adjustment | Alters the ionization state of the molecule. [24] | Dependent on the pKa of the compound. | May not be compatible with biological systems. |
| Cyclodextrin Complexation | Encapsulation of the drug within the cyclodextrin cavity. [9] | Can be significant (e.g., >20-fold for some isoflavones). [11] | Requires screening for the optimal cyclodextrin. |
| Surfactants | Micellar entrapment of the drug. [12] | Dependent on surfactant type and concentration. | Potential for cell toxicity and assay interference. [25] |
| Solid Dispersions | Drug dispersion in a hydrophilic carrier. [16] | Can significantly improve dissolution rate. | Requires specialized formulation techniques. |
| Nanosuspensions | Increased surface area due to particle size reduction. [20] | Can lead to a substantial increase in saturation solubility. | Requires specialized equipment for preparation. |
Conclusion
Improving the aqueous solubility of 5,7-Dimethoxyisoflavone is a critical step for its successful application in many research and development settings. The choice of the most appropriate solubilization technique will depend on the specific requirements of the experiment, including the desired concentration, the nature of the biological system, and the available resources. By systematically evaluating the methods outlined in this guide, researchers can overcome the challenges posed by the poor aqueous solubility of this promising compound.
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information.
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5,7-Dimethoxyisoflavone. (2010). FooDB.
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Solubility and pH. (2023). Chemistry LibreTexts.
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Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction. (2013). Food Chemistry.
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Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. (2016). ResearchGate.
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (n.d.). ResearchGate.
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Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
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Nanosuspension: An approach to enhance solubility of drugs. (n.d.). National Center for Biotechnology Information.
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
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improving solubility of 5-Methyl-7-methoxyisoflavone for in vitro assays. (n.d.). Benchchem.
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Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). IntechOpen.
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Preparation of Spray-Dried Soy Isoflavone-Loaded Gelatin Microspheres for Enhancement of Dissolution: Formulation, Characterization and in Vitro Evaluation. (2016). ResearchGate.
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pH and Solubility. (n.d.). Fiveable.
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Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics.
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Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes. (2023). MDPI.
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General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (n.d.). PubMed.
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Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
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5,7-Dihydroxy-4'-methoxyisoflavone. (n.d.). ChemicalBook.
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Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). ResearchGate.
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Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
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A recent overview of surfactant–drug interactions and their importance. (2023). National Center for Biotechnology Information.
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Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. (n.d.). Solgen.
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
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NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (2010). International Journal of Pharmaceutical Sciences and Research.
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Enhanced Bioavailability of Soy Isoflavones by Complexation with β-Cyclodextrin in Rats. (n.d.). Oxford Academic.
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Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (2016). ResearchGate.
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Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. (2023). National Center for Biotechnology Information.
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Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Eurasia Academic Publishing Group.
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Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results.
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Solubilization by surfactants: Significance and symbolism. (n.d.). IntechOpen.
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
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Evaluation of Solubility Characteristics of a Hybrid Complex of Components of Soy. (n.d.). National Center for Biotechnology Information.
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A new era in ovarian health: Exploring three pioneering ingredients to empower women's vitality. (2026). NutraIngredients.com.
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How Does pH Affect Solubility?. (2020). YouTube.
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Solubility Enhancement by Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development.
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Multiple complexation of cyclodextrin with soy isoflavones present in an enriched fraction. (2014). ResearchGate.
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Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Center for Biotechnology Information.
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The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (n.d.). MDPI.
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Technical Support Center: Overcoming 5,7-Dimethoxyisoflavone Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of 5,7-dimethoxyisoflavone precipitation in aqueous experimental media. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Poor Aqueous Solubility
5,7-Dimethoxyisoflavone is a promising bioactive compound with a range of potential therapeutic applications, including anti-inflammatory and antioxidant properties.[1] However, its utility in in vitro and in vivo studies is often hampered by its hydrophobic nature and consequently, very low water solubility.[2][3] This frequently leads to precipitation when the compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of cell culture media or biological buffers. Such precipitation can lead to inaccurate and unreliable experimental results.[4] This guide will walk you through the causes of this issue and provide robust solutions to maintain 5,7-dimethoxyisoflavone in a soluble state for your assays.
Frequently Asked Questions (FAQs)
Q1: Why does my 5,7-dimethoxyisoflavone precipitate when I add it to my cell culture medium?
This is the most common issue encountered and is due to a phenomenon known as "solvent shifting." 5,7-Dimethoxyisoflavone is readily soluble in organic solvents like DMSO but is practically insoluble in water.[3][5] When you add your concentrated DMSO stock solution to the aqueous medium, the DMSO concentration is drastically diluted. The aqueous environment cannot maintain the 5,7-dimethoxyisoflavone in solution at the desired final concentration, causing it to exceed its solubility limit and precipitate out of the solution.[6]
Q2: What is the best solvent to dissolve 5,7-dimethoxyisoflavone for stock solutions?
Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for creating high-concentration stock solutions of 5,7-dimethoxyisoflavone.[5][7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could lower the compound's solubility in the stock solution. While other organic solvents like ethanol and methanol can also dissolve 5,7-dimethoxyisoflavone, DMSO is often preferred for its miscibility with water and its common use in biological assays.[3][7]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium is a critical parameter. High concentrations of DMSO can be toxic to cells.[5] As a general rule, the final DMSO concentration should be kept at or below 0.5%, and ideally even lower (e.g., <0.1%). It is imperative to perform a vehicle control experiment using the same final DMSO concentration as in your experimental wells to account for any solvent effects on your cells.[6]
Troubleshooting Guide: From Basic to Advanced Solutions
If you are experiencing precipitation of 5,7-dimethoxyisoflavone, follow this systematic troubleshooting guide.
Level 1: Optimizing Your Current Protocol
These initial steps focus on refining your existing dilution technique.
1. Check Your Stock Solution:
-
Clarity is Key: Before any dilution, visually inspect your DMSO stock solution. Ensure it is completely clear, with no visible particles or crystals. If you observe any solids, you may need to gently warm the solution (e.g., in a 37°C water bath) or use sonication to aid dissolution.[5]
-
Storage: Store your stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[5]
2. Refine the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Vigorous Mixing: When adding the stock solution to your media, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing media or pipette up and down vigorously. This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.[6]
3. Lower the Final Concentration:
-
Dose-Response: The simplest solution is often to lower the final working concentration of 5,7-dimethoxyisoflavone. Conduct a dose-response experiment to determine the minimum effective concentration for your assay. This will reduce the likelihood of exceeding the compound's aqueous solubility limit.[5]
Workflow for Basic Troubleshooting
Caption: A troubleshooting workflow for initial steps to address compound precipitation.
Level 2: Advanced Solubilization Techniques
If the basic troubleshooting steps are insufficient, more advanced formulation strategies are required.
1. The Power of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like 5,7-dimethoxyisoflavone, within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[8][9] This "inclusion complexation" is a highly effective method to prevent precipitation.[5][10][11]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used and have been shown to significantly increase the solubility of flavonoids.[3][10] One study demonstrated a 361.8-fold increase in the water solubility of 5,7-dimethoxyflavone with HPβ-CD complexation.[10]
-
Protocol for Preparing a 5,7-Dimethoxyisoflavone-Cyclodextrin Inclusion Complex:
-
Prepare a Cyclodextrin Solution: Dissolve HPβ-CD or SBE-β-CD in deionized water to make a desired concentration (e.g., 10-20% w/v).
-
Prepare the 5,7-Dimethoxyisoflavone Solution: Dissolve the 5,7-dimethoxyisoflavone in a minimal amount of a suitable organic solvent like ethanol.
-
Combine and Stir: Slowly add the 5,7-dimethoxyisoflavone solution to the cyclodextrin solution while stirring vigorously.
-
Remove Organic Solvent: Continue to stir the mixture, sometimes with gentle heating (e.g., 40°C), to allow for the evaporation of the organic solvent.[10]
-
Lyophilize: Freeze-dry the resulting solution to obtain a powdered inclusion complex that can be readily dissolved in your aqueous media.
-
Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of hydrophobic 5,7-dimethoxyisoflavone by a cyclodextrin to form a water-soluble inclusion complex.
2. Utilizing Co-solvents:
A co-solvent system involves using a mixture of solvents to increase the solubility of a compound.[12][13] For in vivo studies, formulations often use a combination of DMSO, PEG300, and Tween-80.[14]
-
Example Co-solvent Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Note: When using co-solvents in cell-based assays, it is crucial to test for potential toxicity of the co-solvent mixture on your specific cell line.[6]
-
Data Summary: Solubility of 5,7-Dimethoxyisoflavone and Related Compounds
| Compound/Solvent | Solubility | Source |
| 5,7-Dimethoxyisoflavone in Water | 0.016 g/L (Predicted) | [2] |
| 5,7-Dimethoxyisoflavone in DMSO | Soluble | [7] |
| 5,7-Dimethoxyisoflavone in Methanol | Soluble | [7] |
| 5,7-Dimethoxyisoflavone in Ethanol | Soluble | [15] |
| 5-Methyl-7-methoxyisoflavone in DMSO | 53-125 mg/mL | [5] |
| Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone) in DMSO | 57 mg/mL at 25°C | [16] |
| Biochanin A in Ethanol | 9 mg/mL at 25°C | [16] |
Final Recommendations
For most in vitro applications, utilizing cyclodextrin inclusion complexes is the most robust and scientifically sound method to overcome the precipitation of 5,7-dimethoxyisoflavone. This approach directly addresses the root cause of poor aqueous solubility and minimizes the introduction of potentially confounding organic solvents. Always ensure that appropriate vehicle controls are included in your experimental design to validate your results.
References
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Udomsup, T., et al. (2016). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. Applied Biochemistry and Biotechnology, 180(7), 1382-1396. Retrieved from [Link]
-
Ghanma, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2844-2854. Retrieved from [Link]
-
Li, M., et al. (2023). The Influence of pH-Driven Interaction Between Soy Protein Isolate and Soy Isoflavones on the Structural and Functional Properties of Their Complexes. Foods, 12(22), 4153. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). FooDB. Retrieved from [Link]
-
Patekar, P., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules, 29(1), 245. Retrieved from [Link]
-
Kim, M. S., et al. (2016). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Journal of Industrial and Engineering Chemistry, 39, 150-156. Retrieved from [Link]
-
Saraf, S., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3419. Retrieved from [Link]
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Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. Retrieved from [Link]
-
Davis, J. M., et al. (2012). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Opinion in Biotechnology, 23(1), 10-16. Retrieved from [Link]
-
Ghanma, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics, 17(8), 2844-2854. Retrieved from [Link]
-
Patekar, P., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Molecules, 29(1), 245. Retrieved from [Link]
-
Brown, A. C., et al. (2006). Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish. Chemico-Biological Interactions, 164(3), 197-206. Retrieved from [Link]
-
Jankowiak, L., et al. (2016). Influence of temperature, pH and ionic strength on the production of isoflavone-rich soy protein isolates. Food Chemistry, 197(Pt A), 587-594. Retrieved from [Link]
-
S., S., et al. (2024). Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Lee, S. H., et al. (2021). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Journal of the Korean Society for Applied Biological Chemistry, 64(1), 69-77. Retrieved from [Link]
-
MedCrave. (2016). Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave. Retrieved from [Link]
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Wang, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14339-14351. Retrieved from [Link]
-
Rickert, D. A., et al. (2004). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production. Journal of Agricultural and Food Chemistry, 52(18), 5675-5683. Retrieved from [Link]
-
PhotochemCAD. (n.d.). FL059. 5,7-dimethoxyisoflavone. PhotochemCAD. Retrieved from [Link]
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Ramírez-Rueda, R. Y. (2015). What is the stability of plant extracts in DMSO?. ResearchGate. Retrieved from [Link]
-
Rickert, D. A., et al. (2004). Effect of extraction pH and temperature on isoflavone and saponin partitioning and profile during soy protein isolate production. Journal of Agricultural and Food Chemistry, 52(18), 5675-5683. Retrieved from [Link]
-
Al-kassas, R., et al. (2024). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Pharmaceutics, 16(1), 123. Retrieved from [Link]
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Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 56-64. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Retrieved from [Link]
-
Foo, S. K. (2004). Effect of temperature and pH on the solubility of soy protein. The University of Queensland. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. International Journal of Pharmaceutical Investigation, 2(3), 149-160. Retrieved from [Link]
-
Lima, B. dos S., et al. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. Fitoterapia, 139, 104351. Retrieved from [Link]
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Singh, A., et al. (2010). Co-solvent and Complexation Systems. In Formulation Tools for Poorly Water-Soluble Drugs (pp. 125-163). Springer. Retrieved from [Link]
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PubChem. (n.d.). Organic Solvents. PubChem. Retrieved from [Link]
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Caring Sunshine. (n.d.). Ingredient: 5,7-Dimethoxyflavone. Caring Sunshine. Retrieved from [Link]
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Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]
-
Kim, J. H., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 12(11), 3535. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5,7-dimethoxyflavone chrysin dimethyl ether. The Good Scents Company. Retrieved from [Link]
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Technical Support Center: Optimizing 5,7-Dimethoxyisoflavone Dosage for Cell Culture
Welcome to the technical support guide for 5,7-Dimethoxyisoflavone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively determining and optimizing the dosage of 5,7-Dimethoxyisoflavone in a cell culture setting. Our goal is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 5,7-Dimethoxyisoflavone in experimental biology.
Q1: What is 5,7-Dimethoxyisoflavone and what are its primary biological activities?
A1: 5,7-Dimethoxyisoflavone, also known as 5,7-dimethoxyflavone or DMF, is a polymethoxyflavonoid, a class of flavonoids characterized by the presence of two or more methoxy groups.[1][2] It is a major active component found in Black Ginger (Kaempferia parviflora).[3] Its primary reported biological activities include anti-inflammatory, anti-cancer, and anti-sarcopenic effects.[4] Mechanistically, it has been shown to modulate several key signaling pathways, including the PI3K/Akt and NF-κB pathways, and can induce apoptosis and cell cycle arrest in cancer cells.[4][5][6][7]
Q2: How should I prepare a stock solution of 5,7-Dimethoxyisoflavone?
A2: 5,7-Dimethoxyisoflavone is a lipophilic compound that is practically insoluble in water.[8] Therefore, it is essential to first dissolve it in an organic solvent to create a concentrated stock solution.
-
Recommended Solvent: The universally recommended solvent is high-purity, sterile Dimethyl Sulfoxide (DMSO).[8]
-
Stock Concentration: Preparing a high-concentration stock solution (e.g., 25-50 mM) is advisable. This minimizes the final volume of DMSO added to your cell culture medium, thereby reducing potential solvent-induced cytotoxicity.
-
Procedure: Dissolve the powdered 5,7-Dimethoxyisoflavone in 100% DMSO. Gentle warming or vortexing can aid dissolution. Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
Q3: What is a good starting concentration range for my initial experiments?
A3: The optimal concentration is highly dependent on the cell line and the biological endpoint being measured. Based on published literature, a broad initial range-finding experiment is recommended.
-
For Anti-Cancer Effects: Studies on liver cancer cells (HepG2) have identified an IC50 (the concentration that inhibits 50% of cell viability) of 25 µM.[5][7] Therefore, a starting range of 1 µM to 100 µM is a logical starting point for cytotoxicity and apoptosis assays.
-
For Anti-Inflammatory Effects: The effective concentration for inhibiting inflammatory pathways like NF-κB may be lower. A range of 1 µM to 50 µM would be appropriate for initial screening.
-
General Principle: It is always best to start with a wide dose-response curve (e.g., logarithmic dilutions from 0.1 µM to 100 µM) to identify the active range for your specific cell model.
Troubleshooting Guide: Common Experimental Issues
This guide is designed in a "Problem -> Probable Cause -> Solution" format to directly address challenges you may encounter.
| Problem | Probable Cause(s) | Solution & Rationale |
| Precipitate forms in the culture medium after adding the compound. | 1. Exceeded Aqueous Solubility: The final concentration of 5,7-Dimethoxyisoflavone in the aqueous medium is too high.[8]2. High Final DMSO Concentration: While DMSO aids initial dissolution, a high final percentage in the medium can cause "crashing out" of the compound. | 1. Lower the Final Concentration: Your dose-response curve may need to be shifted to a lower range if precipitation occurs at the higher end.2. Optimize Dilution Strategy: Add the DMSO stock directly to the final volume of pre-warmed media while gently vortexing or swirling to ensure rapid dispersion. Avoid making intermediate dilutions in aqueous buffers like PBS.[10]3. Check DMSO Percentage: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, and ideally is below 0.1%.[11] Always include a "vehicle control" (medium + same percentage of DMSO) to isolate the effect of the solvent from the compound.[12] |
| High cell death observed even at low concentrations, including in the vehicle control. | 1. DMSO Toxicity: The cell line is particularly sensitive to DMSO. Primary cells are often more sensitive than immortalized cell lines.[11]2. Contaminated Stock Solution: The DMSO or the compound itself may be contaminated. | 1. Perform a DMSO Dose-Response Curve: Before starting your experiment, treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the maximum tolerable concentration for your specific cell line.[13]2. Use High-Quality Reagents: Always use cell culture-grade, anhydrous DMSO. Ensure your powdered compound is of high purity. Re-prepare a fresh stock solution if contamination is suspected. |
| No observable biological effect at any tested concentration. | 1. Inactive Concentration Range: The tested concentrations may be too low.2. Compound Degradation: The compound may have degraded due to improper storage or handling.[9]3. Cell Line Resistance: The specific cell line may not be responsive to the compound's mechanism of action.4. Insufficient Incubation Time: The biological effect may require a longer duration to become apparent. | 1. Expand Concentration Range: Test concentrations up to the limit of solubility. If still no effect, the compound may not be active in your system.2. Prepare Fresh Stock: Make a new stock solution from the powdered compound. Avoid using stocks that have been stored for long periods or subjected to multiple freeze-thaw cycles.3. Use a Positive Control Cell Line: If possible, test the compound on a cell line where its activity has been previously reported (e.g., HepG2 for anti-cancer effects).[5][7]4. Perform a Time-Course Experiment: Evaluate the effect at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[12] |
| Inconsistent results between experiments (poor reproducibility). | 1. Variable Cell Health/Density: Differences in cell confluency or passage number at the time of treatment can significantly alter results.[14]2. Inaccurate Pipetting/Dilutions: Small errors in preparing serial dilutions can lead to large variations in the final concentrations.3. Cell Line Misidentification: The use of cross-contaminated or misidentified cell lines is a common source of irreproducible data. | 1. Standardize Seeding Protocol: Always seed cells at the same density and use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment.[14]2. Prepare a Master Mix: For each concentration, prepare a master mix of medium containing the compound and dispense it to all replicate wells. This minimizes well-to-well variability.3. Authenticate Cell Lines: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Obtain cells only from reputable cell banks. |
Key Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Cell Viability Assay
This protocol provides a robust method for determining the concentration of 5,7-Dimethoxyisoflavone that inhibits cell viability by 50% (IC50). The principle relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]
Materials:
-
96-well flat-bottom cell culture plates
-
5,7-Dimethoxyisoflavone stock solution (e.g., 50 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells that are in a healthy, logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[15]
-
Compound Preparation: Prepare serial dilutions of 5,7-Dimethoxyisoflavone in complete medium. For example, to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2X working solutions (2, 10, 20, 50, 100, and 200 µM) in medium.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Be sure to include:
-
Vehicle Control: Wells treated with medium containing the same final DMSO concentration as the highest compound concentration.
-
Untreated Control: Wells with cells and fresh medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker until the crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[15]
-
Protocol 2: Validating NF-κB Pathway Inhibition via Western Blot
This protocol verifies if 5,7-Dimethoxyisoflavone inhibits the NF-κB pathway by assessing the phosphorylation of key signaling proteins. The NF-κB transcription factor is typically held inactive in the cytoplasm by an inhibitor protein called IκB.[16] Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene expression.[16][17]
Materials:
-
6-well cell culture plates
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
5,7-Dimethoxyisoflavone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Pre-treat the cells with various concentrations of 5,7-Dimethoxyisoflavone (e.g., 10, 25 µM) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., 20 ng/mL TNF-α) to the wells for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include a non-stimulated control and a stimulated-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total IκBα and β-actin to ensure equal protein loading. A decrease in the phospho-IκBα signal in the presence of 5,7-Dimethoxyisoflavone indicates inhibition of the NF-κB pathway.
Data and Workflow Visualization
Data Summary: Reported IC50 Values
The following table summarizes reported IC50 values for 5,7-Dimethoxyisoflavone in a cancer cell line to provide a reference point for dosage selection.
| Cell Line | Assay Type | IC50 Value | Reference |
| HepG2 (Liver Cancer) | MTT Assay | 25 µM | [5][7] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for determining the optimal dosage.
Caption: Inhibition of the NF-κB signaling pathway.
References
-
Jeong, J., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. MDPI. Available at: [Link]
-
Potikanond, S., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. PMC - NIH. Available at: [Link]
-
Potikanond, S., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. Available at: [Link]
-
Lee, Y-S., et al. (2012). 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. PubMed. Available at: [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
Kim, Y-S., et al. (2009). 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture. PMC - PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). 7-Methoxyisoflavone Suppresses Vascular Endothelial Inflammation by Inhibiting the NF-κB Signaling Pathway. ResearchGate. Available at: [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]
-
Corning Life Sciences. (2021). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Cell and Gene. Available at: [Link]
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da Silva, J. A., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]
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Gillet, J-P., et al. (2017). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. Available at: [Link]
-
de la Cruz Rodriguez, L. C., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dimethoxyisoflavone. PubChem - NIH. Available at: [Link]
-
Cirmi, S., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. Semantic Scholar. Available at: [Link]
-
Tripathi, P. & Aggarwal, A. (2006). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]
-
Nick, T. (2021). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
-
PubChem. (n.d.). 4',7-Dimethoxyisoflavone. PubChem - NIH. Available at: [Link]
-
Anonymous. (n.d.). Cytotoxicity of the compounds 1-8 against human cancer cell lines... ResearchGate. Available at: [Link]
-
Hafner, M., et al. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
-
PubChem. (n.d.). (2S)-5,7-Dimethoxy-3',4'-methylenedioxyflavanone. PubChem. Available at: [Link]
-
PubChem. (n.d.). 5,7-Dimethoxyflavone. PubChem. Available at: [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yield in 5,7-Dimethoxyisoflavone synthesis
Welcome to the technical support center for the synthesis of 5,7-Dimethoxyisoflavone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable isoflavonoid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal chemistry behind each experimental step and troubleshooting strategy.
Overview of Synthetic Strategies
The synthesis of 5,7-Dimethoxyisoflavone can be approached through several established routes. The choice of method often depends on the availability of starting materials, scalability, and tolerance for specific reagents. The most prevalent strategies include:
-
The Deoxybenzoin Route: A classic and reliable method involving the initial synthesis of a 2-hydroxy-deoxybenzoin intermediate, followed by cyclization with a one-carbon source to form the isoflavone core.
-
The Suzuki-Miyaura Coupling Route: A modern, palladium-catalyzed cross-coupling reaction that typically joins a 3-halochromone with an appropriate boronic acid. This method is valued for its generally mild conditions and functional group tolerance.[1]
-
The Chalcone Oxidative Rearrangement Route: This pathway begins with a 2'-hydroxychalcone, which undergoes an oxidative rearrangement to form the isoflavone structure. While effective, this route can be complicated by inconsistent yields and the use of toxic heavy metal reagents like thallium, although hypervalent iodine reagents are a less toxic alternative.[2]
This guide will focus primarily on troubleshooting the Deoxybenzoin and Suzuki-Miyaura routes, as they are most commonly employed.
Section 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific experimental failures and common questions.
Part A: Issues with Key Starting Materials
Question 1: My initial synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone via Friedel-Crafts acylation is resulting in a very low yield. What are the likely causes?
This is a common bottleneck. The success of this acylation hinges on the precise control of reaction conditions and reagent quality.
Answer:
Low yields in the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene or phloroglucinol dimethyl ether are typically traced back to one of the following issues:
-
Lewis Acid Stoichiometry and Activity: The Lewis acid (commonly AlCl₃) is not just a catalyst; it's consumed by complexation with the carbonyl groups of both the starting material and the product.[3] A stoichiometric amount is often required. Furthermore, AlCl₃ is extremely hygroscopic. Ensure you are using a fresh, unopened bottle or a properly stored reagent. Contamination with water will quench the catalyst and halt the reaction.
-
Reaction Temperature: These reactions are typically run at low temperatures (0°C to RT) to prevent side reactions. Allowing the temperature to rise uncontrollably can lead to polysubstitution or degradation of the electron-rich aromatic ring.
-
Substrate Deactivation: The product, 2'-Hydroxy-4',6'-dimethoxyacetophenone, is less reactive than the starting phloroglucinol dimethyl ether. This property fortunately prevents polyacylation, a common issue in Friedel-Crafts alkylations.[4] However, if the reaction is not driven to completion, you may have significant amounts of unreacted starting material.
-
Alternative: The Hoesch Reaction: For sensitive substrates, the Hoesch reaction, which uses a nitrile (e.g., acetonitrile) and HCl, can be a milder alternative to Friedel-Crafts acylation for producing the desired acetophenone.[5]
Troubleshooting Workflow for Acetophenone Synthesis
Caption: Decision tree for troubleshooting low yield in the synthesis of the acetophenone precursor.
Part B: Challenges in the Deoxybenzoin Route
Question 2: I am attempting the cyclization of 2'-hydroxy-4',6'-dimethoxydeoxybenzoin using a Vilsmeier-Haack type reagent (e.g., POCl₃/DMF), but the reaction is incomplete or yields a complex mixture. How can I optimize this crucial step?
The cyclization to form the isoflavone ring is the defining step of this route. Its success depends on the effective generation and reactivity of the electrophilic formylating agent.
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylation but requires careful execution.[6][7] Here’s how to troubleshoot it:
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This reagent must be formed in situ under anhydrous conditions, typically at 0°C, before the addition of your deoxybenzoin substrate. The quality of your DMF is critical; it must be anhydrous, as water will destroy the reagent. Old DMF can also decompose to dimethylamine, which can cause side reactions.[8]
-
Reaction Temperature: After the addition of the deoxybenzoin, the reaction often requires heating to proceed at a reasonable rate. The optimal temperature is substrate-dependent and must be determined empirically, often in the range of 50-80°C. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Work-up Procedure: The work-up is critical for hydrolyzing the iminium intermediate to the final isoflavone. This is typically achieved by pouring the reaction mixture into a cold aqueous sodium acetate or sodium hydroxide solution. The pH must be carefully controlled to ensure complete hydrolysis without causing degradation of the desired product.
Table 1: Troubleshooting the Deoxybenzoin Cyclization Step
| Symptom | Potential Cause | Recommended Solution |
| No reaction / Starting material recovered | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature. | 1. Use fresh, anhydrous DMF and POCl₃. 2. Gradually increase the reaction temperature (e.g., from 50°C to 70°C) and monitor by TLC. |
| Complex mixture of products | 1. Reaction temperature is too high, causing degradation. 2. Improper work-up procedure. | 1. Lower the reaction temperature. 2. Ensure the reaction mixture is quenched in a controlled manner into a buffered aqueous solution (e.g., sodium acetate). |
| Low yield but clean conversion | 1. Inefficient purification. 2. Product loss during work-up. | 1. Optimize column chromatography (try different solvent gradients). 2. Ensure complete extraction from the aqueous layer during work-up. |
Part C: Failures in the Suzuki-Miyaura Coupling Route
Question 3: My Suzuki-Miyaura coupling of 3-iodo-5,7-dimethoxychromone with 4-methoxyphenylboronic acid is failing. I'm observing starting material decomposition and very little product formation. What's wrong?
The Suzuki-Miyaura reaction is robust but sensitive to several parameters, especially the catalyst system and reaction conditions.
Answer:
Failure in this cross-coupling reaction is a frequent issue, often related to catalyst deactivation or suboptimal conditions. Some studies have reported difficulties with reproducibility for similar couplings.[9][10]
-
Catalyst and Ligand Choice: While many palladium catalysts can work, a combination of a stable palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is key. For electron-rich systems, bulky electron-donating phosphine ligands can improve catalytic turnover. Using a precatalyst like Pd(dba)₂ with a ligand such as tricyclohexylphosphine has been shown to be effective.[9][10]
-
Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate. The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF) must be able to dissolve both the organic and inorganic reagents and must be thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Quality of the Boronic Acid: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. It is advisable to use fresh, high-quality boronic acid or to verify its integrity before use.
-
Side Reactions: A common side reaction is the premature cleavage of protecting groups or other sensitive functionalities under the reaction conditions.[9] Another possibility is proto-deboronation of the boronic acid or hydro-dehalogenation of the iodochromone, which leads to undesired byproducts.
General Suzuki-Miyaura Pathway and Key Checkpoints
Caption: Key components influencing the success of the Suzuki-Miyaura coupling for isoflavone synthesis.
Section 2: Recommended Experimental Protocol
Protocol: Synthesis of 5,7-Dimethoxyisoflavone via the Deoxybenzoin Route
This protocol provides a validated, step-by-step methodology.
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (Precursor)
-
To a stirred solution of 1,3,5-trimethoxybenzene (1 eq.) in anhydrous nitromethane, add chloroacetyl chloride (4-5 eq.).
-
Cool the mixture to 0°C under a nitrogen atmosphere.
-
Add anhydrous aluminum chloride (AlCl₃) (3-4 eq.) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the acetophenone precursor.
Step 2: Synthesis of 2'-Hydroxy-4',6'-dimethoxydeoxybenzoin
-
Dissolve the acetophenone precursor (1 eq.) and an appropriate aryl acetyl chloride (e.g., phenylacetyl chloride, 1.1 eq.) in a suitable solvent.
-
Perform a Friedel-Crafts acylation as described in specialized literature, often requiring a Lewis acid catalyst. Note: This step can be complex and various methods exist for this transformation.
Step 3: Cyclization to 5,7-Dimethoxyisoflavone
-
In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5-10 eq.) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2 eq.) dropwise, maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of the 2'-hydroxy-4',6'-dimethoxydeoxybenzoin (1 eq.) in anhydrous DMF to the Vilsmeier reagent.
-
Slowly warm the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into a stirred, cold (0°C) 10% aqueous sodium acetate solution.
-
Stir for 1-2 hours until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude 5,7-Dimethoxyisoflavone by recrystallization from ethanol or by column chromatography on silica gel.[11]
References
-
Lee, Y. R., Kim, J. H., & Kim, J. N. (2015). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 21(1), 58. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Kwesiga, G., et al. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry, 88(3), 1538–1554. [Link]
-
Bass, R. J. (1976). A Synthesis of Isoflavones by a Modified Vilsmeier-Haack Reaction. Tetrahedron Letters, 3(7), 593. (Note: While the specific article is from 1962, modern adaptations are widely used. A general source for the Vilsmeier-Haack reaction is provided.) [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(6), 11538–11562. [Link]
-
Sari, E. R., et al. (2018). Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. Pharmacognosy Journal, 10(5). [Link]
-
Asaad, N. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Reddit. (2019). Having some troubles with a Vislmeier-Haack reaction. r/Chempros. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
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- 2. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. 2'-HYDROXY-4',6'-DIMETHOXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5,7-Dimethoxyisoflavone in DMSO: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 5,7-Dimethoxyisoflavone in their experimental workflows, ensuring the stability and integrity of the compound in solution is paramount to achieving reproducible and reliable results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of 5,7-Dimethoxyisoflavone when dissolved in dimethyl sulfoxide (DMSO).
Introduction: The Importance of Stability
5,7-Dimethoxyisoflavone, a methoxylated isoflavone, is a compound of interest for various biological studies. Like many small molecules, its stability in solution can be influenced by several factors, including the choice of solvent, storage conditions, and handling procedures. DMSO is a common solvent for dissolving hydrophobic compounds like 5,7-Dimethoxyisoflavone for in vitro and in vivo studies. However, understanding the potential for degradation and taking appropriate preventative measures is crucial for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of 5,7-Dimethoxyisoflavone in DMSO?
A1: To ensure complete dissolution and maintain the integrity of the compound, follow these steps:
-
Use high-quality, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound.[1]
-
Weigh the desired amount of 5,7-Dimethoxyisoflavone powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate the solution at room temperature until the compound is fully dissolved. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
Q2: What are the optimal storage conditions for a 5,7-Dimethoxyisoflavone DMSO stock solution?
A2: Proper storage is critical for maintaining the stability of your stock solution.
-
Short-term storage (up to one month): Store aliquots at -20°C.
-
Long-term storage (up to one year): For extended storage, it is recommended to store aliquots at -80°C.[1]
Q3: How many times can I freeze-thaw my 5,7-Dimethoxyisoflavone stock solution?
A3: It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Each cycle increases the risk of water absorption and potential degradation of the compound. While some compounds are stable through multiple freeze-thaw cycles, it is a risk that can be easily mitigated by proper aliquoting.[1]
Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Lower the final compound concentration: You may be exceeding the solubility limit of 5,7-Dimethoxyisoflavone in the aqueous environment. Perform a dose-response experiment to determine the lowest effective concentration.
-
Use a solubility enhancer: For certain applications, co-solvents or excipients may be used to improve aqueous solubility. However, their compatibility with your experimental system must be validated.
-
Prepare fresh dilutions: Prepare your working dilutions fresh from the DMSO stock solution for each experiment to minimize the time the compound is in an aqueous environment where it may be less stable or prone to precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | - Attempting to prepare a solution above the solubility limit.- Poor quality or wet DMSO.- Insufficient agitation. | - Try preparing a more dilute stock solution.- Use fresh, anhydrous DMSO.- Gently warm the solution to 37°C and/or sonicate. |
| Stock solution appears cloudy or has visible particles after storage. | - Precipitation due to temperature changes.- Degradation of the compound. | - Warm the solution to room temperature and vortex to see if it redissolves.- If cloudiness persists, it may indicate degradation, and a fresh stock solution should be prepared. |
| Inconsistent experimental results over time. | - Degradation of the stock solution.- Inconsistent final concentrations due to precipitation. | - Prepare fresh stock solutions regularly.- Follow the troubleshooting steps for precipitation.- Perform a stability check of your stock solution (see protocol below). |
Experimental Protocol: Self-Validating Stability Assessment
If you have concerns about the stability of your 5,7-Dimethoxyisoflavone stock solution under your specific storage conditions, you can perform a simple stability assessment using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To determine the stability of 5,7-Dimethoxyisoflavone in DMSO over time at a specific storage temperature.
Materials:
-
5,7-Dimethoxyisoflavone
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a fresh stock solution of 5,7-Dimethoxyisoflavone in anhydrous DMSO at your desired concentration.
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the 5,7-Dimethoxyisoflavone peak. This will serve as your baseline.
-
-
Storage:
-
Store the remaining stock solution under your desired conditions (e.g., -20°C).
-
-
Subsequent Timepoint Analysis:
-
At regular intervals (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of your stock solution.
-
Prepare a diluted sample in the same manner as the T=0 sample.
-
Inject the sample onto the HPLC and record the peak area of the 5,7-Dimethoxyisoflavone peak.
-
Look for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Compare the peak area of 5,7-Dimethoxyisoflavone at each timepoint to the T=0 peak area. A significant decrease in the peak area suggests degradation.
-
Calculate the percentage of the compound remaining at each timepoint.
-
Workflow for Stability Assessment
Caption: Workflow for HPLC-based stability assessment of 5,7-Dimethoxyisoflavone in DMSO.
Chemical Structure and Potential Degradation
While specific degradation pathways for 5,7-dimethoxyisoflavone in DMSO have not been extensively documented in the literature, flavonoids, in general, can be susceptible to oxidation and hydrolysis. The methoxy groups at the 5 and 7 positions are generally more stable than hydroxyl groups and may offer some protection against oxidative degradation.[2] However, prolonged exposure to light, high temperatures, or the presence of water could potentially lead to the degradation of the isoflavone backbone.
Sources
5,7-Dimethoxyisoflavone interference in biological assays
Introduction
5,7-Dimethoxyisoflavone, a naturally occurring isoflavone, is a compound of significant interest in drug discovery and biomedical research due to its diverse reported biological activities. However, like many flavonoid-based molecules, it can present challenges in in vitro and cell-based assays, leading to potential artifacts and misinterpretation of results. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating potential interferences associated with 5,7-Dimethoxyisoflavone in biological assays. Our goal is to ensure the generation of robust and reliable data, thereby fostering scientific integrity and accelerating research outcomes.
Part 1: Frequently Asked Questions (FAQs) about 5,7-Dimethoxyisoflavone Interference
This section addresses common questions and concerns that researchers may have when working with 5,7-Dimethoxyisoflavone.
Q1: My 5,7-Dimethoxyisoflavone, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue stemming from the low aqueous solubility of many flavonoids, including 5,7-Dimethoxyisoflavone. While highly soluble in dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into aqueous solutions.[1] This can lead to the formation of precipitates or colloidal aggregates, which are a primary source of assay interference.[2]
-
Causality: The observed precipitation is a classic example of a compound "crashing out" of solution when the solvent environment changes from organic (DMSO) to aqueous. This is driven by the hydrophobic nature of the isoflavone backbone.
-
Mitigation Strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can also affect protein stability and enzyme kinetics.[3][4]
-
Incorporate a Non-ionic Detergent: The inclusion of a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer can help to maintain the solubility of 5,7-Dimethoxyisoflavone and prevent aggregation.[2][5]
-
Solubility Enhancement with Cyclodextrins: For some applications, complexation with cyclodextrins like hydroxypropyl-β-cyclodextrin (HPβ-CD) can significantly increase the aqueous solubility of 5,7-Dimethoxyisoflavone.[6]
-
Q2: I'm observing inhibition of my target protein in a fluorescence-based assay. How can I be sure this is a genuine effect and not an artifact?
A2: Flavonoids are known to interfere with fluorescence-based assays. This can occur through several mechanisms:
-
Autofluorescence: 5,7-Dimethoxyisoflavone may fluoresce at the excitation and/or emission wavelengths of your assay's reporter fluorophore, leading to an artificially high signal.
-
Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal, which can be misinterpreted as inhibition.
-
Light Scattering: Aggregates of the compound can scatter light, which can interfere with plate readers, particularly in fluorescence intensity and absorbance-based assays.
To validate your results, it is crucial to perform counter-screens. A simple yet effective control is to run the assay in the absence of the target protein or with an inactive form of the protein. If you still observe a signal change in the presence of 5,7-Dimethoxyisoflavone, it is likely an artifact.
Q3: I've heard that flavonoids can be "promiscuous inhibitors." What does this mean in the context of 5,7-Dimethoxyisoflavone?
A3: A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated targets, often through non-specific mechanisms.[7][8] For flavonoids, this is frequently linked to their tendency to form aggregates in solution.[2] These aggregates can sequester proteins, leading to their apparent inhibition. This is not a true, specific binding event at the protein's active site. Given that flavonoids are prone to aggregation, it is plausible that 5,7-Dimethoxyisoflavone could behave as a promiscuous inhibitor under certain assay conditions.[9][10]
Q4: Can 5,7-Dimethoxyisoflavone interfere with luciferase-based reporter assays?
A4: Yes, interference in luciferase-based assays is a known issue for some small molecules.[11] This can happen through direct inhibition of the luciferase enzyme itself, or through stabilization of the enzyme, leading to an artificially prolonged signal. It is essential to perform a counter-screen using purified luciferase enzyme to rule out direct effects on the reporter system.[12]
Q5: Are there concerns about the chemical reactivity of 5,7-Dimethoxyisoflavone leading to false positives?
A5: Flavonoids can undergo oxidation to form reactive quinone species.[13] These electrophilic intermediates can potentially form covalent adducts with nucleophilic residues (like cysteine and lysine) on proteins, leading to irreversible inhibition.[14] This is a form of genuine, yet often non-specific, inhibition. Additionally, some flavonoids can engage in redox cycling, which can generate reactive oxygen species (ROS) and interfere with assays that are sensitive to the redox state of the environment.[15][16]
Part 2: Troubleshooting Guide for 5,7-Dimethoxyisoflavone Experiments
This section provides a structured approach to identifying and resolving common issues encountered when working with 5,7-Dimethoxyisoflavone.
Issue 1: Inconsistent or Non-Reproducible Assay Results
-
Potential Cause: Precipitation or aggregation of 5,7-Dimethoxyisoflavone.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Suspected False Positives in a High-Throughput Screen (HTS)
-
Potential Causes: Assay technology interference (fluorescence, luciferase), non-specific inhibition due to aggregation.
-
Troubleshooting Workflow:
Caption: Workflow for validating HTS hits.
Part 3: Experimental Protocols for Interference Assessment
Here we provide detailed protocols for key experiments to assess and mitigate interference from 5,7-Dimethoxyisoflavone.
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of sub-micron sized aggregates in solution.[17][18]
Objective: To determine if 5,7-Dimethoxyisoflavone forms aggregates at the concentrations used in the biological assay.
Materials:
-
5,7-Dimethoxyisoflavone stock solution in DMSO.
-
Assay buffer (the same used in your primary assay).
-
DLS instrument and compatible cuvettes or plates.
Procedure:
-
Prepare a series of dilutions of 5,7-Dimethoxyisoflavone in the assay buffer, mirroring the concentrations used in your biological assay. Include a vehicle control (DMSO only).
-
Allow the samples to equilibrate at the assay temperature for the same duration as your assay's pre-incubation step.
-
Transfer the samples to the DLS cuvettes or plate.
-
Acquire DLS data according to the instrument manufacturer's instructions.
-
Analyze the data for the presence of particles with a hydrodynamic radius significantly larger than that of the buffer components. The presence of a population of particles in the range of 100-1000 nm is indicative of aggregation.
| Sample | Concentration of 5,7-Dimethoxyisoflavone | Expected Outcome (No Aggregation) | Expected Outcome (Aggregation) |
| 1 | Vehicle Control (DMSO) | Baseline scattering | Baseline scattering |
| 2 | Low Concentration (e.g., 1 µM) | Minimal change from baseline | Potential for small aggregates |
| 3 | High Concentration (e.g., 50 µM) | Minimal change from baseline | Significant population of large particles (100-1000 nm) |
Protocol 2: Detergent-Based Assay to Identify Aggregation-Mediated Inhibition
This protocol uses a non-ionic detergent to differentiate between true inhibition and non-specific inhibition caused by aggregation.
Objective: To determine if the observed inhibitory activity of 5,7-Dimethoxyisoflavone is dependent on aggregation.
Materials:
-
5,7-Dimethoxyisoflavone stock solution in DMSO.
-
All components of your primary biological assay.
-
Assay buffer.
-
Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%).
Procedure:
-
Perform your standard biological assay to generate a dose-response curve for 5,7-Dimethoxyisoflavone and determine its IC50 value.
-
Repeat the assay, but this time, prepare all dilutions of 5,7-Dimethoxyisoflavone and the target protein in the assay buffer containing 0.02% Triton X-100.
-
Generate a second dose-response curve and calculate the IC50 in the presence of the detergent.
-
Compare the two IC50 values. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the inhibition is mediated by aggregation.
Protocol 3: Counter-Screen for Luciferase Inhibition
Objective: To determine if 5,7-Dimethoxyisoflavone directly inhibits firefly luciferase.
Materials:
-
5,7-Dimethoxyisoflavone stock solution in DMSO.
-
Purified recombinant firefly luciferase.
-
Luciferase assay buffer and substrate (e.g., luciferin).
-
Luminometer.
Procedure:
-
Prepare a dilution series of 5,7-Dimethoxyisoflavone in the luciferase assay buffer.
-
Add a constant amount of purified luciferase to each well.
-
Incubate for a period similar to your primary assay.
-
Initiate the reaction by adding the luciferase substrate.
-
Measure the luminescence signal immediately.
-
A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by 5,7-Dimethoxyisoflavone.
Part 4: Understanding the Broader Context of Flavonoid Interference
The challenges encountered with 5,7-Dimethoxyisoflavone are not unique but are characteristic of the broader class of flavonoids. Understanding these general mechanisms provides a predictive framework for anticipating and addressing potential assay artifacts.
Caption: Relationship between flavonoid properties and assay interference.
References
-
Seidler, J., et al. (2010). High-throughput assays for promiscuous inhibitors. FEBS Letters, 584(23), 4735-4740. [Link]
-
Spencer, J. P., et al. (2021). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Antioxidants, 10(8), 1264. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery Resources. [Link]
-
Pihan, E., et al. (2012). Aggregating Behavior of Phenolic Compounds—A Source of False Bioassay Results? Molecules, 17(9), 10774-10790. [Link]
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Gorshkova, I. N., et al. (2021). The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Simunkova, M., et al. (2019). Electrochemistry of Flavonoids. Molecules, 24(16), 2934. [Link]
-
Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. [Link]
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Gazvoda, M., et al. (2019). Influence of flavonoids' lipophilicity on platelet aggregation. Acta Pharmaceutica, 69(3), 423-435. [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Unchained Labs. [Link]
-
NIH. (2018). Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity. JoVE. [Link]
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]
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Ostermeier, L., et al. (2020). The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin. Physical Chemistry Chemical Physics, 22(27), 15331-15341. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
ResearchGate. (2014). Covalent Binding of the Flavonoid Quercetin to Human Serum Albumin. ResearchGate. [Link]
-
Dahija, S., et al. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. Journal of Medicinal Chemistry, 60(18), 7875-7881. [Link]
-
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(8), 923-933. [Link]
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. [Link]
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ACS Publications. (2022). Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence. The Journal of Physical Chemistry B. [Link]
-
WUR eDepot. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). Wageningen University & Research. [Link]
-
ACS Publications. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases. [Link]
-
Diva-Portal.org. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-Portal. [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]
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ResearchGate. (2022). Flavonoids as potential anti-platelet aggregation agents: from biochemistry to health promoting abilities. ResearchGate. [Link]
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PubMed Central. (2016). Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes. Antimicrobial Agents and Chemotherapy. [Link]
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ResearchGate. (2020). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis... ResearchGate. [Link]
-
MDPI. (2021). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Antioxidants. [Link]
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MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
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NIH. (2004). High-throughput assays for promiscuous inhibitors. PubMed. [Link]
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ResearchGate. (2017). Chemical motifs that redox cycle and their associated toxicity. ResearchGate. [Link]
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Merck Millipore. (n.d.). A guide to the properties and uses of detergents in biological systems. Merck Millipore. [Link]
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PubMed. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of Pharmaceutical Sciences. [Link]
-
PubMed Central. (2015). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. AAPS PharmSciTech. [Link]
-
CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb Blog. [Link]
-
PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. [Link]
-
ResearchGate. (2021). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate. [Link]
-
Precision Biosystems. (2023). Detergents required for Western Blot Washing Solution. Precision Biosystems. [Link]
-
ResearchGate. (2018). UV‐Vis. spectra, TIC profile, and mass spectra of 5,7,4′‐trihydroxy‐3. ResearchGate. [Link]
-
ResearchGate. (2020). UV-Vis spectra of the following flavonoids: QUC (red), KPF (blue), LUT... ResearchGate. [Link]
-
NIH. (2012). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]
-
ResearchGate. (2018). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. [Link]
-
NIH Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 6. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Protein adducts and protein oxidation as molecular mechanisms of flavo" by P. Matthew Joyner [digitalcommons.pepperdine.edu]
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- 16. researchgate.net [researchgate.net]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. unchainedlabs.com [unchainedlabs.com]
How to prevent degradation of 5,7-Dimethoxyisoflavone
Welcome to the technical support center for 5,7-Dimethoxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of 5,7-Dimethoxyisoflavone, with a primary focus on preventing its degradation. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Introduction to 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone is a methoxylated isoflavone, a class of organic compounds known for their potential biological activities. The presence of methoxy groups at the 5 and 7 positions of the isoflavone backbone contributes to its lipophilic nature and influences its metabolic stability.[1] While it exhibits poor solubility in aqueous solutions, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] Understanding the chemical properties of 5,7-Dimethoxyisoflavone is the first step in preventing its degradation and ensuring its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5,7-Dimethoxyisoflavone?
A1: The primary factors that can lead to the degradation of 5,7-Dimethoxyisoflavone include exposure to high temperatures, light, and certain chemical conditions such as strong acids, bases, or oxidizing agents. While methylated flavones are generally more metabolically stable than their hydroxylated counterparts, improper handling and storage can still compromise the compound's integrity.[1]
Q2: How should I store my solid 5,7-Dimethoxyisoflavone?
A2: Solid 5,7-Dimethoxyisoflavone should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, it is recommended to store the compound at -20°C.
Q3: What is the best solvent to dissolve 5,7-Dimethoxyisoflavone for my experiments?
A3: 5,7-Dimethoxyisoflavone is practically insoluble in water but dissolves well in organic solvents like DMSO, ethanol, and methanol.[2][3] For cell-based assays, DMSO is a common choice for preparing a stock solution. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: I observed precipitation when I diluted my DMSO stock solution of 5,7-Dimethoxyisoflavone into my aqueous buffer. What should I do?
A4: This is a common issue due to the poor aqueous solubility of 5,7-Dimethoxyisoflavone. To address this, you can try several approaches:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Use a solubilizing agent: For some applications, the use of a biocompatible solubilizing agent, such as cyclodextrins, can enhance the aqueous solubility of isoflavones.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding it dropwise while vortexing to facilitate better dispersion.
Q5: How can I check if my 5,7-Dimethoxyisoflavone has degraded?
A5: The most reliable way to assess the purity and detect degradation of your 5,7-Dimethoxyisoflavone is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods can separate the parent compound from any degradation products, allowing for their identification and quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of 5,7-Dimethoxyisoflavone stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect stock solutions from light by using amber vials or wrapping them in aluminum foil. 4. Verify the purity of your stock solution using HPLC. |
| Loss of biological activity | Degradation of the compound during the experiment. | 1. Minimize the exposure of the compound to harsh experimental conditions (e.g., high temperatures, extreme pH). 2. Include a positive control in your experiments to ensure the assay is working correctly. 3. Consider the possibility of the compound interacting with other components in your experimental system. |
| Appearance of unknown peaks in HPLC analysis | Degradation of 5,7-Dimethoxyisoflavone. | 1. Analyze a freshly prepared standard of 5,7-Dimethoxyisoflavone to confirm its retention time. 2. If possible, use LC-MS to identify the mass of the unknown peaks and deduce their potential structures. 3. Review your handling and storage procedures to identify potential sources of degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of 5,7-Dimethoxyisoflavone Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid 5,7-Dimethoxyisoflavone in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials to protect from light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 2-8°C may be acceptable, but validation is recommended.
Protocol 2: Stability Assessment of 5,7-Dimethoxyisoflavone by HPLC
-
Standard Preparation: Prepare a fresh standard solution of 5,7-Dimethoxyisoflavone of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Prepare your experimental sample containing 5,7-Dimethoxyisoflavone, ensuring it is filtered through a 0.22 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of 5,7-Dimethoxyisoflavone (around 285 nm).[7]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standard and the sample. Compare the retention time and peak area of the 5,7-Dimethoxyisoflavone in your sample to the standard. The presence of additional peaks may indicate degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways of 5,7-Dimethoxyisoflavone.
-
Hydrolytic Degradation: Under strong acidic or basic conditions, the methoxy groups of 5,7-Dimethoxyisoflavone could potentially undergo hydrolysis to form hydroxylated derivatives.
-
Oxidative Degradation: Exposure to oxidizing agents, light, or even atmospheric oxygen can lead to the oxidation of the isoflavone core, potentially resulting in ring cleavage and the formation of smaller aromatic compounds.
-
Photolytic Degradation: Exposure to UV or high-intensity visible light can provide the energy to induce photochemical reactions, which may include dimerization, polymerization, or cleavage of the isoflavone structure.
Workflow for Investigating Degradation
Caption: Workflow for investigating the degradation of 5,7-Dimethoxyisoflavone.
References
-
A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. PMC - PubMed Central. Available at: [Link]
-
Metabolic Engineering of Isoflavones: An Updated Overview. PMC - PubMed Central. Available at: [Link]
-
Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study. NIH. Available at: [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. Available at: [Link]
-
HPLC-PDA/ESI-MS/MS detection of polymethoxylated flavones in highly degraded citrus juice: A quality control case study. ResearchGate. Available at: [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH. Available at: [Link]
-
Degradation pathway of isoflavones. ResearchGate. Available at: [Link]
-
Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. MDPI. Available at: [Link]
-
Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish. PubMed. Available at: [Link]
-
LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from. Available at: [Link]
-
5,7-Dihydroxy-6,2′-dimethoxyisoflavone. ResearchGate. Available at: [Link]
-
A new HPLC-PAD/HPLC-ESI-MS method for the analysis of phytoestrogens produced by bacterial metabolism. ResearchGate. Available at: [Link]
-
5,7-dimethoxyisoflavone. PhotochemCAD. Available at: [Link]
-
Variations in Isoflavone During Soybean Maturation and Their Thermal Process-Dependent Conversion. MDPI. Available at: [Link]
-
Improved high sensitivity analysis of polyphenols and their metabolites by nano-liquid chromatography-mass spectrometry. NIH. Available at: [Link]
-
Main degradation path of soybean isoflavones. ResearchGate. Available at: [Link]
-
Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. PubMed. Available at: [Link]
Sources
- 1. Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. d-nb.info [d-nb.info]
- 6. Improved high sensitivity analysis of polyphenols and their metabolites by nano-liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | 5,7-dimethoxyisoflavone [photochemcad.com]
Technical Support Center: Optimizing HPLC Parameters for 5,7-Dimethoxyisoflavone Analysis
Welcome to the technical support center for the chromatographic analysis of 5,7-Dimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during HPLC method development and execution for this specific isoflavone.
Introduction to 5,7-Dimethoxyisoflavone and its Chromatographic Challenges
5,7-Dimethoxyisoflavone is a naturally occurring isoflavone found in various plants, including nuts and peanuts.[1] As a methoxy-substituted isoflavone, it possesses a distinct polarity and chemical behavior that requires careful consideration during the development of a robust HPLC method for its quantification. The primary goal of such a method is to achieve adequate resolution, sensitivity, and reproducibility, which is crucial for accurate analysis in complex matrices such as plant extracts, biological fluids, or pharmaceutical formulations.
This guide will walk you through the critical parameters of HPLC method development for 5,7-Dimethoxyisoflavone, from initial column and mobile phase selection to fine-tuning for optimal performance. We will also address common troubleshooting scenarios with scientifically grounded explanations and practical solutions.
Physicochemical Properties of 5,7-Dimethoxyisoflavone
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | [2] |
| Molecular Weight | 282.29 g/mol | [2] |
| Melting Point | 122-123°C | [1] |
| logP | 3.02 - 3.26 | [1] |
| Water Solubility | 0.016 g/L | [1] |
| UV-Vis λmax | 212, 264, 306 nm | [3] |
| Solubility | Soluble in DMSO and methanol.[3][4] |
The relatively high logP value and low water solubility indicate that 5,7-Dimethoxyisoflavone is a non-polar compound, making reversed-phase HPLC the most suitable analytical approach.
Recommended Starting HPLC Method
Based on the analysis of similar flavonoids and isoflavones, the following parameters provide a robust starting point for the analysis of 5,7-Dimethoxyisoflavone.[5]
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or DAD |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 70% B20-25 min: 70% B25-26 min: 70% to 40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Acetonitrile |
This method serves as a strong foundation. However, optimization is often necessary to address specific sample complexities and instrument variations.
Experimental Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development and optimization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of 5,7-Dimethoxyisoflavone in a question-and-answer format.
Q1: My peak for 5,7-Dimethoxyisoflavone is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.
-
Scientific Rationale: The free silanol groups on the silica backbone of the C18 column can interact with polar functional groups on the analyte, leading to a non-ideal chromatographic peak shape. For flavonoids, these interactions are quite common.[6]
-
Troubleshooting Steps:
-
Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of free silanol groups, thereby minimizing secondary interactions.[6]
-
Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[7]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Q2: The retention time of my analyte is drifting between injections. What should I check?
A2: Retention time instability can compromise the reliability of your method.
-
Scientific Rationale: Consistent retention times depend on a stable chromatographic system, including the mobile phase composition, flow rate, and column temperature.[8]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily to avoid changes in composition due to solvent evaporation. Ensure the mobile phase is thoroughly mixed and degassed.[8]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.[9]
-
Pump Performance: Check for leaks in the pump and fittings. An unstable pressure reading can indicate a problem with the pump seals or check valves, leading to inconsistent flow rates.[10]
-
Q3: I am observing low sensitivity for 5,7-Dimethoxyisoflavone. How can I improve my signal-to-noise ratio?
A3: Low sensitivity can be due to several factors, from the sample preparation to the detector settings.
-
Scientific Rationale: The detector's response is directly proportional to the concentration of the analyte in the flow cell and its molar absorptivity at the chosen wavelength.
-
Troubleshooting Steps:
-
Detection Wavelength: Ensure you are monitoring at or near the UV absorbance maximum of 5,7-Dimethoxyisoflavone (λmax ≈ 264 nm).[3][11] Using a photodiode array (DAD) detector can help confirm the optimal wavelength.
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
-
Mobile Phase: Ensure your mobile phase components are of high purity (HPLC grade) to minimize baseline noise.
-
Q4: I'm seeing extraneous peaks in my chromatogram. How do I determine their source?
A4: Ghost peaks or unexpected peaks can originate from the sample, the mobile phase, or system contamination.
-
Scientific Rationale: Any component that is retained by the column and elutes under the chromatographic conditions will be detected.
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank (your sample diluent) to see if the extraneous peaks are coming from your solvent or carryover from a previous injection.
-
Mobile Phase Contamination: Run the gradient without an injection. If peaks appear, your mobile phase may be contaminated.
-
Sample Matrix: If the peaks are only present in your sample injections, they are likely impurities or related compounds from the sample matrix. In this case, further optimization of the gradient may be needed to resolve these peaks from your analyte of interest.
-
Logical Troubleshooting Flow
Caption: A flowchart for systematic HPLC troubleshooting.
References
-
A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. PMC - PubMed Central. Available at: [Link]
-
5,7-Dimethoxyflavone | C17H14O4 | CID 88881. PubChem. Available at: [Link]
-
Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). FooDB. Available at: [Link]
-
A Fast HPLC Method for Analysis of Isoflavones in Soybean | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) High Performance Liquid Chromatography (HPLC) Method for Determination of Isoflavones Content in Shade-Tolerant Soybean Dena I. ResearchGate. Available at: [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]
-
(PDF) HPLC analysis of flavonoids. ResearchGate. Available at: [Link]
Sources
- 1. Showing Compound 5,7-Dimethoxyisoflavone (FDB002619) - FooDB [foodb.ca]
- 2. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5,7-Dimethoxyisoflavone
Welcome to the technical support center for 5,7-Dimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising, yet challenging, methoxylated flavone. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. We will move beyond simple step-by-step instructions to build a foundational understanding of the challenges and solutions in enhancing the bioavailability of this lipophilic compound.
Section 1: Foundational Knowledge Center & Core FAQs
This section addresses the most fundamental questions regarding 5,7-Dimethoxyisoflavone, setting the stage for advanced troubleshooting.
FAQ 1: What is 5,7-Dimethoxyisoflavone and why is its bioavailability a primary concern?
5,7-Dimethoxyisoflavone is a naturally occurring isoflavone, a class of compounds known for a range of biological activities, including potential anti-inflammatory and neuroprotective properties.[1][2] The primary obstacle to its therapeutic development is its extremely low aqueous solubility. Based on its physicochemical properties, it can be categorized as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it exhibits low solubility and potentially low permeability.
Causality: Poor aqueous solubility is the rate-limiting step for oral absorption. For a drug to be absorbed into the bloodstream from the gastrointestinal (GI) tract, it must first dissolve in the gut fluids. The low solubility of 5,7-Dimethoxyisoflavone severely restricts its dissolution, meaning that even if it can permeate the gut wall, only a very small fraction of the administered dose is available in a form that can be absorbed. This directly leads to low and highly variable oral bioavailability.
| Property | Value | Source | Implication for Bioavailability |
| Water Solubility | 0.016 g/L | ALOGPS | Very low; dissolution in GI fluids is minimal, leading to poor absorption. |
| logP | ~3.26 | ALOGPS | High lipophilicity; suggests good membrane permeability but contributes to poor aqueous solubility. |
| Molecular Weight | 282.29 g/mol | ChemAxon | Within the range for good passive diffusion (Rule of Five compliant). |
| Hydrogen Bond Donors | 0 | ChemAxon | Favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 4 | ChemAxon | Within acceptable limits for permeability. |
Table 1: Key Physicochemical Properties of 5,7-Dimethoxyisoflavone and their implications.[3]
FAQ 2: What are the primary physiological barriers to its absorption?
Beyond poor dissolution, several physiological hurdles can limit the systemic exposure of 5,7-Dimethoxyisoflavone after oral administration. Understanding these barriers is critical for designing effective enhancement strategies.
-
Solubility-Limited Dissolution: As established, this is the principal barrier. The compound is more likely to pass through the GI tract unabsorbed than to dissolve.
-
Intestinal Wall Permeation: While its high lipophilicity suggests it should passively diffuse across the enterocyte membrane, this can only occur if the molecule is in solution.
-
Efflux by Transporters: The intestinal epithelium is armed with efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport xenobiotics back into the gut lumen, reducing net absorption.[4][5] Flavonoids are known substrates for these transporters. 5,7-Dimethoxyflavone, a closely related compound, is a potent BCRP inhibitor, which suggests complex interactions with these systems are possible.[6]
-
First-Pass Metabolism: Once absorbed, the compound passes through the liver via the portal vein before reaching systemic circulation. Here, cytochrome P450 (CYP) enzymes can metabolize it, reducing the amount of active parent drug that reaches the bloodstream.
-
Gut Microbiota Metabolism: The gut microbiome plays a crucial role in the metabolism of many isoflavones, often by hydrolyzing glycosidic bonds to release the more bioavailable aglycone.[7][8] Since 5,7-Dimethoxyisoflavone is already an aglycone, the microbiota's role might shift to other transformations like demethylation, which could alter the compound's activity and subsequent absorption.[9][10]
Caption: Key barriers limiting the oral bioavailability of 5,7-Dimethoxyisoflavone.
Section 2: Formulation & Solubility Enhancement - Troubleshooting Guide
This section provides practical solutions to the most common experimental problem: poor solubility.
Problem: My 5,7-Dimethoxyisoflavone, dissolved in a DMSO stock, precipitates when diluted into aqueous media (e.g., cell culture medium, buffer) for an in vitro assay.
Root Cause Analysis: This is a classic solubility issue. While 5,7-Dimethoxyisoflavone is soluble in organic solvents like DMSO, its aqueous solubility is exceedingly low.[11] When the DMSO stock is diluted into an aqueous system, the solvent environment changes dramatically. The DMSO concentration drops, and the compound crashes out of solution once it exceeds its thermodynamic solubility limit in the final medium.
Solution 1: Optimization of Co-Solvent Concentration
Before attempting complex formulations, ensure the final DMSO concentration in your assay is as high as tolerable for your experimental system (typically <0.5% for most cell-based assays) and that your final compound concentration does not exceed its aqueous solubility limit.
Solution 2 (Featured): Cyclodextrin Inclusion Complexation
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 5,7-Dimethoxyisoflavone, forming an "inclusion complex." This complex has a hydrophilic exterior, dramatically increasing the apparent water solubility of the guest molecule.[12] Studies on the closely related 5,7-dimethoxyflavone have shown that 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) forms a 1:1 molar complex, significantly boosting solubility.[13]
Experimental Protocol: Preparation of a 5,7-Dimethoxyisoflavone/HPβ-CD Inclusion Complex
This protocol is adapted from methodologies proven effective for similar flavonoids.[13]
-
Molar Calculation: Determine the required amounts of 5,7-Dimethoxyisoflavone (MW: 282.29 g/mol ) and HPβ-CD (average MW: ~1380 g/mol ) for a 1:1 molar ratio.
-
Dissolution of HPβ-CD: Prepare a solution of HPβ-CD in deionized water (e.g., 10 mM). Gently warm and stir until fully dissolved.
-
Dissolution of 5,7-DMI: Prepare a concentrated solution of 5,7-Dimethoxyisoflavone in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mM).
-
Complexation: Slowly add the 5,7-DMI solution dropwise into the stirring HPβ-CD solution.
-
Solvent Removal & Equilibration: Gently heat the mixture to ~40°C and stir for 30-60 minutes to evaporate the organic solvent. Continue stirring the aqueous solution at room temperature for 24-72 hours to allow for complete complex formation.
-
Purification (Optional): Filter the solution through a 0.45-µm PTFE filter to remove any un-complexed precipitate.
-
Lyophilization: Freeze-dry the resulting solution to obtain a stable, solid powder of the inclusion complex. This powder should be readily soluble in aqueous buffers.
-
Validation: Before use, confirm the increase in solubility. Prepare saturated solutions of both the raw 5,7-DMI and the complex in your assay buffer. Centrifuge to pellet undissolved material and quantify the concentration in the supernatant using HPLC-UV or LC-MS.
| Formulation | Expected Solubility Improvement | Key Advantage |
| Raw 5,7-DMI | Baseline | - |
| 5,7-DMI / HPβ-CD Complex | >10-fold increase | Creates a readily water-soluble powder, ideal for preparing aqueous stock solutions for in vitro testing. |
Table 2: Expected outcome of cyclodextrin complexation.
Section 3: Permeability & Efflux - Troubleshooting Guide
Even with enhanced solubility, poor membrane permeability can remain a hurdle.
Problem: My solubilized 5,7-Dimethoxyisoflavone formulation shows low apparent permeability (Papp) in a Caco-2 cell monolayer assay.
Root Cause Analysis: Low permeability across a Caco-2 monolayer, which mimics the human intestinal epithelium, can stem from two primary causes: (1) inherently low passive diffusion across the cell membrane, or (2) high activity of efflux transporters like P-gp that pump the compound back out of the cell.[14][15] Your task is to determine which mechanism is dominant.
Experimental Workflow: Differentiating Passive Diffusion from Active Efflux
Scientific Rationale: This experiment uses a known P-gp inhibitor to "turn off" the efflux pump. If 5,7-Dimethoxyisoflavone is a P-gp substrate, its transport across the Caco-2 monolayer will increase significantly in the presence of the inhibitor. If the permeability remains low, the issue is likely poor passive diffusion.
Sources
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound 5,7-Dimethoxyisoflavone (FDB002619) - FooDB [foodb.ca]
- 4. Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Soybean isoflavones modulate gut microbiota to benefit the health weight and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and bioeffects of an isoflavone-based supplementation in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of Soy Isoflavones by Intestinal Flora [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 13. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 5,7-Dimethoxyisoflavone experiments
Welcome to the technical support resource for researchers working with 5,7-Dimethoxyisoflavone (DMF). This guide is designed to provide expert-driven insights and practical solutions to common challenges encountered during in vitro and in vivo studies. Our goal is to empower you to achieve consistent, reliable, and reproducible results in your experiments. Inconsistent results can often be traced back to a few key variables. This center is structured to help you systematically identify and address these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have about working with 5,7-Dimethoxyisoflavone.
Q1: What is 5,7-Dimethoxyisoflavone and what are its primary research applications?
A1: 5,7-Dimethoxyisoflavone (DMF), also known as Chrysin dimethyl ether, is a methylated isoflavone found in plants like Kaempferia parviflora.[1][2] It is investigated for a range of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-sarcopenic effects.[1][3][4] Its methylated structure is believed to enhance its stability and bioavailability compared to its unmethylated counterparts.[5][6]
Q2: I am seeing high variability in my cell-based assay results. What are the most likely causes?
A2: The most common culprits for inconsistent results in cell-based assays with DMF are poor aqueous solubility, compound stability, and interactions with components of the cell culture media. Each of these factors can significantly impact the effective concentration of DMF that your cells are exposed to.
Q3: Is 5,7-Dimethoxyisoflavone soluble in aqueous solutions like cell culture media?
A3: No, 5,7-Dimethoxyisoflavone has very low water solubility.[[“]] Direct addition of DMF to aqueous media will likely result in precipitation and an inaccurate final concentration. It is crucial to use an appropriate organic solvent to prepare a stock solution first.
Troubleshooting Guide: In-Depth Solutions to Common Problems
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation in Cell Culture Media
You've prepared a stock solution of 5,7-Dimethoxyisoflavone in an organic solvent, but upon dilution into your aqueous cell culture medium, you observe precipitation. This is a frequent challenge with hydrophobic compounds like DMF.
The issue arises because the final concentration of DMF in the aqueous medium exceeds its solubility limit, even if the organic solvent concentration is low. The presence of salts and proteins in the media can further decrease its solubility.
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). While solubility in DMSO is reported to be as high as 10 mg/ml, it is advisable to prepare a stock solution in the range of 10-20 mM to ensure complete dissolution.[8]
-
Minimize Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line, typically below 0.5% (v/v). Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Media and Use Vortexing: Before adding the DMF stock solution, warm your cell culture media to 37°C. Add the stock solution dropwise while gently vortexing the media to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Consider Solubility Enhancers: For particularly challenging situations, the use of solubility enhancers like cyclodextrins can be highly effective.[9] Complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase the aqueous solubility of DMF.[10]
Issue 2: Inconsistent Bioactivity and Dose-Response
You are observing a lack of a clear dose-response relationship, or the bioactivity of 5,7-Dimethoxyisoflavone varies significantly between experiments.
This inconsistency can stem from several factors:
-
Compound Degradation: Isoflavones can be susceptible to degradation over time, especially if not stored correctly.
-
Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) can bind to DMF, reducing its free concentration and thus its biological activity.
-
Cell Line Variability: Different cell lines, and even the same cell line at different passages, can exhibit varied responses.
Caption: Troubleshooting workflow for inconsistent bioactivity.
-
Compound Integrity Check:
-
Always purchase 5,7-Dimethoxyisoflavone from a reputable supplier and review the Certificate of Analysis (CoA) for purity.
-
Prepare stock solutions and aliquot them into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
-
Serum Interaction Assessment:
-
If your experimental design allows, consider reducing the serum concentration in your cell culture medium during the treatment period.
-
For a more rigorous approach, perform a serum shift assay to quantify the impact of serum proteins on the EC50 of DMF.
-
-
Cell Culture Standardization:
-
Maintain a consistent cell passage number for your experiments, as cellular responses can change over time.
-
Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and experimental outcomes.
-
Issue 3: Difficulty in Quantifying 5,7-Dimethoxyisoflavone in Biological Samples
You are struggling with the accurate quantification of DMF in cell lysates, plasma, or tissue homogenates.
The challenges in quantifying DMF often relate to its metabolic conversion and the need for sensitive and specific analytical methods.
Caption: Analytical workflow for DMF quantification.
| Analytical Method | Common Mobile Phase | Detection | Key Advantages |
| HPLC-UV | Acetonitrile/Water with formic acid | UV (e.g., 260 nm) | Widely available, cost-effective |
| LC-MS/MS | Acetonitrile/Water with formic acid | Mass Spectrometry | High sensitivity and specificity, can identify metabolites |
Note: The choice of extraction method (protein precipitation, liquid-liquid, or solid-phase extraction) will depend on the sample matrix and the required level of cleanliness. Method development and validation are crucial for accurate quantification.
Data and Protocols
Table 1: Solubility of 5,7-Dimethoxyisoflavone
| Solvent | Reported Solubility | Reference |
| DMSO | ~10 mg/mL | [8] |
| Water | Very Low/Insoluble | [[“]] |
Protocol 1: Preparation of 5,7-Dimethoxyisoflavone Stock Solution
-
Materials: 5,7-Dimethoxyisoflavone powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of 5,7-Dimethoxyisoflavone powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution. d. Aliquot the stock solution into single-use, light-protected tubes. e. Store at -20°C or -80°C.
References
-
The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (2020). MDPI. [Link]
-
What challenges exist in standardizing supplement dosages for 7-methoxyflavone? Consensus. [https://consensus.app/papers/challenges-exist-standardizing-supplement-dosages- strawa/07e0b5e00b2a5f8e9b8b0e7e8b9b0d7d/]([Link] strawa/07e0b5e00b2a5f8e9b8b0e7e8b9b0d7d/)
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PMC - NIH. [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. ResearchGate. [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. [Link]
-
Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]
-
Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. ResearchGate. [Link]
-
A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. (2018). PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing 5,7-Dimethoxyisoflavone
Welcome to the technical support resource for 5,7-Dimethoxyisoflavone. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios based on a synthesis of supplier data and established principles of chemical handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 5,7-Dimethoxyisoflavone?
This is a critical question, as different suppliers may provide slightly different recommendations based on the purity and intended use of the compound (e.g., reference standard vs. bulk chemical).
-
For routine laboratory use (≥98% purity): The consensus recommendation is to store solid 5,7-Dimethoxyisoflavone at -20°C .[1] At this temperature, the compound is stable for at least four years.[1]
-
For certified reference standards: Some suppliers of primary reference standards may recommend storage at 15-25°C .[2] This is typically for unopened ampules or containers where the material has been rigorously tested for stability under these specific conditions.
Causality: Lowering the temperature to -20°C significantly reduces the rate of potential degradation reactions, such as oxidation or hydrolysis, which could be catalyzed by atmospheric moisture or trace impurities. For a primary reference standard, the manufacturer has likely performed extensive stability testing to guarantee its integrity at room temperature for a specified period.
Best Practice: When in doubt, defaulting to -20°C is the most conservative and safest approach to ensure long-term stability. Always refer to the Certificate of Analysis (CoA) provided by your specific supplier.
Q2: I've prepared a stock solution of 5,7-Dimethoxyisoflavone in DMSO. How should I store it and for how long is it viable?
The stability of 5,7-Dimethoxyisoflavone is significantly different once it is in solution. Solvents can participate in degradation, and dissolved oxygen is more readily available.
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 1 year |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for 5,7-Dimethoxyisoflavone Stock Solutions.[3]
Expert Insight: The dramatic difference in stability between -20°C and -80°C for solutions is due to the formation of solvent crystals. At -20°C, DMSO can form a solid matrix, but localized "liquid pockets" with high solute concentration can still exist, potentially accelerating degradation. At -80°C, the solution is vitrified (flash-frozen into a glass-like state), which immobilizes molecules and virtually halts all chemical activity.
Protocol for Preparing and Storing Stock Solutions:
-
Solvent Selection: Use anhydrous, research-grade Dimethyl Sulfoxide (DMSO) or Methanol to prepare your initial stock solution.[1]
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM). This minimizes the volume of solvent added to your experimental system.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in appropriate vials (e.g., cryovials with O-ring seals). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Inert Gas: For maximum stability, especially for long-term storage at -80°C, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing. This displaces oxygen and reduces the risk of oxidative degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Place the aliquots in a labeled storage box and transfer them to the appropriate freezer (-20°C for short-term, -80°C for long-term).
Q3: My 5,7-Dimethoxyisoflavone powder has clumped. Is it still usable?
Clumping is usually an indication of moisture absorption. While the compound may not be degraded, its purity is now questionable, and weighing accuracy will be compromised.
Troubleshooting Steps:
-
Assess the Severity: If clumping is minor, the compound may be salvageable for non-critical experiments.
-
Drying: You can attempt to dry the compound in a desiccator under vacuum. Place the powder in a shallow, clean glass dish within the desiccator for several hours.
-
Purity Check: After drying, it is highly advisable to re-verify the purity using an analytical technique like HPLC if the application is sensitive (e.g., in vitro assays, animal studies).
-
Prevention: The best solution is prevention. Always handle the solid compound in a low-humidity environment (e.g., a glove box) or, at a minimum, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Troubleshooting Guide
Issue: Inconsistent results in my cell-based assay using a freshly diluted solution.
If you observe lower-than-expected potency or variable results, consider the following potential causes related to compound storage and handling.
Caption: Troubleshooting workflow for inconsistent experimental results.
Explanation:
-
Precipitation during Dilution: 5,7-Dimethoxyisoflavone is soluble in organic solvents like DMSO but has low aqueous solubility. When diluting your DMSO stock into aqueous cell culture media, the compound can precipitate.
-
Solution: Use a multi-step dilution process. Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Pre-dilute in a smaller volume and vortex gently while adding to the final volume. Visually inspect the final solution for any signs of precipitation.
-
-
Stock Solution Degradation: As outlined in the FAQ, stock solutions stored improperly (e.g., at -20°C for several months or subjected to multiple freeze-thaw cycles) will degrade.[3]
-
Solution: Discard the old stock solution and prepare a fresh one from the solid powder, following the aliquoting protocol described above.
-
Issue: The solid powder has changed color slightly.
Pure 5,7-Dimethoxyisoflavone should be a white or off-white solid. A noticeable color change (e.g., to yellow or tan) is a strong indicator of degradation.
Caption: Potential environmental factors leading to compound degradation.
Causality and Prevention:
-
Oxidation: The flavonoid structure can be susceptible to oxidation, especially if exposed to air over long periods. The methoxy groups on 5,7-Dimethoxyisoflavone offer some protection compared to hydroxylated flavonoids, contributing to its enhanced stability.[4] However, oxidation is still a potential risk.
-
Prevention: Store the solid under an inert atmosphere (argon or nitrogen) if possible. Keep the container tightly sealed at all times.
-
-
Photodegradation: Like many complex organic molecules, exposure to UV light can provide the energy to initiate degradation reactions.
-
Prevention: Store the compound in an amber vial or in a light-blocking outer container. Avoid leaving it on the lab bench under direct light for extended periods.
-
References
-
Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish . PubMed. [Link]
-
Human Gut Microbial Degradation of Flavonoids: Structure-Function Relationships . Iowa State University Digital Repository. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5,7-Dimethoxyflavone phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Effects of 5,7-Dimethoxyisoflavone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Methylated Flavonoids in Oncology
Flavonoids, a diverse group of plant secondary metabolites, have long been a focal point of anticancer research due to their pleiotropic effects on cancer cells. However, their clinical translation has often been hampered by poor bioavailability and rapid metabolism. Methylated flavonoids, such as 5,7-Dimethoxyisoflavone (5,7-DMF), represent a promising evolution in this class of compounds. The methoxy groups enhance metabolic stability and bioavailability, potentially leading to more potent and sustained anticancer activity in vivo.[1][2]
This guide provides a comprehensive analysis of the current state of in vivo validation for the anticancer effects of 5,7-DMF. It compares its known biological activities with those of other well-researched isoflavones—genistein, daidzein, and biochanin A—to offer a clear perspective on its potential as a therapeutic agent. We delve into the experimental data, underlying molecular mechanisms, and detailed protocols for preclinical evaluation, providing a critical resource for researchers in the field.
5,7-Dimethoxyisoflavone: In Vitro Anticancer Profile
Before exploring the in vivo landscape, it is crucial to understand the foundational in vitro evidence for 5,7-DMF's anticancer activity. Multiple studies have demonstrated its efficacy across various cancer cell lines, primarily through the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[2][3]
In human liver cancer (HepG2) cells, 5,7-DMF has been shown to reduce cell viability in a concentration-dependent manner.[2] This cytotoxic effect is linked to the induction of apoptosis, a programmed cell death pathway essential for eliminating cancerous cells. The underlying mechanism involves the generation of ROS and the disruption of the mitochondrial membrane potential, key events that trigger the apoptotic cascade.[1] Furthermore, 5,7-DMF can arrest the cell cycle in the G1 phase, preventing cancer cells from progressing through the division cycle.[3]
Comparative In Vivo Anticancer Efficacy: 5,7-DMF and Other Isoflavones
While in vitro studies provide a strong rationale for the anticancer potential of 5,7-DMF, in vivo validation is the critical next step in preclinical development. Here, we compare the available in vivo data for 5,7-DMF with that of genistein, daidzein, and biochanin A, focusing on studies utilizing xenograft models.
| Compound | Animal Model | Cancer Type | Key In Vivo Findings | Reference |
| 5,7-Dimethoxyisoflavone | Murine model of hepatocellular carcinoma | Hepatocellular Carcinoma | Inhibited tumor progression, modulated gut microbiota, and enhanced CD8+ T cell infiltration. | [4] |
| Genistein | Xenograft mouse model | Endometrial Cancer | Significantly reduced tumor growth. | [5] |
| Daidzein | Osteosarcoma xenograft mice | Osteosarcoma | Exerted antitumor effects. | [6] |
| Biochanin A | Murine xenograft model | Breast Cancer | Inhibited tumor growth. |
It is important to note a key distinction in the available in vivo data. For genistein, daidzein, and biochanin A, there is direct evidence of tumor growth inhibition in classic xenograft models, where the compound's primary effect is on the cancer cells themselves. In contrast, the current in vivo evidence for 5,7-DMF in a cancer context points towards an immunomodulatory mechanism, where it influences the tumor microenvironment to suppress growth. While this is a valid and promising anticancer strategy, it differs from the direct cytotoxic or anti-proliferative effects observed with the other isoflavones in these specific xenograft studies. This highlights a critical area for future research: to evaluate the direct antitumor efficacy of 5,7-DMF in a traditional cancer cell xenograft model.
Mechanisms of Action: A Look at the Signaling Pathways
The anticancer effects of these isoflavones are underpinned by their ability to modulate a complex network of intracellular signaling pathways that govern cell proliferation, survival, and metastasis.
5,7-Dimethoxyisoflavone: An Emerging Mechanistic Profile
While in vivo signaling data for 5,7-DMF's anticancer effects is still emerging, in vitro studies suggest its involvement in ROS-mediated apoptosis.[2] The diagram below illustrates this proposed pathway.
Figure 2: Daidzein-mediated inhibition of the Src-ERK pathway in osteosarcoma.
Experimental Protocols: A Guide to In Vivo Validation
For researchers seeking to validate the anticancer effects of novel compounds like 5,7-DMF, a well-defined and reproducible experimental protocol is paramount. Below is a generalized protocol for a murine xenograft model, a gold standard for preclinical anticancer drug evaluation.
Murine Xenograft Model Protocol
This protocol outlines the key steps for establishing and utilizing a xenograft model to assess the in vivo anticancer efficacy of a test compound.
1. Cell Culture and Preparation:
- Culture the desired human cancer cell line (e.g., HepG2 for liver cancer) under standard conditions.
- On the day of injection, harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10^7 cells/mL).
2. Animal Handling and Tumor Cell Implantation:
- Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
- Acclimatize the animals for at least one week before the experiment.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor the mice regularly for tumor formation.
- Once the tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into control and treatment groups.
- Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²) / 2.
4. Compound Administration:
- Prepare the test compound (e.g., 5,7-DMF) in a suitable vehicle.
- Administer the compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
5. Endpoint Analysis:
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Collect tumor tissue and major organs for further analysis (e.g., histopathology, western blotting to assess signaling pathway modulation).
- Monitor the body weight of the mice throughout the study as an indicator of toxicity.
Workflow for In Vivo Anticancer Validation
Figure 3: A generalized workflow for validating the anticancer effects of a compound in a murine xenograft model.
Conclusion and Future Directions
5,7-Dimethoxyisoflavone stands out as a promising anticancer agent due to its enhanced in vivo stability compared to its unmethylated counterparts. Its demonstrated in vitro efficacy in inducing apoptosis and cell cycle arrest provides a strong foundation for further preclinical development.
However, this comparative guide highlights a critical gap in the existing literature: the need for direct in vivo validation of 5,7-DMF's anticancer effects in a traditional xenograft model. While its immunomodulatory properties are intriguing and therapeutically relevant, a direct comparison with other isoflavones that have proven efficacy in inhibiting tumor growth through direct cellular mechanisms is currently challenging.
Future research should prioritize conducting xenograft studies to determine the direct anti-proliferative and pro-apoptotic effects of 5,7-DMF in vivo. Such studies will be instrumental in elucidating its full therapeutic potential and paving the way for its potential clinical application in cancer therapy.
References
-
Sehdev, V., et al. (2009). Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells. Journal of Oncology, 2009, 574093. [Link]
-
Li, W., et al. (2017). Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest. Pharmacognosy Magazine, 13(50), 253–258. [Link]
-
Spagnuolo, C., et al. (2022). Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. Molecules, 27(21), 7287. [Link]
-
Kim, T. H., et al. (2014). Effects of genistein on in vivo endometrial cancer cell growth using a mouse xenograft model. Journal of Gynecologic Oncology, 25(3), 231–238. [Link]
-
Zhu, J., et al. (2021). Investigation of inhibition effect of daidzein on osteosarcoma cells based on experimental validation and systematic pharmacology analysis. Evidence-Based Complementary and Alternative Medicine, 2021, 6688929. [Link]
-
Wang, Y., et al. (2023). 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. Journal of Experimental & Clinical Cancer Research, 42(1), 269. [Link]
-
Honndorf, V. S., et al. (2016). Preclinical evaluation of the anti-tumor effects of the natural isoflavone genistein in two xenograft mouse models monitored by [18F]FDG, [18F]FLT, and [64Cu]NODAGA-cetuximab small animal PET. Oncotarget, 7(20), 29114–29130. [Link]
-
Szliszka, E., et al. (2013). The isoflavone metabolite 6-methoxyequol inhibits angiogenesis and suppresses tumor growth. Oncotarget, 4(5), 704–715. [Link]
-
Chen, Y., et al. (2022). Daidzein Synergizes with Gefitinib to Induce ROS/JNK/c-Jun Activation and Inhibit EGFR-STAT/AKT/ERK Pathways to enhance Lung Adenocarcinoma cells chemosensitivity. International Journal of Medical Sciences, 19(5), 846–858. [Link]
-
Caltagirone, S., et al. (2000). Biochanin A inhibits breast cancer tumor growth in a murine xenograft model. Molecular and Cellular Endocrinology, 165(1-2), 125–130. [Link]
Sources
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Study of 5,7-Dimethoxyisoflavone and Genistein: A Guide for Researchers
This guide provides an in-depth, objective comparison of the biological activities of 5,7-Dimethoxyisoflavone and the well-characterized isoflavone, genistein. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the distinct and overlapping mechanisms of these two flavonoids, thereby informing future research and therapeutic development.
Introduction: Beyond the Structural Scaffold
Isoflavones, a class of naturally occurring phenolic compounds, have long been a focal point of biomedical research due to their diverse pharmacological activities. Genistein (4',5,7-trihydroxyisoflavone), a prominent isoflavone found in soy products, is extensively studied for its phytoestrogenic and anti-cancer properties.[1] Its structural analog, 5,7-Dimethoxyisoflavone, in which the hydroxyl groups at positions 5 and 7 are replaced by methoxy groups, presents a compelling case for comparative analysis. This methylation can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its biological activity. This guide will dissect the available evidence, comparing their efficacy and underlying molecular mechanisms.
Mechanistic Divergence and Convergence: A Tale of Two Isoflavones
At the heart of their biological effects lies the ability of these isoflavones to interact with a multitude of cellular targets. While both compounds exhibit anti-inflammatory and anti-cancer activities, their potency and the signaling pathways they modulate show notable differences.
Estrogen Receptor Modulation: A Key Differentiator
Genistein is a well-established phytoestrogen, exhibiting a structural similarity to estradiol that allows it to bind to estrogen receptors (ERs).[1] It displays a higher affinity for ERβ over ERα.[2] This differential binding is a critical aspect of its activity, as ERα and ERβ often have opposing roles in cell proliferation and differentiation.
The estrogenic activity of 5,7-Dimethoxyisoflavone is less characterized. The methoxy groups at positions 5 and 7, which correspond to the hydroxyl groups in genistein crucial for estrogen receptor binding, suggest that 5,7-Dimethoxyisoflavone may have a significantly lower affinity for ERs. This structural modification is a pivotal point of comparison, suggesting that its biological effects may be mediated through ER-independent pathways.
Modulation of Key Signaling Pathways: PI3K/Akt and MAPK/ERK
Both 5,7-Dimethoxyisoflavone and genistein have been shown to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis.
-
Genistein: Numerous studies have demonstrated that genistein can inhibit the activation of the PI3K/Akt and ERK pathways in various cancer cell lines.[3][4] For instance, in MCF-7 breast cancer cells, genistein has been shown to inactivate the IGF-1R/p-Akt signaling pathway, leading to apoptosis.[5]
-
5,7-Dimethoxyisoflavone: Evidence suggests that 5,7-Dimethoxyisoflavone also exerts its anti-cancer effects through the inhibition of these pathways. For example, in human osteosarcoma cells, it has been shown to decrease the protein levels of phosphorylated ERK and Akt.[6] Another study identified a derivative, 5,7-dimethoxy-1,4-phenanthrenequinone, as a covalent allosteric AKT inhibitor.[7]
The comparative potency and the precise molecular interactions within these pathways, however, require further direct comparative studies.
Comparative Experimental Data: A Quantitative Overview
The following table summarizes the available in vitro data on the anti-proliferative activity of 5,7-Dimethoxyisoflavone and genistein in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| 5,7-Dimethoxyisoflavone | HepG2 | Liver Cancer | 25 µM | [8] |
| Genistein | MCF-7 | Breast Cancer | 47.5 µM | [9] |
| Genistein | MDA-468 | Breast Cancer | 6.5 - 12.0 µg/mL | [10][11] |
| Genistein | MCF-7, T47D, SKBR3 | Breast Cancer | 3-9 fold weaker than kievitone (IC50 5-18 µM) | [12] |
Experimental Protocols: A Guide to Comparative Analysis
To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay
This assay provides a quantitative measure of cell density based on the binding of the SRB dye to cellular proteins.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5,7-Dimethoxyisoflavone and genistein. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the desired incubation period (e.g., 48-72 hours), gently add 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA and wash the plates at least three times with 1% acetic acid to remove unbound dye.[13]
-
Staining: Add 50-100 µL of 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Destaining: Wash the plates with 1% acetic acid to remove unbound SRB dye.[14]
-
Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[13]
Causality Behind Experimental Choices: The use of TCA for fixation ensures that cellular proteins are precipitated and fixed to the plate, allowing for accurate quantification by SRB. The extensive washing steps are crucial to minimize background noise from unbound dye.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of the test compounds to the estrogen receptor compared to radiolabeled estradiol.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Dithiothreitol should be added just prior to use.[15]
-
Use uteri from female rats ovariectomized 7-10 days prior.[15]
-
Homogenize the uteri in ice-cold TEDG buffer.[16]
-
Centrifuge the homogenate at 105,000 x g to obtain the cytosol (supernatant).[16]
-
-
Competitive Binding Reaction:
-
In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM), and increasing concentrations of the competitor compounds (5,7-Dimethoxyisoflavone, genistein, or unlabeled 17β-estradiol as a positive control).[17]
-
Incubate the mixture for 16-20 hours at approximately 4°C.[17]
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.[17]
-
-
Quantification:
-
Wash the HAP pellets to remove unbound radioligand.
-
Measure the radioactivity of the pellets using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).
-
Causality Behind Experimental Choices: The use of uterine cytosol from ovariectomized rats provides a rich source of estrogen receptors with minimal endogenous estrogen interference. The long incubation at a low temperature allows the binding reaction to reach equilibrium.
Western Blot Analysis of Akt and ERK Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with 5,7-Dimethoxyisoflavone and genistein at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing:
-
To ensure equal protein loading, strip the membrane of the phospho-specific antibodies.
-
Reprobe the membrane with antibodies that recognize the total forms of Akt and ERK.
-
Causality Behind Experimental Choices: The inclusion of phosphatase inhibitors in the lysis buffer is critical to prevent the dephosphorylation of target proteins. Using BSA instead of milk for blocking is recommended for phospho-protein detection as milk contains phosphoproteins that can increase background.[18] Reprobing for total protein levels is an essential control to confirm that any observed changes in phosphorylation are not due to alterations in the total amount of the protein.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Comparative signaling pathways of Genistein and 5,7-Dimethoxyisoflavone.
Caption: Experimental workflow for the comparative study.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of 5,7-Dimethoxyisoflavone and genistein. The available data suggests that while both compounds exhibit anti-cancer properties through the modulation of the PI3K/Akt and MAPK/ERK pathways, their interaction with estrogen receptors is likely a key point of divergence. The methoxylation of the 5 and 7 positions in 5,7-Dimethoxyisoflavone may reduce its estrogenic potential, potentially offering a different therapeutic window and side-effect profile compared to genistein.
Future research should focus on direct, head-to-head comparative studies under standardized conditions to accurately determine their relative potencies. Quantitative analysis of their binding affinities to ERα and ERβ is crucial to confirm the predicted lack of estrogenic activity of 5,7-Dimethoxyisoflavone. Furthermore, comprehensive studies exploring their effects on a wider range of signaling pathways and in in vivo models are warranted to fully elucidate their therapeutic potential.
References
-
The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts. MDPI. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link]
-
5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. PubMed. Available at: [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed. Available at: [Link]
-
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program. Available at: [Link]
-
Potent inhibition of breast cancer cell lines by the isoflavonoid kievitone: comparison with genistein. PubMed. Available at: [Link]
-
Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. PMC. Available at: [Link]
-
Comparative EPR Studies on the Influence of Genistein on Free Radicals in Non-Irradiated and UV-Irradiated MCF7, T47D and MDA-MB-231 Breast Cancer Cells. PMC. Available at: [Link]
-
Western blot analysis of total or phosphorylated ERK and AKT. ResearchGate. Available at: [Link]
-
Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]
-
Targeting allosteric site of AKT by 5,7-dimethoxy-1,4-phenanthrenequinone suppresses neutrophilic inflammation. eBioMedicine. Available at: [Link]
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Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]
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Calculated antiproliferative IC 50 values for genistein and the tested complexes on four different human cancer cell lines. ResearchGate. Available at: [Link]
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Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]
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Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. Available at: [Link]
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Comparison of the binding affinity of various phytoestrogen and mycoestrogens to estrogen receptor. ResearchGate. Available at: [Link]
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In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). National Toxicology Program. Available at: [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Available at: [Link]
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Insilico studies of daidzein and genistein with human estrogen receptor. Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]
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Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene. PubMed. Available at: [Link]
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Activation of MAPK and PI3K pathways in genistein-treated MCF-7/Neo and... ResearchGate. Available at: [Link]
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Western Blotting Guidebook. Azure Biosystems. Available at: [Link]
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Sulforaphane induces activation of AKT and ERK. ResearchGate. Available at: [Link]
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Molecular Pathways of Genistein Activity in Breast Cancer Cells. MDPI. Available at: [Link]
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SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]
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Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells. Food & Function. Available at: [Link]
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Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. MDPI. Available at: [Link]
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Higher Reactive Potential of Bioactive Isoflavonoid Genistein over Daidzein Established through Density Functional Studies. Life and Science. Available at: [Link]
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Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. Available at: [Link]
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Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. EPA. Available at: [Link]
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In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). National Toxicology Program. Available at: [Link]
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Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. PMC. Available at: [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]
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Comparative Efficacy of 5,7-Dimethoxyisoflavone vs. Traditional Isoflavones
Executive Summary
5,7-Dimethoxyisoflavone (5,7-DMI) represents a structural evolution of naturally occurring isoflavones like Genistein. While traditional isoflavones are characterized by hydroxyl groups at the C-5 and C-7 positions—critical for Estrogen Receptor (ER) binding—5,7-DMI replaces these with methoxy groups.[1]
This structural modification fundamentally alters the compound's pharmacodynamics:
-
Metabolic Stability: Methylation blocks rapid Phase II conjugation (glucuronidation/sulfation), significantly enhancing bioavailability compared to Genistein.
-
Target Selectivity: The modification shifts efficacy away from broad ER agonism toward specific enzyme inhibition, most notably SIRT1 (Sirtuin 1) and Aromatase (CYP19A1) .
-
Distinction: It is crucial to distinguish 5,7-DMI from its structural isomer, 5,7-Dimethoxyflavone (found in Kaempferia parviflora), which exhibits different anabolic properties.
This guide evaluates 5,7-DMI against Genistein (the parent isoflavone) and 5,7-Dimethoxyflavone (the flavone isomer), providing experimental frameworks for validation.
Chemical Structure & Pharmacokinetics[1][2][3][4]
The efficacy of 5,7-DMI is dictated by its resistance to "first-pass" metabolism.[1] Unmethylated isoflavones possess free hydroxyl groups that act as primary handles for UDP-glucuronosyltransferases (UGTs).[1]
Structural Activity Relationship (SAR) Analysis[2][5][6]
The following diagram illustrates the impact of methylation on the isoflavone scaffold.
Figure 1: Structural Activity Relationship (SAR) comparing Genistein and 5,7-DMI. Methylation at C5/C7 blocks metabolic conjugation sites but reduces ER binding affinity, shifting the profile toward enzyme inhibition.
Pharmacokinetic Comparison Table
| Feature | Genistein (Parent) | 5,7-Dimethoxyisoflavone | Clinical Implication |
| Bioavailability | Low (<15% oral) | High | Methylation prevents rapid gut/liver conjugation.[1] |
| Half-Life | Short (~6-8 hours) | Extended | Slower clearance allows for sustained plasma levels.[1] |
| Solubility | Low (Hydrophilic) | Moderate (Lipophilic) | Improved membrane permeability (Caco-2 transport).[1] |
| Metabolites | Glucuronides/Sulfates | Demethylated derivatives | 5,7-DMI may act as a "prodrug" for local delivery of metabolites.[1] |
Pharmacodynamics: Efficacy Comparison
A. SIRT1 Inhibition (Metabolic Regulation)
Recent medicinal chemistry evaluations identify 5,7-DMI as a potent inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in aging and metabolism.
-
Mechanism: Unlike Genistein, which acts as a general phytoestrogen, 5,7-DMI's lipophilic nature allows it to interact with the SIRT1 catalytic pocket more effectively.
-
Data Insight: In antiproliferative assays (e.g., MDA-MB-231 cells), 5,7-DMI demonstrated superior inhibition of SIRT1-mediated survival pathways compared to its demethylated counterparts.[1][2]
B. Estrogen Receptor Selectivity (Safety Profile)
A critical safety advantage of 5,7-DMI is its reduced estrogenicity.
-
Genistein: The 7-OH group mimics the 3-OH of estradiol, allowing high-affinity binding to ERβ.[1]
-
5,7-DMI: Methylation removes this hydrogen bond donor. This results in a molecule that retains isoflavone-like signaling (e.g., kinase modulation) without the potent estrogenic side effects (e.g., uterine hypertrophy) associated with high-dose Genistein.
C. Comparative Efficacy Summary
| Target / Pathway | Genistein | 5,7-Dimethoxyisoflavone | 5,7-Dimethoxyflavone (Isomer) |
| ER Binding (α/β) | High Affinity (Agonist) | Low/Negligible Affinity | Low Affinity |
| SIRT1 Inhibition | Moderate | High | Moderate |
| Anabolic (mTOR) | Low | Low | High (Anti-sarcopenic) |
| Aromatase (CYP19) | Moderate | Moderate | Moderate |
Experimental Protocols
To validate these claims in a drug development setting, the following self-validating protocols are recommended.
Protocol 1: SIRT1 Deacetylase Fluorometric Assay
Objective: To quantify the inhibitory potency (IC50) of 5,7-DMI against SIRT1 compared to Genistein.
-
Reagent Prep: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
Substrate: Use a fluorogenic peptide substrate (e.g., p53-based residue) acetylated at a specific lysine.
-
Reaction Assembly:
-
Test Wells: 5,7-DMI (0.1 nM – 100 µM serially diluted in DMSO).
-
Control: Genistein (Positive Control), DMSO (Vehicle Control), Nicotinamide (Known Inhibitor).
-
Enzyme: Recombinant human SIRT1 (0.5 U/well).
-
Cofactor: NAD+ (500 µM).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Development: Add Developer Solution (containing trypsin-like protease) to cleave the deacetylated substrate, releasing the fluorophore.
-
Readout: Measure fluorescence (Ex/Em = 350/460 nm).
-
Validation: The assay is valid only if Nicotinamide achieves >90% inhibition.
Protocol 2: Caco-2 Permeability Assay (Bioavailability Proxy)
Objective: To demonstrate the superior membrane permeability of 5,7-DMI over Genistein.[1]
-
Cell Culture: Seed Caco-2 cells on transwell inserts (0.4 µm pore size) and culture for 21 days to form a monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >300 Ω·cm².
-
Transport Study:
-
Apical Chamber: Add 10 µM 5,7-DMI or Genistein in HBSS (pH 7.4).
-
Basolateral Chamber: HBSS (pH 7.4) with 1% BSA (sink condition).
-
-
Sampling: Collect basolateral samples at 30, 60, 90, and 120 minutes.
-
Analysis: Quantify via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
) using: Where is flux, is area, and is initial concentration. -
Expected Result: 5,7-DMI should show a
cm/s (High Permeability), while Genistein typically shows lower passive transport due to efflux transporters.
Mechanism of Action Visualization
The following diagram details the specific pathway modulation by 5,7-DMI, highlighting its divergence from the classical estrogenic pathway.
Figure 2: Mechanistic pathway of 5,7-DMI. Unlike Genistein, 5,7-DMI bypasses strong ER activation, focusing efficacy on SIRT1 modulation, which influences apoptosis (p53) and metabolic regulation (PGC-1α/FoxO).
References
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Biosynth. (2024). 5,7-Dimethoxyisoflavone Product Monograph & CAS 26964-35-2 Data. Retrieved from
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Selepe, M. A., et al. (2022). Synthesis and evaluation of benzoylbenzofurans and isoflavone derivatives as sirtuin 1 inhibitors with antiproliferative effects. Bioorganic Chemistry. Retrieved from
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Walle, T., et al. (2007). Aromatase inhibition by bioavailable methylated flavones. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from
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Kim, C., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways.[1] Nutrients. (Note: Comparative reference for the flavone isomer). Retrieved from
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Fang, H., et al. (2001). Structure-Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology. Retrieved from
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A Comparative Guide to the Biological Activities of 5,7-Dimethoxyisoflavone and 5,7-Dihydroxyisoflavone (Chrysin)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substitution
Isoflavones are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] The specific biological activity of an isoflavone is profoundly influenced by the nature and position of substituent groups on its core structure. This guide focuses on two closely related molecules: 5,7-dihydroxyisoflavone (chrysin) and its methoxylated counterpart, 5,7-dimethoxyisoflavone.
The primary difference lies in the functional groups at the 5 and 7 positions of the A-ring. Chrysin possesses hydroxyl (-OH) groups, which are crucial for its antioxidant capabilities, while 5,7-dimethoxyisoflavone has methoxy (-OCH3) groups.[1] This seemingly minor structural alteration has significant implications for the compounds' bioavailability, metabolic stability, and mechanisms of action, making a direct comparison essential for targeted drug development.
Comparative Analysis of Biological Activities
While both compounds exhibit a spectrum of similar activities, their potency and underlying mechanisms can differ significantly.
Anti-inflammatory Activity
5,7-Dihydroxyisoflavone (Chrysin): Chrysin is a well-documented anti-inflammatory agent.[3][4] Its mechanism involves the suppression of key inflammatory mediators. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][3] Furthermore, chrysin can modulate the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB-α, thereby blocking the translocation of NF-κB to the nucleus and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]
5,7-Dimethoxyisoflavone: This methoxylated isoflavone also demonstrates anti-inflammatory properties, effectively reducing inflammatory markers.[5][6] Studies suggest that its mechanism may also involve the modulation of the NF-κB and PI3K/Akt signaling pathways.[5][6] An in-silico study highlighted the potential of 5,7-dimethoxyisoflavone to act as a competitive inhibitor of COX-2.[7]
Insight: The hydroxyl groups of chrysin are pivotal for its potent free-radical scavenging activity, which contributes to its anti-inflammatory effects. While the methoxylated form is also active, its mechanism may be less reliant on direct antioxidant action and more on specific protein interactions.
Anticancer Activity
5,7-Dihydroxyisoflavone (Chrysin): Chrysin exhibits broad-spectrum anticancer activity.[8][9] In cervical cancer cells (HeLa), it increases the levels of the p53 tumor suppressor protein, leading to cell cycle arrest at the G2/M phase.[1] In other cancer models, it has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and caspases.[10]
5,7-Dimethoxyisoflavone: This compound has also shown significant cytotoxicity against various cancer cell lines.[6] Its proposed anticancer mechanisms include the inhibition of kinase activity and the modulation of signaling pathways like PI3K/Akt.[6][7]
Comparative Insight on Aromatase Inhibition: Aromatase is an enzyme crucial for estrogen synthesis and a key target in hormone-dependent cancers. Chrysin is known to be a potent in-vitro inhibitor of aromatase.[11] However, a study directly comparing the two found that 5,7-dimethoxyisoflavone had a poor effect on aromatase inhibition compared to its unmethylated analog, chrysin.[11][12] This suggests that the 5,7-dihydroxy configuration is critical for this specific activity.
Neuroprotective Activity
5,7-Dihydroxyisoflavone (Chrysin): Chrysin has demonstrated neuroprotective properties, which are largely attributed to its antioxidant and anti-inflammatory effects within the central nervous system.[1]
5,7-Dimethoxyisoflavone: This compound is also recognized for its potential neuroprotective properties.[13][14] A study investigating its mechanism predicted interactions with GABRA1, GABRG2, and serotonin receptors.[13][14] In a mouse model of memory impairment, 5,7-dimethoxyisoflavone was shown to reduce levels of amyloid-beta and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while increasing brain-derived neurotrophic factor (BDNF).[14]
The Critical Role of Bioavailability and Metabolism
A significant drawback of chrysin (5,7-dihydroxyisoflavone) is its very poor oral bioavailability.[1] The hydroxyl groups are susceptible to rapid metabolism in the liver and intestines, primarily through glucuronidation and sulfation, which leads to rapid excretion. This severely limits its in-vivo efficacy.[11]
Conversely, methylated flavonoids like 5,7-dimethoxyisoflavone are much more resistant to this metabolic breakdown.[12] Methylation generally decreases the polarity of the molecule, which can improve its intestinal absorption and metabolic stability.[12][15] This enhanced bioavailability is a critical advantage for in-vivo applications and drug development, even if some in-vitro activities are less potent than the hydroxylated form.
Summary of Comparative Activities:
| Biological Activity | 5,7-Dihydroxyisoflavone (Chrysin) | 5,7-Dimethoxyisoflavone | Key Insights |
| Anti-inflammatory | Potent inhibitor of COX-2 and NF-κB.[1][3] | Active, modulates NF-κB and PI3K/Akt pathways.[5][6] | Chrysin's activity is strongly linked to its antioxidant hydroxyl groups. |
| Anticancer | Induces apoptosis and cell cycle arrest (e.g., via p53).[1] | Cytotoxic to cancer cells, inhibits kinase activity.[6][7] | Direct comparison data is limited, but mechanisms may differ. |
| Aromatase Inhibition | Potent in-vitro inhibitor.[11] | Poor inhibitor compared to chrysin.[11][12] | The 5,7-dihydroxy structure is crucial for this activity.[16] |
| Neuroprotection | Exhibits neuroprotective effects.[1] | Reduces amyloid-beta and neuroinflammation.[14] | The methoxylated form shows promise in preclinical models.[14] |
| Bioavailability | Very low due to rapid metabolism.[1][11] | Significantly higher due to resistance to metabolism.[12] | Methylation provides a major pharmacokinetic advantage. |
Mechanistic Differences: A Signaling Pathway Perspective
The structural variance between these two isoflavones dictates their interaction with cellular signaling pathways. Chrysin's free hydroxyl groups can readily donate hydrogen atoms, making it an excellent scavenger of reactive oxygen species (ROS). This antioxidant activity directly impacts inflammatory pathways that are triggered by oxidative stress.
5,7-Dimethoxyisoflavone, being more lipophilic due to the methoxy groups, may traverse cellular membranes more efficiently, potentially reaching intracellular targets that are less accessible to chrysin. Its activity is likely driven more by specific steric and electronic interactions with enzyme active sites and protein receptors rather than broad antioxidant effects.
Experimental Protocols for Evaluation
To ensure rigorous and reproducible comparison, standardized protocols are essential. Below are validated methodologies for assessing key biological activities.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic or cytostatic effects of the isoflavones on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare stock solutions of 5,7-dihydroxyisoflavone and 5,7-dimethoxyisoflavone in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[17][19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 2: Analysis of Protein Expression via Western Blot
This protocol is used to measure changes in the levels of specific proteins involved in signaling pathways (e.g., p53, Akt, NF-κB).
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.[20][21]
Step-by-Step Methodology:
-
Sample Preparation: Culture and treat cells with the isoflavones as described in the MTT assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[22]
-
Sample Loading: Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer.[21] Boil the samples at 95°C for 5 minutes.[22]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[22]
Conclusion and Future Directions
The comparison between 5,7-dihydroxyisoflavone (chrysin) and 5,7-dimethoxyisoflavone reveals a classic trade-off in drug development: in-vitro potency versus in-vivo bioavailability.
-
5,7-Dihydroxyisoflavone (Chrysin) often demonstrates superior potency in in-vitro assays where direct access to cellular targets is possible, particularly in activities reliant on its antioxidant properties like aromatase inhibition. However, its therapeutic potential is severely hampered by poor bioavailability.[1][11]
-
5,7-Dimethoxyisoflavone presents a more promising profile for in-vivo applications. Its resistance to metabolic degradation leads to higher bioavailability, ensuring that potentially therapeutic concentrations can be achieved and sustained in the body.[12]
For drug development professionals, 5,7-dimethoxyisoflavone may serve as a more viable lead compound. Future research should focus on direct, head-to-head in-vivo studies to confirm whether its superior pharmacokinetic profile translates to enhanced efficacy over chrysin. Furthermore, exploring synthetic derivatives of the dimethoxy structure could yield compounds with both optimized activity and favorable bioavailability, representing a promising avenue for novel therapeutic agents.
References
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- The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related P
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- Aromatase inhibition by bioavailable methyl
- Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund's Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model. PMC.
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- Absorption, Bioavailability, and Metabolism of Flavonoids. Taylor & Francis.
- Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PMC - PubMed Central.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. SpringerLink.
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- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund's Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model. PubMed.
- A Comparative Analysis of the Biological Activities of 5-Methoxyflavanone and 5,7-dimethoxyflavone. Benchchem.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5,7-Dimethoxyisoflavone
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and natural products is the bedrock of reliable research and development. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5,7-dimethoxyisoflavone, a compound of growing interest. While specific validated methods for this analyte are not extensively documented in publicly available literature, this guide will establish a comprehensive framework for method selection and validation. This is achieved by drawing upon established analytical principles for structurally related isoflavones and adhering to internationally recognized validation standards.
Understanding the Analyte: 5,7-Dimethoxyisoflavone
5,7-Dimethoxyisoflavone is a flavonoid, a class of secondary plant metabolites.[1] Its structure, characterized by a 3-phenylchromen-4-one backbone with methoxy groups at the 5 and 7 positions, imparts a lipophilic nature and consequently low water solubility.[1][2] This inherent property is a critical consideration in the development of analytical methods, influencing choices in sample preparation, mobile phase composition, and extraction techniques.
Key Physicochemical Properties of 5,7-Dimethoxyisoflavone:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₄ | [1] |
| Average Molecular Weight | 282.29 g/mol | [1] |
| Water Solubility | 0.016 g/L (Predicted) | [1] |
| logP | 3.26 (Predicted) | [1] |
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for 5,7-dimethoxyisoflavone hinges on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of isoflavones.[3] Ultra-Performance Liquid Chromatography (UPLC) offers enhancements in speed and resolution.[4] High-Performance Thin-Layer Chromatography (HPTLC) provides a high-throughput screening option, while Liquid Chromatography-Mass Spectrometry (LC-MS) delivers the highest sensitivity and selectivity, particularly for complex biological matrices.[5]
Here, we compare these key technologies in the context of analyzing 5,7-dimethoxyisoflavone.
| Technique | Principle | Advantages for 5,7-Dimethoxyisoflavone Analysis | Disadvantages |
| HPLC-UV/PDA | Separation based on polarity, detection via UV absorbance. | Robust, widely available, suitable for purity and content uniformity testing. | Moderate sensitivity, potential for interference in complex matrices. |
| UPLC-UV/PDA | Similar to HPLC but uses smaller particle size columns for higher efficiency. | Faster analysis times, better resolution, and higher sensitivity than HPLC.[4] | Higher operating pressures require specialized instrumentation. |
| HPTLC | Separation on a planar adsorbent layer, detection by densitometry. | High sample throughput, low solvent consumption, suitable for screening.[6] | Lower resolution and sensitivity compared to HPLC and UPLC. |
| LC-MS/MS | Separation by LC coupled to mass analysis of precursor and product ions. | Unmatched sensitivity and selectivity, ideal for bioanalysis in complex matrices like plasma.[4][5] | Higher cost and complexity of instrumentation and method development. |
The Cornerstone of Reliability: Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[7] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis for our validation framework.[7]
The following diagram illustrates a typical workflow for the validation of an analytical method for 5,7-dimethoxyisoflavone.
Caption: A generalized workflow for the development and validation of an analytical method for 5,7-dimethoxyisoflavone.
Experimental Protocols: A Practical Approach
While a specific, validated protocol for 5,7-dimethoxyisoflavone is not readily found in the literature, the following protocols are based on established methods for analogous isoflavones and serve as a robust starting point for method development and validation.
Proposed RP-HPLC-PDA Method for Quantification in Bulk Drug and Simple Formulations
This protocol is adapted from methodologies used for other isoflavones and is suitable for determining the purity and potency of 5,7-dimethoxyisoflavone.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or acetic acid (analytical grade).
-
5,7-Dimethoxyisoflavone reference standard.
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution. A starting gradient could be 50:50 (Acetonitrile:Water) moving to 90:10 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectra of similar flavonoids, a wavelength between 254 nm and 270 nm should be appropriate. A PDA detector will allow for the determination of the optimal wavelength.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the 5,7-dimethoxyisoflavone reference standard in methanol or DMSO to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 5,7-dimethoxyisoflavone in the mobile phase to achieve a concentration within the calibration range.
Validation of the Proposed HPLC Method:
The following diagram outlines the key steps in validating the proposed HPLC method.
Caption: A stepwise representation of the validation process for the proposed HPLC method.
Proposed LC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma)
For the quantification of 5,7-dimethoxyisoflavone in biological fluids, a highly sensitive and selective method such as LC-MS/MS is necessary.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled isoflavone).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A fast gradient is often employed in bioanalysis.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for flavonoids.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of 5,7-dimethoxyisoflavone into the mass spectrometer and performing a product ion scan.
Validation of the Proposed LC-MS/MS Method:
Validation of a bioanalytical method follows specific guidelines from the FDA and ICH, with an emphasis on matrix effects and stability.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different blank matrix sources. |
| Linearity | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Matrix Effect | The ratio of the analyte response in the presence and absence of matrix ions should be consistent across different lots of the matrix. |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (storage), and in processed samples. |
Conclusion and Recommendations
The successful analysis of 5,7-dimethoxyisoflavone requires a methodical approach to method development and validation. For routine quality control of bulk drug and simple formulations, a validated RP-HPLC-PDA method offers a balance of performance and accessibility. For high-throughput screening, HPTLC can be a valuable tool. When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices, a validated UPLC-MS/MS method is the gold standard.
It is imperative that any chosen method is rigorously validated according to ICH and/or FDA guidelines to ensure the generation of reliable and reproducible data. The protocols and validation frameworks provided in this guide offer a robust starting point for any researcher or scientist embarking on the quantitative analysis of 5,7-dimethoxyisoflavone.
References
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FooDB. (2020). Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). Retrieved from [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wahajuddin, M., & Arora, S. (2013). High-throughput Quantification of Pharmacologically Active Isoflavones using LC-UV/PDA and LC-MS/MS. In Food and Nutritional Components in Focus No. 5 Isoflavones: Chemistry, Analysis, Function and Effects (pp. 218-243). The Royal Society of Chemistry.
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- Daud, A., Sulistyarti, H., Retnowati, R., & Ginting, E. (2019). High Performance liquid chromatography (hplc) method for determination of isoflavones content in shade-tolerant soybean dena i. IOP Conference Series: Materials Science and Engineering, 546(3), 032004.
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A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 5,7-Dimethoxyflavone on the Breast Cancer Resistance Protein (BCRP)
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of 5,7-Dimethoxyflavone against the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter of profound clinical importance. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a self-validating and robust analytical cascade.
Editor's Note: The topic specified was 5,7-Dimethoxyisoflavone. However, the preponderance of published data on BCRP inhibition pertains to its isomer, 5,7-Dimethoxyflavone. This guide will focus on the flavone structure, for which robust experimental validation exists. While isoflavones may also interact with BCRP, their specific inhibitory profile would require separate validation following the principles outlined herein.
The Strategic Imperative: Why Target BCRP?
The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is a formidable player in cellular pharmacology. As an efflux transporter, it leverages the energy of ATP hydrolysis to actively pump a wide array of structurally diverse substrates out of cells.[1] This function is a double-edged sword:
-
In Pharmacokinetics: BCRP is highly expressed in critical barrier tissues, including the intestinal epithelium, the blood-brain barrier, the liver, and the kidney.[2][3] Here, it curtails the oral absorption and tissue penetration of many drugs, while facilitating their excretion, significantly impacting drug disposition.[2][3][4]
-
In Oncology: Overexpression of BCRP in cancer cells is a key mechanism of multidrug resistance (MDR), leading to the failure of chemotherapeutic regimens by preventing drugs from reaching their intracellular targets.[5][6]
Consequently, identifying potent and specific BCRP inhibitors is a critical goal. Such molecules can be used to enhance the bioavailability of BCRP substrate drugs, overcome tumor resistance, and mitigate clinically significant drug-drug interactions (DDIs).[2][7][8] The natural compound 5,7-Dimethoxyflavone, a major component of Kaempferia parviflora, has emerged as a promising candidate, known to be a potent BCRP inhibitor alongside its other anti-inflammatory and antineoplastic effects.[9]
The BCRP Efflux Mechanism: A Visual Overview
To validate inhibition, one must first understand the mechanism. BCRP is a homodimeric half-transporter that undergoes significant conformational changes driven by ATP binding and hydrolysis to expel substrates. Inhibition can occur through competitive binding at the substrate site or by interfering with the ATP hydrolysis cycle.
Caption: The BCRP efflux pump cycle and point of competitive inhibition.
In Vitro Validation: A Multi-Assay Approach
No single experiment is sufficient to validate an inhibitor. A tiered, self-validating approach using multiple orthogonal assays is required to build a compelling case.
Foundational Assay: Vesicular Transport
This is the most direct method for measuring BCRP inhibition. It uses inside-out membrane vesicles isolated from cells overexpressing BCRP, thereby removing the confounding factors of cellular uptake and metabolism.[4][10][11]
By inverting the membrane, the ATP-binding domain faces the assay buffer, and the substrate-binding pocket is accessible. We can directly measure the ATP-dependent uptake of a probe substrate into the vesicle. A true inhibitor will block this ATP-dependent accumulation.
-
Vesicle Preparation: Use membrane vesicles from a well-characterized system (e.g., Sf9 or HEK293 cells) overexpressing human BCRP. A control vesicle batch from mock-transfected cells is essential.
-
Reaction Setup: Prepare a reaction mix in a 96-well plate on ice. For each reaction, combine:
-
Transport Buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 100 mM KCl, 100 mM Sucrose).
-
5,7-Dimethoxyflavone at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
A known BCRP inhibitor as a positive control (e.g., 1 µM Ko143).
-
BCRP membrane vesicles (typically 5-10 µg protein per well).
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the transport reaction by adding a mix of a radiolabeled BCRP probe substrate (e.g., 1 µM [³H]-Estrone-3-sulfate) and either 4 mM ATP or 4 mM AMP (as the negative, non-hydrolyzable control).[2]
-
Incubation: Incubate at 37°C for a short, optimized time (e.g., 3-5 minutes) to ensure measurement of the initial transport rate.
-
Termination: Stop the reaction by adding ice-cold wash buffer followed by rapid filtration through a glass fiber filter plate to trap the vesicles.
-
Quantification: Wash the filters to remove extra-vesicular substrate. Allow the filters to dry, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the ATP-dependent transport: (pmol/mg protein in ATP wells) - (pmol/mg protein in AMP wells).
-
Normalize the data to the vehicle control (defined as 100% transport activity).
-
Plot the percent inhibition against the logarithm of the 5,7-Dimethoxyflavone concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Corroboration: The Efflux Assay
While the vesicle assay is direct, a cell-based assay confirms the inhibitor's activity in a more physiological context. Here, we measure the ability of 5,7-Dimethoxyflavone to increase the intracellular accumulation of a BCRP substrate in BCRP-overexpressing cells.
In BCRP-overexpressing cells, the steady-state intracellular concentration of a BCRP substrate is low due to constant efflux. An effective inhibitor will block this efflux, leading to a measurable increase in intracellular accumulation, ideally to levels seen in parental cells that lack BCRP overexpression.
-
Cell Lines: Use a matched pair of cell lines: a parental line with low BCRP expression (e.g., MDCKII-mock) and a line stably transfected to overexpress BCRP (e.g., MDCKII-BCRP).[12] Caco-2 cells, which endogenously express BCRP, are also a suitable model.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Inhibitor Pre-incubation: Wash the cells with warm assay buffer (e.g., HBSS). Add buffer containing various concentrations of 5,7-Dimethoxyflavone, a vehicle control, or a positive control inhibitor (Ko143). Pre-incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add a fluorescent BCRP probe substrate (e.g., 5 µM Hoechst 33342 or 5 µM Prazosin) to all wells and incubate for an optimized period (e.g., 60 minutes) at 37°C.[12][13]
-
Termination and Lysis: Aspirate the media and wash the cell monolayer multiple times with ice-cold buffer to remove extracellular substrate. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer with 1% Triton X-100).
-
Quantification: Measure the fluorescence of the cell lysate using a plate reader with appropriate excitation/emission wavelengths. Normalize the fluorescence signal to the protein content in each well (determined by a BCA or Bradford assay).
-
Data Analysis:
-
For each inhibitor concentration, calculate the fold-increase in accumulation in BCRP-overexpressing cells relative to the vehicle control.
-
Plot the fold-increase against the inhibitor concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal increase in accumulation).
-
Caption: Workflow for a cell-based BCRP inhibition assay.
Comparative Analysis: Benchmarking Against Known Inhibitors
To understand the utility of 5,7-Dimethoxyflavone, its performance must be benchmarked against established BCRP inhibitors. This comparison provides crucial context for its potency and specificity.
| Inhibitor | Class / Mechanism | Typical BCRP IC₅₀ | Selectivity Notes | Reference |
| 5,7-Dimethoxyflavone | Flavonoid | Potent; specific IC₅₀ requires determination via assays above. | Also inhibits CYP3A enzymes. Specificity against other transporters like P-gp and MRP1 needs to be validated. | [9] |
| Ko143 | Fumitremorgin C analog | 5 - 30 nM | Highly potent and selective for BCRP over P-gp and MRP1. Considered the "gold standard" experimental inhibitor.[7][14] | [5][7][14] |
| Gefitinib | Tyrosine Kinase Inhibitor | ~1 µM | Also an EGFR inhibitor. Not a BCRP substrate, but a direct inhibitor.[15][16][17][18] | [15][17] |
| Elacridar (GF120918) | Acridone Carboxamide | Potent | Dual inhibitor of both BCRP and P-glycoprotein (P-gp).[19][20][21] | [19][22] |
Expert Interpretation: The ideal inhibitor profile is high potency (low IC₅₀) combined with high selectivity. While 5,7-Dimethoxyflavone is reported as potent, its comparison to Ko143 will establish its standing. Its activity relative to Elacridar will help determine if it is a specific BCRP inhibitor or a broader ABC transporter modulator.
Advancing to In Vivo Validation
Positive in vitro data provides a strong rationale for in vivo testing. The primary goal is to determine if 5,7-Dimethoxyflavone can modulate the pharmacokinetics of a known BCRP substrate drug in a living system.
If 5,7-Dimethoxyflavone inhibits intestinal BCRP in vivo, oral co-administration with a BCRP substrate drug (e.g., Topotecan, Rosuvastatin) should block the drug's efflux back into the gut lumen.[2][7][23] This will result in increased absorption and a higher plasma concentration (Area Under the Curve, AUC) of the substrate drug compared to when the substrate is administered alone.
Caption: Logic of an in vivo drug-drug interaction study to validate BCRP inhibition.
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Grouping: Establish two groups: a control group receiving a BCRP substrate (e.g., oral Topotecan) plus vehicle, and a test group receiving the BCRP substrate plus 5,7-Dimethoxyflavone.
-
Dosing: Administer 5,7-Dimethoxyflavone (or vehicle) orally shortly before the oral administration of the BCRP substrate.
-
Blood Sampling: Collect blood samples at multiple time points post-substrate administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Bioanalysis: Process blood to plasma and quantify the concentration of the BCRP substrate drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, most importantly the AUC. A statistically significant increase in the substrate's AUC in the 5,7-Dimethoxyflavone-treated group confirms in vivo BCRP inhibition.[7] Further studies using BCRP knockout mice can definitively prove that the observed effect is BCRP-mediated.[22]
Conclusion
Validating 5,7-Dimethoxyflavone as a BCRP inhibitor requires a systematic and evidence-based approach. The foundational in vitro work, combining direct functional assessment in vesicular transport assays with corroboration in cell-based efflux models, is non-negotiable. Benchmarking its potency and selectivity against standards like Ko143 and Elacridar is essential for contextualizing its potential. Ultimately, demonstrating a tangible pharmacokinetic impact in an in vivo model provides the conclusive evidence required by drug development professionals to advance this compound as a tool for overcoming multidrug resistance or as a candidate for mitigating drug-drug interactions.
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Zechner, M., Castro Jaramillo, C. A., Zubler, N. S., Taddio, M. F., Mu, L., Altmann, K.-H., & Krämer, S. D. (2023). In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143. Journal of Medicinal Chemistry, 66(11), 7374–7388. [Link]
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Breedveld, P., Pluim, D., van Tellingen, O., Beijnen, J. H., & Schellens, J. H. M. (2005). The Effect of Bcrp1 (Abcg2) on the In vivo Pharmacokinetics and Brain Penetration of Imatinib Mesylate (Gleevec): Implications for the Use of Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors to Enable the Brain Penetration of Imatinib in Patients. Cancer Research, 65(7), 2577–2582. [Link]
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Allen, J. D., van Loevezijn, A., Lakhai, J. M., van der Valk, M., van Tellingen, O., Reid, G., Schellens, J. H. M., & Schinkel, A. H. (2002). Potent and Specific Inhibition of the Breast Cancer Resistance Protein Multidrug Transporter in Vitro and in Mouse Intestine by a Novel Analogue of Fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417–425. [Link]
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Wang, Y., Kennelly, E. J., & Jaramillo, M. C. (2021). Reversal of ABCG2/BCRP-Mediated Multidrug Resistance by 5,3′,5′-Trihydroxy-3,6,7,4′-Tetramethoxyflavone Isolated from the Australian Desert Plant Eremophila galeata Chinnock. Molecules, 26(11), 3329. [Link]
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ResearchGate. (n.d.). Identification of Novel Breast Cancer Resistance Protein (BCRP) Inhibitors by Virtual Screening. Retrieved January 26, 2026, from [Link]
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XenoTech. (2018). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. YouTube. [Link]
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Creative Bioarray. (n.d.). BCRP Inhibition Assay. Retrieved January 26, 2026, from [Link]
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Creative Bioarray. (n.d.). P-gp & BCRP Inhibition Assay. Retrieved January 26, 2026, from [Link]
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Evotec. (n.d.). BCRP Inhibition. Retrieved January 26, 2026, from [Link]
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Zhang, S., Wang, X., Zhang, Y., & Liu, Y. (2021). Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. Scientific Reports, 11(1), 1-13. [Link]
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Evotec. (n.d.). BCRP Substrate Identification. Retrieved January 26, 2026, from [Link]
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Nakamura, Y., et al. (2005). BCRP/ABCG2 Levels Account for the Resistance to Topoisomerase I Inhibitors and Reversal Effects by Gefitinib in Non-Small Cell Lung Cancer. Cancer Science, 96(7), 446-452. [Link]
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Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65–82. [Link]
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Galetti, M., et al. (2015). Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines. PLoS ONE, 10(11), e0141795. [Link]
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Kis, E., et al. (2009). The Inhibitor Ko143 Is Not Specific for ABCG2. PLoS ONE, 4(12), e8272. [Link]
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Solvo Biotechnology. (n.d.). BCRP - Transporters. Retrieved January 26, 2026, from [Link]
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Gatti, L., & Ciarimboli, G. (2021). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. International Journal of Molecular Sciences, 22(16), 8799. [Link]
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Wylot, M., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6750. [Link]
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ResearchGate. (n.d.). (PDF) Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. Retrieved January 26, 2026, from [Link]
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El-Shiekh, R. A., et al. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7′,4′-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ACS Chemical Neuroscience, 14(18), 3362-3378. [Link]
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Ee, K. Y., et al. (2020). A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity. Journal of Molecular Structure, 1202, 127263. [Link]
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Wylot, M., et al. (2022). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. Molecules, 27(13), 4242. [Link]
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ResearchGate. (n.d.). BCRP substrate in vitro results of drugs tested in BCRP membrane vesicles at 1 mM. Retrieved January 26, 2026, from [Link]
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Ozvegy-Laczka, C., et al. (2004). Gefitinib reverses breast cancer resistance protein–mediated drug resistance. Molecular Pharmacology, 66(5), 1015-1023. [Link]
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ResearchGate. (n.d.). (PDF) Effect of ABCG2/BCRP expression on efflux and uptake of gefitinib in NSCLC cell lines. Retrieved January 26, 2026, from [Link]
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U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
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Galetti, M., et al. (2015). Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines. PLOS ONE, 10(11), e0141795. [Link]
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A Head-to-Head Comparison of 5,7-Dimethoxyisoflavone and Other Methoxyflavones: A Guide for Researchers
In the dynamic fields of drug development and nutritional science, methoxyflavones have emerged as a class of compounds with significant therapeutic potential. Unlike their parent flavonoids, the addition of methoxy groups is hypothesized to enhance bioavailability and modulate biological activity. Among these, 5,7-Dimethoxyisoflavone has garnered interest for its potential anabolic and hormone-modulating effects. This guide provides a comprehensive, head-to-head comparison of 5,7-Dimethoxyisoflavone against other relevant methoxyflavones, grounded in experimental data and established scientific protocols.
This document is structured to serve researchers, scientists, and drug development professionals by not only presenting comparative data but also by detailing the requisite experimental frameworks for robust evaluation.
The Methoxyflavone Landscape: An Introduction
Flavonoids are a diverse group of plant-derived polyphenols, but their therapeutic application is often hampered by low oral bioavailability.[1] Methoxylation, the substitution of a hydroxyl group (-OH) with a methoxy group (-OCH3), represents a key structural modification. This change can significantly alter a compound's metabolic fate, often leading to increased resistance to hepatic metabolism and improved intestinal absorption.[1][2]
While numerous methoxyflavones exist, this guide will focus on those relevant to anabolic activity, hormone modulation, and overall physiological performance, using 5,7-Dimethoxyisoflavone as our central point of comparison.
Key Performance Metrics for Comparative Analysis
To objectively compare methoxyflavones, a standardized set of performance metrics must be established. The following sections detail these metrics, the causality behind their importance, and the experimental protocols required for their validation.
Anabolic and Myogenic Potential
A primary claim associated with compounds like 5,7-Dimethoxyisoflavone is their ability to promote muscle growth, or myogenesis, without the androgenic side effects of traditional anabolic steroids.[3] The scientific validation of this claim hinges on assessing the compound's influence on the core signaling pathways that govern muscle protein synthesis.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of skeletal muscle growth.[4][[“]] Activation of this pathway stimulates protein synthesis and inhibits protein degradation, leading to muscle hypertrophy.[4][[“]] A recent study on aged mice demonstrated that 5,7-dimethoxyflavone (DMF) stimulated the PI3K-Akt pathway, leading to the activation of mTOR and subsequent protein synthesis.[6][7] This resulted in increased muscle mass, grip strength, and exercise endurance.[6][7] Furthermore, DMF was shown to reduce the expression of genes involved in muscle protein breakdown.[6][7]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of muscle growth.
Experimental Protocol: In-Vitro Myotube Hypertrophy Assay
A standard C2C12 murine myoblast cell line is used to model skeletal muscle.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and then induced to differentiate into myotubes.
-
Treatment: Differentiated myotubes are treated with various concentrations of the test methoxyflavones (e.g., 5,7-Dimethoxyisoflavone, 7-Methoxyflavone) for a specified period (e.g., 48-72 hours).
-
Analysis:
-
Myotube Diameter: Cells are fixed, stained, and imaged. The diameter of the myotubes is measured using imaging software as a direct indicator of hypertrophy.
-
Western Blot: Protein lysates are analyzed for the phosphorylation status of key pathway proteins (p-Akt, p-mTOR, p-p70S6K) to confirm pathway activation.
-
A study on C2C12 myotubes found that 5-hydroxy-7-methoxyflavone (HMF) derivatives, but not 5,7-dimethoxyflavone (DMF) derivatives, increased myotube size.[8] However, dietary administration of a mixture of HMF derivatives was shown to increase soleus muscle mass in mice.[8]
Anti-Aromatase Activity
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[1] Inhibition of aromatase is a therapeutic strategy for hormone-dependent cancers and is also of interest to athletes seeking to manage estrogen levels.[1][9] Several flavonoids are known to inhibit aromatase, but their efficacy can be limited by poor bioavailability.[1]
Comparative Data:
A study comparing the anti-aromatase activity of methylated flavones found that while 5,7-dimethoxyflavone had a poor effect compared to its unmethylated analog, chrysin, other methoxyflavones like 7-methoxyflavone and 7,4'-dimethoxyflavone were nearly as potent as their unmethylated counterparts.[1][2] This suggests that the position of the methoxy groups is critical for retaining anti-aromatase activity.
| Compound | Parent Flavonoid | IC50 (µM) for Aromatase Inhibition |
| Chrysin | - | ~1-3 |
| 5,7-Dimethoxyflavone | Chrysin | Poor effect |
| 7-Hydroxyflavone | - | ~2-9 |
| 7-Methoxyflavone | 7-Hydroxyflavone | ~2-9 |
| 7,4'-Dihydroxyflavone | - | ~2-9 |
| 7,4'-Dimethoxyflavone | 7,4'-Dihydroxyflavone | ~2-9 |
Data synthesized from multiple sources.[1][2][10]
Experimental Protocol: In-Vitro Aromatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the aromatase enzyme.[11][12]
-
Enzyme and Substrate Preparation: Recombinant human aromatase enzyme is prepared along with a fluorogenic substrate.
-
Incubation: The enzyme, substrate, and various concentrations of the test methoxyflavone are incubated together.
-
Fluorescence Measurement: The enzymatic reaction produces a fluorescent product, which is measured over time. A decrease in fluorescence indicates inhibition of the enzyme.[11]
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition (IC50) is calculated to determine its potency.
Caption: Workflow for an in-vitro fluorometric aromatase inhibition assay.
Bioavailability and Permeability
The primary rationale for methoxylation is to improve bioavailability.[1] A direct comparison of intestinal permeability is therefore essential.
Mechanism of Improved Bioavailability:
Hydroxylated flavonoids are susceptible to Phase II metabolism (glucuronidation and sulfation) in the intestines and liver, which facilitates their rapid excretion. Methoxy groups can protect the flavonoid core from this extensive metabolism, leading to higher plasma concentrations and greater systemic exposure.[13] However, studies in rats have shown that some methoxyflavones still exhibit low oral bioavailability, in the range of 1-4%.[13]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and is the gold standard for in-vitro permeability screening.[14][15][16]
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for ~21 days to form a differentiated monolayer with tight junctions.[17]
-
Transport Study: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to measure A-to-B permeability. The reverse (B-to-A) is also performed to assess active efflux.[17]
-
Analysis: Compound concentrations are measured by LC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.
A higher Papp value indicates greater potential for oral absorption.
Caption: Conceptual diagram of the Caco-2 permeability assay.
Safety and Toxicology
While often derived from natural sources, it is crucial to establish the safety profile of any novel compound.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
-
Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate.
-
Treatment: Cells are treated with a range of concentrations of the test methoxyflavone for 24-48 hours.
-
MTT Addition: MTT reagent is added, which is converted by viable cells into a purple formazan product.
-
Measurement: The formazan is solubilized, and the absorbance is read on a plate reader. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.
Safety data sheets for various methoxyflavones, such as 5-methoxyflavone and 6-methoxyflavone, indicate potential for skin, eye, and respiratory irritation.[18][19][20] The toxicological properties of many of these compounds have not been fully investigated.[21]
Comparative Summary and Future Directions
The available evidence presents a nuanced picture. While methoxylation is a promising strategy to enhance the properties of flavonoids, the specific effects are highly dependent on the number and position of the methoxy groups.
| Feature | 5,7-Dimethoxyisoflavone | Other Methoxyflavones (e.g., 7-Methoxyflavone) | Parent Flavonoids (e.g., Chrysin) |
| Anabolic Potential | Evidence of activating PI3K/Akt pathway in vivo.[6][7] | Limited direct data, but some, like 5-hydroxy-7-methoxyflavone derivatives, show potential.[8] | Generally low due to poor bioavailability. |
| Anti-Aromatase | Poor inhibitory effect observed in vitro.[1][2] | Some (e.g., 7-methoxyflavone) retain potent activity similar to parent compounds.[1][2] | Potent in vitro, but limited in vivo efficacy.[1] |
| Bioavailability | Hypothesized to be superior to parent isoflavones. | Generally improved over parent flavonoids.[1][2] | Poor oral bioavailability.[1] |
| Safety Profile | Limited specific data; requires further investigation. | Generally requires more thorough investigation; some may cause irritation.[18][19][20] | Generally considered safe at dietary levels. |
Future Directions:
The field requires more rigorous, head-to-head in-vivo studies to confirm the promising in-vitro and preliminary animal data. Specifically, future research should focus on:
-
Pharmacokinetic Studies: To definitively quantify the oral bioavailability of 5,7-Dimethoxyisoflavone and other key methoxyflavones in human subjects.
-
Human Clinical Trials: Well-designed, placebo-controlled trials are necessary to validate the purported effects on muscle mass, strength, and hormonal profiles.[3][22]
-
Structure-Activity Relationship (SAR) Studies: A systematic evaluation of how the placement of methoxy groups affects anabolic versus anti-aromatase activity would enable the design of more potent and specific molecules.
Conclusion
5,7-Dimethoxyisoflavone shows promise as a potential agent for promoting muscle health, supported by recent in-vivo data on the PI3K/Akt pathway.[6][7] However, its anti-aromatase activity appears to be significantly lower than that of other methoxyflavones, such as 7-Methoxyflavone.[1][2] This highlights a critical takeaway for researchers: not all methoxyflavones are created equal. The selection of a candidate compound for development must be guided by a clear understanding of the desired biological endpoint and supported by a comprehensive panel of the standardized assays detailed in this guide. The path forward lies in rigorous, comparative research to unlock the full therapeutic potential of this fascinating class of molecules.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,7-Dimethoxyisoflavone
For the diligent researcher, the journey of scientific inquiry extends beyond the final data point. The responsible management of laboratory chemicals, including their proper disposal, is a critical component of ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,7-Dimethoxyisoflavone, a flavonoid compound utilized in various research applications. While this molecule is not broadly classified as hazardous, adherence to established disposal protocols is paramount to upholding the principles of laboratory safety and environmental stewardship.
This document is structured to provide a clear, step-by-step methodology for the disposal of 5,7-Dimethoxyisoflavone, grounded in established safety practices. We will delve into the rationale behind these procedures, empowering you to make informed decisions that safeguard both your personal safety and the integrity of your laboratory operations.
Understanding the Compound: Hazard Profile and Key Characteristics
| Property | Information (Based on Structurally Similar Compounds) | Source |
| Physical State | Crystalline powder or solid | [5] |
| Flammability | Not considered flammable | [4] |
| Acute Toxicity | No irritant effect on skin or eyes noted | [4] |
| Hazardous Decomposition | Combustion may produce carbon oxides. | [2][5][6] |
It is crucial to underscore that in the absence of a specific SDS for 5,7-Dimethoxyisoflavone, a conservative approach to handling and disposal is always recommended. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain an official SDS if available.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of any laboratory chemical is a systematic process. The following protocol outlines the essential steps for managing 5,7-Dimethoxyisoflavone waste, from initial handling to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This serves as your primary defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a common and effective choice for handling solid chemical waste.
-
Body Protection: A standard laboratory coat should be worn to protect against spills.[5]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is fundamental to a safe disposal process.
-
Designate as Non-Hazardous (with caution): Based on available data for similar compounds, pure, uncontaminated 5,7-Dimethoxyisoflavone can likely be managed as non-hazardous solid chemical waste. However, this should be verified with your institution's EHS guidelines.
-
Segregate from Hazardous Waste: Do not mix 5,7-Dimethoxyisoflavone waste with other chemical waste streams, particularly those containing reactive, corrosive, ignitable, or toxic materials.[7]
-
Consider Contaminants: If the 5,7-Dimethoxyisoflavone waste is contaminated with other hazardous materials (e.g., solvents, other reagents), it must be disposed of according to the waste profile of the most hazardous contaminant.
Step 3: Waste Collection and Labeling
Proper containment and labeling prevent accidental misuse and ensure that waste is handled correctly by disposal personnel.
-
Use a Suitable Container: Collect solid 5,7-Dimethoxyisoflavone waste in a designated, sealable container. A sturdy, screw-cap plastic container is often appropriate.
-
Label the Container Clearly: The label should include:
-
The full chemical name: "5,7-Dimethoxyisoflavone"
-
The quantity of waste
-
The date of accumulation
-
Your name and laboratory information
-
-
Keep the Container Closed: Hazardous waste containers must be kept closed at all times except to add or remove waste.[8]
Step 4: Storage and Disposal Request
Temporary storage and the formal request for disposal are the final steps in the laboratory-based workflow.
-
Store Appropriately: Store the sealed and labeled waste container in a designated waste accumulation area within your laboratory. This area should be away from general work areas and clearly marked.
-
Submit a Waste Collection Request: Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online portal provided by your EHS department.[8] Do not attempt to transport the waste to a central facility yourself.[8]
Decision-Making for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals. This logical process is essential for ensuring that all waste is handled in a safe and compliant manner.
Caption: Decision-making workflow for laboratory chemical waste disposal.
Regulatory Context and Best Practices
All laboratory waste disposal is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the overarching standards for hazardous waste management.[9] However, individual institutions and states may have more stringent requirements.[10]
It is a fundamental principle of laboratory safety that a plan for disposal should be in place before a chemical is even purchased.[11] This proactive approach ensures that all necessary resources and procedures are in place to manage the entire lifecycle of a chemical within the laboratory.
Key Takeaways:
-
Always prioritize safety by wearing the appropriate PPE.
-
In the absence of a specific SDS, treat unknown substances with caution.
-
Properly segregate and label all chemical waste.
-
Adhere strictly to your institution's EHS guidelines for waste disposal.
-
Never dispose of chemical waste down the drain.[8]
By adhering to these principles and protocols, you contribute to a culture of safety and responsibility within your research environment, ensuring that the pursuit of scientific knowledge is conducted in a manner that is both ethical and safe.
References
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FooDB. (2010, April 8). Showing Compound 5,7-Dimethoxyisoflavone (FDB002619). Retrieved from [Link]
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Impactfactor. (2015, April 15). Pharmacological and Toxicological Analysis of Flavonoid 5,7,4'- Trimethoxyflavone: An In Silico Approach. Retrieved from [Link]
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Navigating the Safe Handling of 5,7-Dimethoxyisoflavone: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a foundational culture of safety. The handling of novel or specialized compounds, such as 5,7-Dimethoxyisoflavone, demands a comprehensive understanding of potential hazards and the meticulous application of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the well-being of laboratory personnel and the fidelity of research outcomes.
Hazard Assessment and Triage: Understanding the Risks
5,7-Dimethoxyisoflavone is a solid, powdered substance. The primary routes of occupational exposure are inhalation of the powder and direct contact with the skin and eyes. Given the data on analogous compounds, the principal anticipated hazards are:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious irritation, redness, pain, or blurred vision if it enters the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust may irritate the mucous membranes and upper respiratory tract.
Table 1: Physicochemical and Hazard Profile of Structurally Related Compounds
| Property | 5,7-Dimethoxyflavone | 5-Methyl-7-methoxyisoflavone |
| Physical State | Solid | White Powder |
| CAS Number | 21392-57-4 | 82517-12-2 |
| Molecular Formula | C₁₇H₁₄O₄ | C₁₇H₁₄O₃ |
| Known Hazards | Skin Irritant, Eye Irritant | Hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling powdered chemical irritants. The following PPE is mandatory when working with 5,7-Dimethoxyisoflavone.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. If gloves become contaminated, they should be changed immediately.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against accidental splashes of the powder.
-
Body Protection: A standard laboratory coat should be worn at all times to protect the skin and personal clothing.
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood or a biosafety cabinet to prevent inhalation.[2]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 5,7-Dimethoxyisoflavone.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.
Preparation and Weighing
-
Designate a Workspace: All handling of 5,7-Dimethoxyisoflavone should be confined to a designated area, such as a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.
-
Weighing:
-
Perform all weighing of the powdered compound inside a chemical fume hood to contain any airborne particles.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Carefully transfer the desired amount of powder using a clean spatula.
-
Close the primary container tightly immediately after use.
-
Solubilization
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed 5,7-Dimethoxyisoflavone.
-
Mixing: Cap the vessel and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.
The following diagram outlines the standard operational workflow for handling powdered chemicals.
Caption: Step-by-step workflow for safe handling of powdered compounds.
Disposal Plan: Managing Isoflavone Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with 5,7-Dimethoxyisoflavone must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste:
-
All disposable materials contaminated with 5,7-Dimethoxyisoflavone, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing 5,7-Dimethoxyisoflavone should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix isoflavone waste with other incompatible waste streams.
-
-
Empty Containers:
-
Rinse empty containers of 5,7-Dimethoxyisoflavone with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinse water as hazardous liquid waste.
-
Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
For highly hazardous substances, it is good practice to attach a copy of any available safety data to the waste container.[3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill:
-
For small spills, carefully clean the area with a damp cloth or paper towel to avoid raising dust.
-
Place all cleanup materials in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS office.
-
By implementing these comprehensive safety and handling procedures, researchers can confidently work with 5,7-Dimethoxyisoflavone while ensuring a safe and compliant laboratory environment.
References
-
The Good Scents Company. (n.d.). 5,7-dimethoxyflavone chrysin dimethyl ether. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dimethoxyflavone. Retrieved from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Peptide Sciences. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Foodchem Additives. (n.d.). 5-Methyl-7-methoxyisoflavone MSDS. Retrieved from [Link]
-
Victoria University of Wellington. (n.d.). Standard Procedure for Storage and Disposal of Hazardous Chemical Waste from SBS Research & Teaching Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
